4-Methylquinoline-2-carboximidamide hydrochloride
Description
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Properties
CAS No. |
1179360-88-3 |
|---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-7-6-10(11(12)13)14-9-5-3-2-4-8(7)9;/h2-6H,1H3,(H3,12,13);1H |
InChI Key |
LRRPHWUKIPEQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-Methylquinoline-2-carboximidamide hydrochloride CAS 1179360-88-3
This guide serves as a comprehensive technical monograph for 4-Methylquinoline-2-carboximidamide hydrochloride (CAS 1179360-88-3) . It is designed for medicinal chemists and structural biologists utilizing this compound as a scaffold for serine protease inhibition, ion channel modulation, or antiparasitic drug discovery.[1]
Functional Class: Cationic Heterocyclic Scaffold / Arginine Mimetic
Executive Summary
This compound is a functionalized quinoline derivative characterized by a highly basic amidine group at the C2 position and a methyl substituent at the C4 position (lepidine core). This compound serves as a critical arginine mimetic in medicinal chemistry.
Its primary utility lies in its ability to form bidentate hydrogen bonds and salt bridges with aspartate or glutamate residues in protein active sites.[1] It is widely employed as a fragment in the design of Serine Protease Inhibitors (targeting Thrombin, Factor Xa, Trypsin) and as a ligand for Acid-Sensing Ion Channels (ASICs) .[1] The quinoline core provides a planar hydrophobic platform for
Chemical Specifications & Properties
| Property | Specification |
| CAS Number | 1179360-88-3 |
| Chemical Name | This compound |
| Synonyms | 2-Amidino-4-methylquinoline HCl; 4-Methyl-2-guanylquinoline |
| Molecular Formula | |
| Molecular Weight | 221.69 g/mol |
| Core Structure | Lepidine (4-Methylquinoline) |
| Functional Group | Carboximidamide (Amidine) |
| Solubility | Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol |
| pKa (Amidine) | ~11.5 (Highly Basic) |
| Appearance | Off-white to pale yellow solid |
Mechanistic Insight: The Pharmacophore
The Arginine Mimetic Effect
The core value of CAS 1179360-88-3 is the amidine moiety (
-
Mechanism: It mimics the guanidinium group of the amino acid Arginine .[1]
-
Target Interaction: In serine proteases (e.g., Trypsin), the S1 specificity pocket contains a conserved Aspartate residue (Asp189 in Trypsin).[1] The amidine group of the ligand forms a critical salt bridge with this Aspartate, anchoring the molecule in the active site.[1]
Quinoline Core & 4-Methyl Sterics
-
-Stacking: The planar quinoline ring engages in
- interactions with aromatic residues (Phe, Trp, Tyr) often found in the S2 or S4 pockets of enzymes.[1] -
Steric Tuning: The methyl group at position 4 breaks the symmetry of the quinoline.[1] In DNA intercalation studies (relevant for antiparasitic applications), this methyl group can sterically clash with the DNA backbone, altering binding kinetics compared to non-substituted quinolines.[1]
Visualizing the Mechanism
The following diagram illustrates the logical flow of how this molecule functions as a protease inhibitor fragment.
Caption: Mechanistic binding mode of 4-Methylquinoline-2-carboximidamide in a protease active site.
Synthesis Pathway (Pinner Reaction)[1]
The most robust synthesis for this compound utilizes the Pinner Reaction , converting the corresponding nitrile to the amidine via an imidate intermediate.[1] This protocol is preferred for its scalability and high purity of the final hydrochloride salt.[1]
Reaction Scheme
-
Precursor: 4-Methylquinoline-2-carbonitrile.[2]
-
Activation: Acid-catalyzed addition of ethanol to form the imidate ester.
-
Amination: Displacement of the ethoxy group by ammonia.
Caption: Two-step Pinner synthesis pathway from the nitrile precursor.
Experimental Protocols
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mM to 100 mM).[1] Water is suitable for working solutions but avoid long-term storage in water due to potential slow hydrolysis of the amidine.
-
Stability: Store DMSO stocks at -20°C. The hydrochloride salt is hygroscopic; store the solid in a desiccator.
Protocol: Determination of Protease Inhibition ( )
This protocol validates the compound's activity as a serine protease inhibitor using Trypsin as a model system.[1]
Materials:
-
Enzyme: Bovine Trypsin (1 nM final concentration).[1]
-
Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), chromogenic.
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
. -
Compound: CAS 1179360-88-3 (Serial dilutions: 0.1
M – 100 M).
Workflow:
-
Plate Setup: Add 10
L of compound dilution to a 96-well clear plate. -
Enzyme Addition: Add 50
L of Trypsin solution. Incubate for 10 minutes at 25°C to allow equilibrium binding. -
Substrate Initiation: Add 40
L of BAPNA substrate (100 M final).[1] -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine .[1]
Expected Result: The compound should act as a competitive inhibitor. Typical
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).[1]
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[1]
References
-
Clement, B. (2002).[1] Reduction of Amidoximes to Amidines: The Prodrug Principle.[1] Drug Metabolism Reviews.[1] (Context: General chemistry of amidine synthesis and prodrugs).
-
Stürzebecher, J., et al. (1997).[1] Structure-Activity Relationships of Amidine-Type Inhibitors of Factor Xa and Thrombin. Journal of Medicinal Chemistry.[3] (Context: Validates the 2-amidinolepidine scaffold for protease inhibition).[1]
-
PubChem Compound Summary. (2025). This compound.[4][2][5][6][7][8][9] National Center for Biotechnology Information. (Context: Chemical identity verification).
-
Suter, S.R., et al. (2013).[1] Discovery of Novel Acid-Sensing Ion Channel 3 (ASIC3) Inhibitors. Journal of Biomolecular Screening. (Context: Amidine-containing heterocycles as ion channel ligands).[1]
-
Pinner, A. (1892).[1] Die Imidoäther und ihre Derivate.[1] Oppenheim, Berlin.[1] (Context: The foundational chemistry for synthesizing this CAS).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4-methylquinoline-2-carboxamide | CAS#:30958-79-3 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 744993-86-0|2-Methylquinoline-4-carboximidamide|BLD Pharm [bldpharm.com]
- 5. 1179359-59-1|4-Ethylpicolinimidamide hydrochloride|BLD Pharm [bldpharm.com]
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- 9. smochem.com [smochem.com]
Structure-Activity Relationship of Quinoline-2-Carboximidamide Derivatives
This is an in-depth technical guide on the structure-activity relationship (SAR) of quinoline-2-carboximidamide derivatives. This document focuses specifically on the amidine functionality (-C(=NH)NH₂), distinct from the more common carboxamides, highlighting their role as DNA minor groove binders and anti-infective agents.
Technical Guide & Whitepaper
Executive Summary
Quinoline-2-carboximidamides represent a specialized class of cationic small molecules primarily investigated for their potent DNA binding affinities and anti-parasitic activity (specifically Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani). Unlike their carboxamide counterparts, the carboximidamide (amidine) moiety confers a positive charge at physiological pH, facilitating strong electrostatic interactions with the negatively charged DNA phosphate backbone. This guide dissects the molecular architecture of these derivatives, establishing the causal link between specific structural modifications and their biological efficacy as minor groove binders.
The Quinoline-2-Carboximidamide Scaffold
The core scaffold consists of a bicyclic quinoline ring substituted at the C2 position with an amidine group. This structure mimics the "curved" topology required to fit isohelically into the minor groove of B-DNA, particularly at AT-rich sequences.
Core Structural Elements[1]
-
Quinoline Ring: Provides a planar, aromatic surface for van der Waals interactions with the walls of the DNA minor groove.
-
C2-Amidine (Carboximidamide): The critical pharmacophore. It functions as a hydrogen bond donor to DNA bases (thymine O2, adenine N3) and provides electrostatic attraction to the phosphate backbone.
-
Substituents (R-groups): Modulate lipophilicity (logP), pKa of the amidine, and steric fit.
Chemical Synthesis Strategy
The synthesis of quinoline-2-carboximidamides typically proceeds via the Pinner Reaction or the Amidoxime Route , starting from the corresponding nitrile.
Validated Synthetic Protocol (Pinner Method)
Objective: Conversion of Quinoline-2-carbonitrile to Quinoline-2-carboximidamide hydrochloride.
Reagents:
-
Starting Material: Substituted Quinoline-2-carbonitrile
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Reagent: Dry Hydrogen Chloride (HCl) gas
-
Ammonia source: Anhydrous Ammonia (NH₃) in EtOH
Step-by-Step Protocol:
-
Imidate Formation: Dissolve the quinoline-2-carbonitrile (1.0 eq) in anhydrous EtOH. Cool to 0°C in an ice bath.
-
Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the vessel and stir at 0–5°C for 24–48 hours.
-
Checkpoint: Monitor the disappearance of the nitrile peak (~2230 cm⁻¹) via IR or TLC. The product is the imidate ester hydrochloride precipitate.
-
-
Isolation: Dilute with anhydrous diethyl ether to fully precipitate the imidate ester. Filter and dry under vacuum (highly hygroscopic).
-
Amidine Conversion: Resuspend the imidate ester in anhydrous EtOH. Treat with excess anhydrous ethanolic ammonia (saturated solution) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Purification: Evaporate solvent. Recrystallize the crude solid from EtOH/Ether or purify via HPLC (C18 column) if necessary.
Synthesis Workflow Visualization
Figure 1: Pinner synthesis pathway for converting nitriles to carboximidamides.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of these derivatives is governed by their ability to penetrate the cell membrane and bind tightly to the DNA minor groove.
The C2-Carboximidamide Moiety (The "Warhead")
-
Basicity: The amidine group typically has a pKa of 10–12. It must be protonated at physiological pH to interact with the DNA phosphate backbone.
-
Substitution on Amidine Nitrogen:
-
Unsubstituted (-C(=NH)NH₂): Optimal for DNA binding. The H-atoms act as specific H-bond donors to the floor of the minor groove.
-
N-Hydroxy (-C(=NOH)NH₂): Forms an amidoxime . These are "prodrugs." They have reduced basicity (pKa ~5) and poor DNA binding but significantly improved oral bioavailability and membrane permeability. They are metabolically reduced back to the amidine in vivo.
-
N-Alkyl/Aryl: Generally reduces DNA binding affinity due to steric clash with the narrow minor groove walls.
-
The Quinoline Ring Substitutions
Modifications at positions 6, 7, and 8 are most common.
| Position | Modification | Effect on Activity | Mechanistic Rationale |
| C6 / C7 | Electron-Donating (e.g., -OMe) | Variable | Can increase basicity of the quinoline nitrogen, potentially altering solvation. |
| C6 | Halogens (F, Cl) | Increased | Increases lipophilicity (logP) aiding cell penetration; F can act as a H-bond acceptor. |
| C8 | Bulky groups (e.g., Phenyl) | Decreased | Steric hindrance prevents the molecule from sliding deeply into the minor groove. |
| Linkers | Bis-quinolines | Highly Potent | Linking two quinoline-amidines via a flexible chain (e.g., -O-(CH₂)n-O-) creates "bis-intercalators" or "bis-groove binders" that span 4-6 base pairs, exponentially increasing affinity. |
SAR Logic Diagram
Figure 2: SAR map detailing the functional roles of the scaffold regions.
Mechanism of Action: DNA Minor Groove Binding
The primary target for quinoline-2-carboximidamides is the minor groove of AT-rich B-DNA.
-
Electrostatic Steering: The cationic amidine is attracted to the anionic DNA potential.
-
Insertion: The planar quinoline ring fits edgewise into the narrow minor groove.
-
Specific Recognition: The amidine protons form bifurcated hydrogen bonds with the O2 of Thymine and N3 of Adenine on the floor of the groove.
-
Biological Consequence: This binding physically blocks DNA-dependent enzymes (helicases, topoisomerases) and transcription factors, leading to inhibition of replication and eventual cell death (apoptosis) in rapidly dividing parasites or cancer cells.
Experimental Validation: Thermal Melting (Tm) Assay
To verify binding, a ΔTm shift assay is the gold standard.
Protocol:
-
Preparation: Prepare 10 μM poly(dA-dT)₂ DNA in buffer (10 mM PIPES, 1 mM EDTA, pH 7.0).
-
Treatment: Add the quinoline derivative at a 0.3 ratio (drug:base pair).
-
Measurement: Heat the sample from 25°C to 95°C at 0.5°C/min while monitoring UV absorbance at 260 nm.
-
Analysis: Calculate the melting temperature (Tm).
-
Result: A ΔTm > 5°C indicates significant binding. Strong minor groove binders (like pentamidine or optimized quinolines) often yield ΔTm > 10–15°C.
-
References
-
Boykin, D. W., et al. (1995). 2,5-Bis[4-(N-alkylamidino)phenyl]furans as potent anti-Pneumocystis carinii agents. Journal of Medicinal Chemistry. Link
-
Werbovetz, K. A. (2006). Diamidines as antitrypanosomal agents. Current Opinion in Investigational Drugs. Link
-
Wilson, W. D., et al. (2005). DNA minor groove binding of heterocyclic cations.[2] Biopolymers.[2] Link
-
Munde, M., et al. (2007).[2] Induced fit conformational changes of a "reversed amidine" heterocycle: optimized interactions in a DNA minor groove complex.[2] Journal of the American Chemical Society.[2] Link
-
Lansiaux, A., et al. (2004). Distribution of furamidine analogues in tumor cells: influence of the number of positive charges. Journal of Medicinal Chemistry. Link
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- 2. Induced fit conformational changes of a "reversed amidine" heterocycle: optimized interactions in a DNA minor groove complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylquinoline-2-carboximidamide HCl: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Methylquinoline-2-carboximidamide hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and the known bioactivity of related quinoline scaffolds, this document details the compound's chemical properties, a robust synthetic protocol, and its prospective therapeutic applications. This information is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The incorporation of a carboxamide or a related functional group, such as a carboximidamide, at the 2-position of the quinoline ring has been a fruitful strategy for developing novel therapeutic agents.[2] These modifications can enhance binding to biological targets and improve pharmacokinetic properties. Derivatives of quinoline-2-carboxamide have shown promise as antimycobacterial agents, while 4-arylquinoline-2-carboxamides have been identified as potent and selective negative allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), highlighting their potential in treating cognitive disorders.[2][3] This guide focuses on the hydrochloride salt of 4-Methylquinoline-2-carboximidamide, a compound poised for exploration within this therapeutically relevant chemical space.
Physicochemical Properties and Structural Elucidation
Predicted Chemical Properties of 4-Methylquinoline-2-carboximidamide HCl
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₁H₁₂ClN₃ | Derived from the structure |
| Molecular Weight | 221.69 g/mol | Calculated from the molecular formula |
| SMILES String | CC1=CC(=C(N)N)N=C2C=CC=C12.Cl | Predicted based on IUPAC name and structure |
| CAS Number | 1179360-88-3 | Identified for the hydrochloride salt.[4] |
| Appearance | Predicted to be a crystalline solid | Typical for hydrochloride salts of organic bases.[5] |
| Solubility | Expected to have enhanced aqueous solubility compared to the free base, particularly in acidic to neutral pH. May exhibit a common ion effect in the presence of excess chloride ions.[6][7][8] | General property of hydrochloride salts.[6] |
| Stability | The hydrochloride salt form is expected to offer improved chemical stability over the free base.[5] | General property of API salts.[5] |
Note: These properties are predicted and await experimental verification.
Synthesis of 4-Methylquinoline-2-carboximidamide HCl: A Step-by-Step Protocol
The synthesis of the target compound can be efficiently achieved through a two-step process commencing with the readily available 4-methylquinoline (lepidine). The key transformation involves the generation of a nitrile intermediate, followed by a Pinner reaction to yield the desired carboximidamide hydrochloride.
Overall Synthetic Scheme
Caption: Synthetic pathway to 4-Methylquinoline-2-carboximidamide HCl.
Step 1: Synthesis of 4-Methylquinoline-2-carbonitrile
The introduction of a nitrile group at the 2-position of the 4-methylquinoline core is the initial and crucial step. This transformation can be accomplished via a Reissert-Henze reaction or a related cyanation method.
Protocol:
-
Activation: To a solution of 4-methylquinoline in a suitable aprotic solvent (e.g., dichloromethane), add benzoyl chloride and trimethylsilyl cyanide (TMSCN).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Pinner Reaction for the Synthesis of 4-Methylquinoline-2-carboximidamide HCl
The Pinner reaction is a classic and reliable method for converting nitriles into amidines via an intermediate imino ester hydrochloride (Pinner salt).[9][10][11] This reaction is conducted under anhydrous acidic conditions.[12]
Caption: Experimental workflow for the Pinner reaction synthesis.
Detailed Protocol:
-
Pinner Salt Formation:
-
Dissolve 4-methylquinoline-2-carbonitrile in a mixture of anhydrous ethanol and a co-solvent such as diethyl ether or dioxane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Continue the addition of HCl gas until the solution is saturated. The imino ester hydrochloride (Pinner salt) will precipitate as a white solid.
-
Seal the flask and stir the mixture at a low temperature (e.g., 4°C) for 12-24 hours to ensure complete reaction.
-
Isolate the precipitated Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Conversion to Amidine Hydrochloride:
-
Suspend the freshly prepared and dried Pinner salt in anhydrous ethanol.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring. Alternatively, a solution of ammonia in ethanol can be used.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the conversion is complete (monitored by TLC or LC-MS).
-
The final product, 4-Methylquinoline-2-carboximidamide HCl, will precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Potential Therapeutic Applications and Mechanism of Action
While the specific biological activity of 4-Methylquinoline-2-carboximidamide HCl has not been extensively reported, the broader class of quinoline carboxamides has demonstrated a range of pharmacological effects, suggesting several avenues for investigation.
Caption: Potential therapeutic applications of the target compound.
-
Anticancer Activity: Many quinoline and quinolone carboxamides have been investigated as anticancer agents.[1] Their mechanisms of action often involve the inhibition of topoisomerases or protein kinases, which are crucial for cancer cell proliferation.[1] The structural features of the target compound make it a candidate for screening against various cancer cell lines.
-
Antimalarial Potential: Quinoline-4-carboxamides have been identified as potent antimalarial agents with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[13]
-
Neuroprotective Effects: As previously mentioned, 4-arylquinoline-2-carboxamides are selective mGluR2 negative allosteric modulators.[3] The 4-methylquinoline scaffold of the title compound could be explored for similar activity, which has implications for treating cognitive and neurological disorders.
-
Anti-inflammatory Properties: Certain 4-carboxyl quinoline derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potential applications in treating inflammation and pain.[14]
Safety, Handling, and Storage
As with any novel chemical entity, 4-Methylquinoline-2-carboximidamide HCl should be handled with appropriate safety precautions in a laboratory setting.
-
Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to maintain its stability.
-
Toxicity: The specific toxicity profile is unknown. Assume the compound is hazardous and handle accordingly.
Conclusion
This compound is a promising, yet underexplored, member of the pharmacologically significant quinoline family. This guide provides a foundational understanding of its predicted chemical properties and a detailed, plausible synthetic route based on the well-established Pinner reaction. The diverse biological activities of related quinoline carboxamides suggest that this compound warrants further investigation for its potential as a novel therapeutic agent in oncology, infectious diseases, neuroscience, and inflammatory conditions. The protocols and information presented herein are intended to facilitate such exploratory research and development efforts.
References
-
Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, a highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. [Link]
-
Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14859-14891. [Link]
-
Wikipedia. Pinner reaction. [Link]
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Organic Chemistry Portal. Pinner Reaction. [Link]
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Chemsrc. 4-methylquinoline-2-carboxamide | CAS#:30958-79-3. [Link]
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PubChem. 4-Methylquinoline. [Link]
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Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. [Link]
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The Royal Society of Chemistry. Supporting Information for... [Link]
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Kalgutkar, A. S., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3847-3851. [Link]
-
Al-Ostoot, F. H., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-32. [Link]
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
- Google Patents.
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
ResearchGate. Synthesis of multi-substituted quinoline-4-carboxamides 26. [Link]
-
Wang, J., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. [Link]
-
American Chemical Society. Amidine synthesis from acetonitrile activated by rhenium selenide clusters. [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]
-
ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry, 32(5), 1151-1157. [Link]
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Organic Chemistry Portal. Synthesis of amidines. [Link]
-
SlideShare. Preparation and Properties of Quinoline. [Link]
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Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
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PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
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National Center for Biotechnology Information. Photocatalytic generation of amidine carbon radicals for aminodihydroquinoline synthesis. [Link]
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SpectraBase. N-(4-Methyl-2-oxo-1,2-dihydro-quinolin-7-yl)-acetamide - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]
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The Ascendancy of Amidine-Substituted Quinoline Inhibitors: A Technical Guide for Drug Discovery
Foreword: The Strategic Convergence of a Privileged Scaffold and a Versatile Functional Group
In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold," a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Its rigid, bicyclic aromatic structure provides a unique framework for molecular recognition, while its susceptibility to functionalization at various positions allows for the fine-tuning of physicochemical and pharmacological properties.[2][3] This guide delves into a particularly compelling class of quinoline derivatives: those substituted with an amidine moiety. The introduction of the amidine group, a potent bioisostere of amides and carboxylic acids, imparts distinct characteristics that can enhance target binding, modulate pharmacokinetic profiles, and unlock novel mechanisms of action.[4][5] This convergence of a proven scaffold with a functionally rich substituent has paved the way for a new generation of small molecule inhibitors with significant therapeutic potential in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the design, synthesis, biological evaluation, and structure-activity relationships of amidine-substituted quinoline inhibitors, tailored for researchers, scientists, and drug development professionals.
I. The Medicinal Chemist's Rationale: Why Amidine-Substituted Quinolines?
The strategic incorporation of an amidine functional group onto the quinoline scaffold is a deliberate design choice rooted in fundamental principles of medicinal chemistry. The amidine group, with its unique electronic and structural properties, offers several advantages in drug design:
-
Bioisosteric Replacement: The amidine group serves as a non-classical bioisostere for amide and carboxylic acid functionalities.[4][5] This substitution can enhance metabolic stability by replacing a labile amide bond, a common site of enzymatic degradation.[4]
-
Enhanced Target Interactions: As a strong basic group, the amidine is typically protonated at physiological pH. This positive charge can facilitate strong electrostatic interactions and hydrogen bonding with negatively charged residues in the target protein's active site, such as aspartate or glutamate.[6]
-
Modulation of Physicochemical Properties: The introduction of a basic amidine group significantly influences a molecule's pKa, solubility, and lipophilicity, all critical parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[7]
-
DNA Intercalation and Minor Groove Binding: Aromatic diamidines are known to bind to the minor groove of DNA, a mechanism exploited in some antimicrobial and anticancer agents.[8] The planar quinoline scaffold combined with the cationic amidine group can mimic this interaction.
The following diagram illustrates the key properties of the amidine functional group that are advantageous in drug design.
Caption: Key advantages of the amidine functional group in drug design.
II. Synthesis and Characterization: A Practical Benchtop Guide
The synthesis of amidine-substituted quinolines can be approached through several strategic routes. A common and effective method involves the preparation of a suitable quinoline precursor, often a cyano- or amino-substituted quinoline, followed by the introduction or conversion to the amidine functionality.
A. Synthesis of a 4-Amidinoquinoline Precursor: 4-Chloroquinoline
A versatile starting material for many 4-substituted quinolines is 4-chloroquinoline. Its synthesis can be achieved through various methods, with the Vilsmeier-Haack reaction being a widely used approach for generating the quinoline core.[9]
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF, 5 equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Addition of Acetanilide: To the Vilsmeier reagent, add N-phenylacetamide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-formylquinoline.
B. Synthesis of an 8-Aminoquinoline Precursor
8-Aminoquinolines are another important class of precursors, particularly for compounds targeting parasitic diseases. A practical route to these compounds involves the use of readily installable and deprotectable amidating reagents.[10]
Experimental Protocol: Rh(III)-Catalyzed Amidation of Quinoline N-oxide [10]
-
Reaction Setup: To a screw-capped vial, add quinoline N-oxide (1 equivalent), [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and N-chlorobenzyl carbamate (1.2 equivalents).
-
Reaction: Add 1,2-dichloroethane (DCE) as the solvent and stir the mixture at 80 °C for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the 8-amidated quinoline N-oxide.
-
Deprotection: The carbamate protecting group can be removed under standard conditions (e.g., hydrogenolysis with Pd/C) to yield the free 8-aminoquinoline.
C. Conversion to the Amidine: The Pinner Reaction
A classical and reliable method for converting a nitrile to an amidine is the Pinner reaction.[11]
Experimental Protocol: Synthesis of an Amidine from a Cyanoquinoline
-
Pinner Salt Formation: Dissolve the cyanoquinoline derivative (1 equivalent) in anhydrous ethanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours. The imino ether hydrochloride (Pinner salt) will precipitate.
-
Isolation of Pinner Salt: Collect the precipitated Pinner salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis: Suspend the Pinner salt in anhydrous ethanol and cool in an ice bath. Bubble anhydrous ammonia gas through the suspension until saturation. Seal the vessel and stir at room temperature for 24 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to precipitate the free amidine. Filter the solid, wash with water, and dry. The crude amidine can be further purified by recrystallization or column chromatography.
The following diagram illustrates a general synthetic workflow for amidine-substituted quinolines.
Caption: General synthetic workflow for amidine-substituted quinoline inhibitors.
D. Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the quinoline ring protons provide information about the substitution pattern. The amidine protons typically appear as broad singlets in the ¹H NMR spectrum.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Chromatography: TLC is used for reaction monitoring, while column chromatography is a standard method for purification.[13] High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.
III. Biological Evaluation: Protocols for Assessing Inhibitory Activity
A comprehensive evaluation of the biological activity of amidine-substituted quinoline inhibitors involves a battery of in vitro and in vivo assays tailored to the specific therapeutic target.
A. In Vitro Anticancer Activity
Protocol: MTT Assay for Cytotoxicity [4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the amidine-substituted quinoline inhibitor (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. In Vitro Antiparasitic Activity
Protocol: SYBR Green I-based Plasmodium falciparum Growth Inhibition Assay [14]
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Addition: Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to the wells.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate for 1 hour in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.
C. Enzyme Inhibition Assays
Protocol: In Vitro VEGFR-2 Kinase Assay [15][16]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase domain.
-
Incubation: Incubate the plate at 30 °C for 30-60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol: Topoisomerase I DNA Relaxation Assay [12]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the relaxation of the supercoiled DNA.
-
Incubation: Incubate the reaction at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA.
The following diagram depicts a typical workflow for the biological evaluation of these inhibitors.
Caption: Workflow for the biological evaluation of amidine-substituted quinoline inhibitors.
IV. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of amidine-substituted quinolines is highly dependent on the substitution pattern on both the quinoline ring and the amidine moiety.
Table 1: Representative Structure-Activity Relationship Data for Amidine-Substituted Quinolines
| Quinoline Position of Amidine | Amidine Substitution | Target | Key SAR Observations | Reference(s) |
| 4 | Unsubstituted or N-alkyl | Plasmodium falciparum | The 4-aminoquinoline scaffold is crucial for antimalarial activity. The nature of the substituent on the amidine can influence potency and resistance profiles. | [17] |
| 8 | N-aryl | Breast Cancer Cells (T47D) | Derivatization of the C8-amino side chain with amidine functionalities can lead to potent anti-breast cancer activity in the nanomolar range. | [14] |
| 4 | Cyclic (imidazoline) | Various Cancer Cell Lines | The position and nature of the linker between the quinoline and amidine moieties significantly impact antiproliferative activity and selectivity. | [16] |
| 4 | N,N-dimethyl | Breast Cancer Cells (MCF-7, MDA-MB468) | N,N-dimethylethane-1,2-diamine substitution at the 4-position of 7-chloroquinoline shows high cytotoxicity. | [14] |
V. In Vivo Evaluation: Assessing Efficacy in Preclinical Models
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.
Protocol: In Vivo Efficacy in a Xenograft Mouse Model [18][19]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Further analysis can include immunohistochemistry of tumor tissue to assess target engagement and downstream effects.
VI. Conclusion and Future Perspectives
Amidine-substituted quinoline small molecule inhibitors represent a promising class of therapeutic agents with diverse biological activities. The strategic combination of the privileged quinoline scaffold with the versatile amidine functional group provides a powerful platform for the development of novel drugs targeting cancer, parasitic infections, and other diseases. The continued exploration of the vast chemical space afforded by this molecular framework, guided by a deeper understanding of structure-activity relationships and target interactions, holds great promise for the discovery of next-generation therapeutics. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical translation.
VII. References
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available at: [Link]
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH. Available at: [Link]
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Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]
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Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. Available at: [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]
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VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. ctppc.biomedpress.org. Available at: [Link]
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Amidine containing compounds: Antimicrobial activity and its potential in combating ... PMC - NIH. Available at: [Link]
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Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. Available at: [Link]
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Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC. Available at: [Link]
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In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. PMC. Available at: [Link]
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In vitro Test for Inhibition of Plasmodium falciparum 3D7 Parasites using Streptomyces hygroscopicus subsp. hygroscopicus Strain i18, Isolated from a Pineapple Farm in Lampung. Journal of Pure and Applied Microbiology. Available at: [Link]
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Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. scholar.ukzn.ac.za. Available at: [Link]
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Note Synthesis and cytotoxicity of new quinoline derivatives. nopr.niscpr.res.in. Available at: [Link]
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A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PMC. Available at: [Link]
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Amidine: Structure, Reactivity and Complexation Behaviour. ijc.com. Available at: [Link]
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Functionality of amidines and amidrazones. Semantic Scholar. Available at: [Link]
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Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. The Journal of Chemical Sciences. Available at: [Link]
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A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science. Available at: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available at: [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]
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In vivo Efficacy Testing. Creative Animodel. Available at: [Link]
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Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. sciendo.com. Available at: [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link]
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Journal of American Science 2016;12(5) [Link] 10 Quinoline-based small molecules as effective pro. jofamericanscience.org. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]
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Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. Available at: [Link]
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Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. Available at: [Link]
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Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. PMC. Available at: [Link]
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CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. patents.google.com. Available at:
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Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]
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JP2001278865A - Method for producing 4-aminoquinolines - Google Patents. patents.google.com. Available at:
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WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof - Google Patents. patents.google.com. Available at:
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Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. PubMed. Available at: [Link]
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Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI. Available at: [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]
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A Structural and Mechanistic Dissection: 4-Methylquinoline-2-carboximidamide versus Benzamidine as Pharmacophores
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Scaffold Selection in Drug Design
In the landscape of modern drug discovery, the selection and refinement of core molecular scaffolds are pivotal determinants of a candidate's ultimate success. The journey from a biologically active "hit" to a clinically viable drug is one of meticulous optimization, where subtle structural modifications can profoundly impact potency, selectivity, and pharmacokinetic profiles. Two recurring motifs of significant interest are the amidine- and quinoline-based structures. This guide provides a detailed comparative analysis of a well-established pharmacophore, benzamidine, and a less-explored but structurally intriguing counterpart, 4-methylquinoline-2-carboximidamide.
Benzamidine, the simplest aryl amidine, is a cornerstone of protease inhibitor research, valued for its ability to mimic the guanidinium group of arginine and engage in critical hydrogen bonding interactions within enzyme active sites.[1] Its utility is well-documented, particularly as a reversible competitive inhibitor of trypsin and other serine proteases.[2] Conversely, the quinoline ring system, a bicyclic heteroaromatic structure, is a privileged scaffold found in numerous natural and synthetic bioactive compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
This whitepaper will dissect the structural nuances, electronic properties, and potential mechanistic implications of substituting the phenyl ring of benzamidine with a 4-methylquinoline scaffold. We will explore how this bioisosteric replacement could modulate biological activity, offering new avenues for the design of targeted therapeutics.
Part 1: A Tale of Two Scaffolds - Structural and Physicochemical Properties
The fundamental difference between benzamidine and 4-methylquinoline-2-carboximidamide lies in their core ring systems. Benzamidine is built upon a simple benzene ring, while the latter incorporates a more complex quinoline heterocycle. This distinction introduces significant changes in structure, electronics, and steric profile.
Table 1: Comparative Physicochemical Properties
| Property | Benzamidine | 4-Methylquinoline-2-carboximidamide (Predicted) | Rationale for Predicted Differences |
| Molecular Formula | C₇H₈N₂[1] | C₁₁H₁₁N₃ | Addition of a C₄H₃N fused ring. |
| Molecular Weight | 120.15 g/mol [5] | 185.23 g/mol | Larger, bicyclic scaffold. |
| Core Ring System | Benzene (Aromatic) | Quinoline (Heteroaromatic) | Introduction of a nitrogen atom within the bicyclic system. |
| Key Functional Group | Carboximidamide (Amidine) | Carboximidamide (Amidine) | Shared pharmacophore responsible for key interactions. |
| Polar Surface Area (PSA) | 49.9 Ų[5] | ~62.8 Ų | The quinoline nitrogen adds to the polar surface area. |
| logP (Lipophilicity) | 0.7[5] | Higher than Benzamidine | The larger, more complex aromatic system generally increases lipophilicity. |
| pKa (of Amidinium ion) | ~11.6 | Potentially lower | The electron-withdrawing nature of the quinoline ring may decrease the basicity of the amidine group. |
| Key Structural Features | Planar phenyl ring | Fused aromatic/heterocyclic rings, potential for π-π stacking, additional H-bond acceptor (quinoline N) | The quinoline scaffold offers more diverse interaction possibilities. |
| Steric Hindrance | Minimal | Moderate, due to the 4-methyl group | The methyl group can influence binding orientation and selectivity. |
The Benzamidine Backbone: Simplicity and Efficacy
Benzamidine's structure is characterized by a carboximidamide group attached to a phenyl ring.[1] This amidine group is basic and is typically protonated at physiological pH, forming a positively charged amidinium ion. This charged group is the key to its function as a serine protease inhibitor, as it forms strong salt bridges with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of enzymes like trypsin.[6]
The 4-Methylquinoline Scaffold: A Leap in Complexity and Potential
Replacing the phenyl ring with a 4-methylquinoline introduces several critical changes:
-
Heteroaromaticity and Electronics: The quinoline ring system is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine moiety is electron-withdrawing, which can influence the electronic properties of the entire molecule, including the basicity of the carboximidamide group.
-
Expanded Aromatic Surface: The larger, bicyclic system provides a greater surface area for non-covalent interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket.
-
Additional Hydrogen Bond Acceptor: The quinoline nitrogen can act as a hydrogen bond acceptor, offering an additional point of interaction with a target protein that is absent in benzamidine.
-
Steric Influence of the 4-Methyl Group: The methyl group at the 4-position introduces steric bulk. This can be a double-edged sword: it may enhance binding selectivity by favoring targets with complementary pockets, or it could hinder binding to targets that are well-suited for the less bulky benzamidine.[7] The distinction between steric and electronic effects is crucial; steric effects arise from the physical space occupied by atoms, while electronic effects are transmitted through chemical bonds.[4]
Part 2: Synthesis and Methodologies
The synthesis of benzamidine is well-established, often proceeding through the Pinner reaction from benzonitrile.[6] In contrast, there is no readily available literature on the direct synthesis of 4-methylquinoline-2-carboximidamide. However, a plausible synthetic route can be proposed based on the synthesis of related quinoline-2-carboxamides.[1][8]
Established Synthesis of Benzamidine Hydrochloride
A common laboratory-scale synthesis involves the reaction of benzonitrile with ammonium chloride and ammonia in an autoclave at elevated temperature and pressure.[8] The resulting benzamidine is then isolated as the hydrochloride salt.
Proposed Synthesis of 4-Methylquinoline-2-carboximidamide
A hypothetical, yet chemically sound, multi-step synthesis can be outlined, starting from the corresponding 4-methylquinoline-2-carboxylic acid.
Step 1: Synthesis of 4-Methylquinoline-2-carbonyl chloride 4-Methylquinoline-2-carboxylic acid can be converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of oxalyl chloride is often preferred for milder conditions that can prevent unwanted chlorination of the quinoline ring.[8]
Step 2: Formation of 4-Methylquinoline-2-carboxamide The resulting 4-methylquinoline-2-carbonyl chloride is then reacted with ammonia (in the form of ammonium hydroxide or gaseous ammonia) to form the corresponding carboxamide. This is a standard nucleophilic acyl substitution reaction.
Step 3: Conversion of Carboxamide to Carboximidamide This is the most challenging step. The conversion of an amide to an amidine is not a trivial transformation. A potential method involves dehydration of the amide to a nitrile, followed by a Pinner-type reaction. Alternatively, direct conversion might be achievable using specific reagents, though this would require significant experimental optimization.
Part 3: Comparative Mechanism of Action and Applications
The primary application of benzamidine is as a serine protease inhibitor.[2] Given the shared carboximidamide functional group, it is reasonable to hypothesize that 4-methylquinoline-2-carboximidamide would also exhibit activity against serine proteases. However, the quinoline scaffold could introduce novel biological activities or modulate its interaction with these enzymes.
Benzamidine as a Serine Protease Inhibitor
Benzamidine acts as a competitive inhibitor, binding to the active site of serine proteases like trypsin. The positively charged amidinium group forms an ionic bond with the carboxylate side chain of Asp189 in the S1 pocket, which is specific for arginine and lysine substrates. This interaction effectively blocks the substrate from binding and being cleaved.[6]
Predicted Activity of 4-Methylquinoline-2-carboximidamide
-
Serine Protease Inhibition: The carboximidamide group would likely target the same Asp189 residue in the S1 pocket of trypsin-like proteases. However, the bulkier quinoline ring, particularly with the 4-methyl group, would need to be accommodated within the active site cleft. This could lead to:
-
Enhanced Selectivity: The compound might show weaker inhibition against proteases with narrow active sites but stronger inhibition against those with larger, more open active sites that can accommodate the quinoline moiety.
-
Altered Binding Kinetics: Additional π-π stacking or hydrophobic interactions between the quinoline ring and residues lining the active site could increase the residence time of the inhibitor, potentially leading to improved potency.
-
-
Novel Target Interactions: The quinoline scaffold is known to interact with a diverse range of biological targets. For instance, various quinoline derivatives have been investigated as inhibitors of cysteine proteases,[3][9] carbonic anhydrases,[10] and as agents with anticancer and antimicrobial properties.[11][12] It is plausible that 4-methylquinoline-2-carboximidamide could possess a polypharmacological profile, acting on multiple targets.
Part 4: Experimental Protocol - A Comparative Serine Protease Inhibition Assay
To empirically validate the predicted activity and compare the inhibitory potential of 4-methylquinoline-2-carboximidamide against benzamidine, a standard in vitro serine protease inhibition assay can be employed.
Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of benzamidine and 4-methylquinoline-2-carboximidamide against bovine trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate
-
Tris-HCl buffer (pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
Benzamidine hydrochloride (positive control)
-
Synthesized 4-Methylquinoline-2-carboximidamide
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin in Tris-HCl buffer.
-
Prepare a stock solution of the BAPNA substrate in DMSO.
-
Prepare stock solutions of benzamidine and 4-methylquinoline-2-carboximidamide in DMSO. Create a series of dilutions for each inhibitor to be tested.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.
-
Add a small volume of the inhibitor dilutions (or DMSO for the control) to the appropriate wells.
-
Add the trypsin solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes. The product of BAPNA hydrolysis, p-nitroaniline, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Rationale for Experimental Choices:
-
BAPNA as Substrate: BAPNA is a chromogenic substrate for trypsin. Its cleavage releases p-nitroaniline, which provides a simple and continuous colorimetric readout of enzyme activity.
-
Positive Control: Benzamidine is a known, well-characterized inhibitor of trypsin and serves as a benchmark for comparing the potency of the novel compound.
-
IC₅₀ Determination: This value provides a quantitative measure of the concentration of an inhibitor required to reduce the enzyme's activity by half, allowing for a direct comparison of potency.
Conclusion and Future Directions
The structural comparison between benzamidine and 4-methylquinoline-2-carboximidamide highlights a classic drug design strategy: the bioisosteric replacement of a simple aromatic ring with a more complex heteroaromatic scaffold. While benzamidine's efficacy as a serine protease inhibitor is rooted in the elegant simplicity of its interaction with the S1 pocket, the introduction of the 4-methylquinoline moiety offers a tantalizing array of possibilities. The larger, electronically distinct, and sterically defined quinoline ring system has the potential to enhance selectivity, introduce novel secondary binding interactions, and possibly uncover entirely new pharmacological activities.
The lack of existing research on 4-methylquinoline-2-carboximidamide underscores a significant opportunity for investigation. The proposed synthetic pathway and comparative bioassay provide a clear roadmap for future research. Elucidating the biological activity of this compound could not only yield novel protease inhibitors with potentially superior profiles but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of quinoline-based pharmacophores with biological targets. This exploration represents a logical and promising step forward in the rational design of new therapeutic agents.
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Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of benzamidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]
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An In-depth Technical Guide to Small Molecule Arginine Mimetics for Enzyme Active Sites
Abstract
The unique physicochemical properties of the arginine side chain, particularly its guanidinium group, play a pivotal role in molecular recognition and catalysis within numerous enzyme active sites. This guide provides a comprehensive technical overview of the design, synthesis, and application of small molecule arginine mimetics as therapeutic agents and research tools. We will delve into the rationale behind mimicking arginine, explore various design strategies and synthetic methodologies, and provide detailed protocols for the biochemical and biophysical characterization of these compounds. Through illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of targeting arginine-binding sites in enzymes.
The Significance of Arginine in Enzyme Function
L-Arginine, a positively charged amino acid at physiological pH, is a linchpin in a multitude of biological processes. Its guanidinium group, with a pKa of ~12.5, is protonated under most physiological conditions, allowing it to form strong ionic interactions and a network of hydrogen bonds.[1] This unique capability makes it a frequent and critical residue in enzyme active sites, where it participates in substrate binding, orientation, and catalysis.
A classic example is the family of trypsin-like serine proteases, which exhibit a profound preference for cleaving peptide bonds C-terminal to arginine or lysine residues.[1] This specificity is largely dictated by a conserved aspartic acid residue at the bottom of the S1 specificity pocket, which forms a salt bridge with the positively charged guanidinium group of the substrate's arginine side chain.[1] Beyond proteases, enzymes such as nitric oxide synthases (NOS) and arginases utilize arginine as a direct substrate.[1]
The critical role of arginine in these enzymatic processes makes the development of molecules that can mimic its interactions a compelling strategy for modulating enzyme activity.
The Rationale for Arginine Mimetics: Beyond the Guanidinium Group
While the guanidinium group is central to arginine's function, its high basicity and polarity can be detrimental to the development of effective drugs. Molecules incorporating a guanidinium group often suffer from poor oral bioavailability and low selectivity due to interactions with numerous other biological targets.[1] This has spurred significant efforts in the design and synthesis of arginine mimetics – small molecules that replicate the key interactions of the guanidinium headgroup while offering improved pharmacokinetic and pharmacodynamic properties.[1]
The primary goals in designing arginine mimetics are:
-
To Retain Key Interactions: The mimetic must be able to form the crucial salt bridges and hydrogen bonds within the enzyme's active site that are normally established by the guanidinium group.
-
To Improve Physicochemical Properties: This includes reducing basicity to enhance membrane permeability and oral absorption, and improving metabolic stability.
-
To Enhance Selectivity: By modifying the scaffold and introducing additional functionalities, mimetics can be designed to exploit subtle differences in the active sites of related enzymes, leading to improved selectivity.
Below is a logical diagram illustrating the decision-making process for designing arginine mimetics.
Caption: Decision pathway for the design of small molecule arginine mimetics.
Design and Synthesis of Arginine Mimetics
The design of arginine mimetics is a creative process that blends principles of medicinal chemistry with a deep understanding of the target enzyme's active site. Computational modeling and docking studies are invaluable tools in this process, allowing for the in silico evaluation of potential mimetic scaffolds and their interactions with the target protein.[2][3]
Common Arginine Mimetic Scaffolds
A variety of chemical scaffolds have been successfully employed to mimic the guanidinium group. Some of the most prominent examples are summarized in the table below.
| Scaffold | Key Features | Representative Enzyme Targets |
| Benzamidine | Aromatic ring provides a rigid framework. The amidine group mimics the guanidinium functionality. | Trypsin-like serine proteases (e.g., Thrombin, Factor Xa)[4] |
| 2-Aminopyrimidine | Heterocyclic ring with a basic amino group that can form key hydrogen bonds. | Kinases, other ATP-binding proteins |
| Amidinophenylalanine | Phenylalanine scaffold with an amidine group, offering a more "amino acid-like" structure. | Trypsin-like serine proteases[4][5][6][7] |
| Guanidinium Isosteres | A broader class of functional groups that mimic the charge and hydrogen bonding pattern of guanidinium, such as amidinohydrazones.[4] | Thrombin[4] |
Synthetic Methodologies: A Practical Overview
The synthesis of arginine mimetics often involves multi-step procedures. Below are representative, high-level synthetic protocols for key scaffolds.
Benzamidine is a common starting point for many arginine mimetics. A general synthesis of benzamidine hydrochloride is outlined below.
Experimental Protocol: Synthesis of Benzamidine Hydrochloride [8]
-
Reaction Setup: In a stainless steel autoclave, combine benzonitrile (1.0 mole), ammonium chloride (4.0 moles), and liquid ammonia (18.0 moles).
-
Reaction: Heat the mixture to 150°C for 18 hours. The pressure will range from 1300-6500 psig.
-
Workup: After cooling and carefully venting the excess ammonia, extract the reaction mixture with diethyl ether to remove unreacted benzonitrile.
-
Purification: Extract the remaining solid with hot acetonitrile or ethanol to separate the benzamidine hydrochloride from ammonium chloride.
-
Isolation: Concentrate the acetonitrile or ethanol solution to yield benzamidine hydrochloride.
2-Aminopyrimidines can be synthesized through the condensation of a β-dicarbonyl compound with guanidine.
Experimental Protocol: General Synthesis of 2-Aminopyrimidines [9][10][11]
-
Reaction Setup: Combine a β-dicarbonyl compound (1.0 eq) and guanidine nitrate (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base, such as sodium methoxide, to catalyze the reaction.
-
Reaction: Heat the mixture under reflux for several hours.
-
Workup and Purification: After cooling, the product can be isolated by filtration or extraction, followed by recrystallization or column chromatography.
The workflow for a typical synthesis and initial evaluation of arginine mimetics is depicted below.
Caption: A typical workflow for the synthesis and evaluation of arginine mimetics.
Biochemical and Biophysical Characterization
Once synthesized, the efficacy and binding properties of arginine mimetics must be rigorously characterized. A combination of biochemical and biophysical assays provides a comprehensive understanding of their interaction with the target enzyme.
Biochemical Assays: Determining Inhibitory Potency
Enzyme inhibition assays are fundamental for determining the potency of an arginine mimetic. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of the purified enzyme, the substrate, and the arginine mimetic inhibitor in a suitable assay buffer.
-
Assay Setup: In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Biophysical Assays: Unraveling the Binding Thermodynamics and Kinetics
Biophysical techniques provide detailed insights into the thermodynamics and kinetics of the inhibitor-enzyme interaction.
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][13][14][15][16][17][18]
Experimental Protocol: ITC for Enzyme-Inhibitor Binding [13][14][15][16]
-
Sample Preparation: Prepare solutions of the enzyme and the arginine mimetic in the same, well-dialyzed buffer to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the enzyme solution, recording the heat change after each injection.
-
Data Analysis: Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of inhibitor to enzyme. Fit the data to a suitable binding model to determine the thermodynamic parameters.
SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. It provides the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[19][20][21][22]
Experimental Protocol: SPR for Inhibitor Kinetics [19][20][21]
-
Ligand Immobilization: Covalently immobilize the purified enzyme (ligand) onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the arginine mimetic (analyte) over the sensor surface and monitor the change in the SPR signal in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a suitable kinetic model to determine the kon, koff, and Kd values.
Case Studies: Arginine Mimetics in Action
The principles of arginine mimetic design have been successfully applied to a wide range of enzyme targets. Here, we highlight two prominent examples.
Thrombin Inhibitors for Anticoagulation
Thrombin is a key serine protease in the blood coagulation cascade, making it an attractive target for anticoagulant drugs. Many potent thrombin inhibitors incorporate arginine mimetics that bind to the S1 specificity pocket.[4][23][24]
| Compound | Arginine Mimetic | Ki (nM) for Thrombin | Selectivity vs. Trypsin |
| NAPAP | 4-Amidinophenylalanine | 0.7 | >10,000-fold |
| Argatroban | Arginine derivative | 19 | High |
| Compound with 5,6,7,8-tetrahydroquinazolin-2-amine | Heterobicyclic mimetic | 140 | >478-fold[23] |
Nitric Oxide Synthase (NOS) Inhibitors
NOS enzymes catalyze the production of nitric oxide from L-arginine. Isoform-selective NOS inhibitors are sought after for various therapeutic applications. A number of arginine mimetics have been developed as NOS inhibitors.[25][26]
| Compound | Target Isoform(s) | IC50 (µM) |
| L-NIO | nNOS, eNOS | 8.0, 630[25] |
| Compound 20 | nNOS, eNOS, iNOS | 1.4, 145, 466[25] |
| ADMA | iNOS, nNOS | >300[26] |
Future Directions and Conclusion
The field of small molecule arginine mimetics continues to evolve, driven by advances in computational chemistry, synthetic methodologies, and our understanding of enzyme structure and function. Future efforts will likely focus on the development of mimetics with even greater selectivity and improved drug-like properties. The exploration of novel scaffolds and the application of fragment-based drug discovery approaches hold significant promise.
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A Facile Approach Towards Amidinophenylalanine Derivatives as Building Blocks for the Synthesis of Non-Natural Peptides and Peptidomimetics. (2025-08-06). ResearchGate. [Link]
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Computational docking of L-arginine and its structural analogues to C-terminal domain of Escherichia coli arginine repressor protein (ArgRc). (2003). Journal of Molecular Modeling, 9(2), 88–98. [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. [Link]
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ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. (n.d.). Biocompare. [Link]
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Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019). Analytical Chemistry, 91(21), 13586–13593. [Link]
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Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (n.d.). PubMed. [Link]
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Surface plasmon resonance. (n.d.). Methods in Molecular Biology, 248, 109-138. [Link]
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Computational docking of L-arginine and its structural analogues to C-terminal domain of Escherichia coli arginine repressor protein (ArgRc). (2025-08-09). ResearchGate. [Link]
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Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025-01-04). Biosensing Instrument. [Link]
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A typical ITC enzyme kinetics experiment. The reaction is initiated... (n.d.). ResearchGate. [Link]
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Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. (n.d.). Ichor Life Sciences. [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). Molecules, 29(12), 2849. [Link]
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Novel thrombin inhibitors incorporating non-basic partially saturated heterobicyclic P1-arginine mimetics. (2003). Bioorganic & Medicinal Chemistry Letters, 13(5), 789–794. [Link]
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Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[27]. (n.d.). ResearchGate. [Link]
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SPRD: a surface plasmon resonance database of common factors for better experimental planning. (2021). Database, 2021, baab085. [Link]
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Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). (n.d.). Drexel University. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). Molecules, 24(15), 2786. [Link]
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Assessing small molecule kinetics and affinity through SPR screening. (2023, February 10). News-Medical.Net. [Link]
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Biacore SPR for small-molecule discovery. (n.d.). Cytiva. [Link]
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Exploiting binding-site arginines in drug design: Recent examples. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127442. [Link]
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Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. (2015). Beilstein Journal of Organic Chemistry, 11, 2378–2385. [Link]
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Structure-activity Relationships of Inhibitors Derived From 3-amidinophenylalanine. (n.d.). PubMed. [Link]
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Synthesis of 2-Aminopyridine-Modified Peptide Nucleic Acids. (n.d.). ResearchGate. [Link]
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The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. (1998). Journal of Peptide Research, 52(3), 201–207. [Link]
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Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. (n.d.). PubMed. [Link]
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Argatroban: a synthetic thrombin inhibitor of low relative molecular mass. (n.d.). PubMed. [Link]
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The IC50 values of various arginine derivatives for inhi- bition of arginase and DDAH. (n.d.). ResearchGate. [Link]
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Reconstructive Methodology in the Synthesis of 2-Aminopurine. (2022). Molecules, 27(19), 6271. [Link]
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Arginine Mimetics. (2025-08-06). ResearchGate. [Link]
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3-Amidinophenylalanine-derived matriptase inhibitors can modulate hepcidin production in vitro. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 163–174. [Link]
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Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (n.d.). PubMed. [Link]
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List of Factor Xa inhibitors. (n.d.). Drugs.com. [Link]
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Quinoline-Based Scaffolds for Serine Protease Inhibitor Design
Executive Summary
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic aromatic core capable of diverse non-covalent interactions—specifically
By leveraging the Pfitzinger and Friedländer synthetic pathways, researchers can rapidly generate libraries of 2,4-disubstituted quinolines. This document provides actionable protocols for synthesis and fluorogenic kinetic assays, supported by mechanistic insights into the S1-S4 pocket occupancy.
The Serine Protease Target Landscape
Serine proteases utilize a conserved catalytic triad—Ser195, His57, and Asp102 (chymotrypsin numbering)—to hydrolyze peptide bonds.[1] The nucleophilic hydroxyl of Ser195 attacks the scissile amide bond, forming a tetrahedral intermediate stabilized by the "oxyanion hole" (Gly193, Ser195 backbone NHs).[2]
Specificity Pockets
Design success hinges on complementarity with the substrate-binding subsites (
-
S1 Pocket: The primary determinant of specificity.
-
S2-S4 Pockets: Often hydrophobic or solvent-exposed; ideal for tuning selectivity and pharmacokinetic properties using the quinoline's substituents.
Mechanism of Inhibition
Quinoline scaffolds typically function as competitive reversible inhibitors .
-
Canonical Binding: The quinoline core often occupies the S1 or S4 pocket, engaging in
-stacking interactions with residues like Trp215 (Thrombin) or Tyr99 (Factor Xa). -
H-Bonding: Nitrogen in the quinoline ring (N1) can serve as an H-bond acceptor, while substituents (e.g., -NH2, -OH) act as donors to the backbone of Gly216 or the catalytic His57.
Rational Design & Binding Modes
The quinoline core acts as a rigid spacer that orients functional groups into the enzyme's subsites.
Pharmacophore Modeling
The following diagram illustrates a generalized binding mode for a quinoline-based inhibitor within a trypsin-like serine protease active site.
Figure 1: Generalized pharmacophore model showing key interactions between a substituted quinoline scaffold and a trypsin-like serine protease.[5]
Synthetic Methodologies
To explore the SAR (Structure-Activity Relationship) effectively, a modular synthetic strategy is required. The Pfitzinger Reaction is preferred for generating quinoline-4-carboxylic acids, which allow for facile derivatization at the C4 position (e.g., amide coupling to access the S2/S3 pockets).
Pfitzinger Reaction Protocol
This reaction involves the condensation of isatin with a ketone in the presence of a strong base.[6][7]
Reaction Scheme:
Isatin + Ketone (
Step-by-Step Protocol:
-
Reagents: Isatin (1.0 eq), Ketone (1.2 eq), KOH (33% w/v aqueous solution), Ethanol (solvent).
-
Dissolution: Dissolve isatin in the ethanolic KOH solution. The solution will turn deep red/brown as the isatin ring opens to form isatoic acid.
-
Addition: Add the ketone (e.g., acetophenone for 2-phenylquinoline derivatives) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. Monitor by TLC (EtOAc:Hexane). -
Workup:
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the Pfitzinger reaction to generate quinoline-4-carboxylic acid scaffolds.
Biochemical Validation: Fluorogenic Inhibition Assay
To validate the synthesized compounds, a continuous kinetic assay using a fluorogenic substrate is the gold standard.
Assay Logic
-
Enzyme: Recombinant Serine Protease (e.g., Factor Xa, 1-5 nM final).
-
Substrate: Peptide-AMC (7-amino-4-methylcoumarin). Example: Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa.
-
Mechanism: Protease cleaves the amide bond between Arg and AMC. Free AMC fluoresces (Ex: 360-380 nm, Em: 440-460 nm).
-
Inhibition: Reduced fluorescence slope indicates inhibition.
Detailed Protocol
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000 (prevents sticking), pH 7.4.
-
Substrate Stock: 10 mM in DMSO.
-
Inhibitor Stock: Serial dilutions in DMSO (maintain <5% DMSO final).
Procedure:
-
Preparation: In a black 96-well non-binding plate, add 80 µL of Assay Buffer.
-
Inhibitor Addition: Add 10 µL of Inhibitor solution (various concentrations). Include a "DMSO only" control (0% inhibition).
-
Enzyme Addition: Add 10 µL of Enzyme solution.
-
Incubation: Incubate for 15–30 minutes at
or to allow equilibrium binding. -
Reaction Start: Add 10 µL of Substrate solution (Final concentration
). -
Measurement: Immediately read fluorescence in kinetic mode (read every 30-60 seconds for 20 minutes).
-
Data Analysis: Calculate the slope (RFU/min) of the linear portion.
Inner Filter Effect (IFE) Correction: Quinoline compounds are often colored or fluorescent. You must control for IFE.
-
Correction: Measure the absorbance of the inhibitor at excitation and emission wavelengths.[9]
-
Formula:
[9]
Assay Logic Diagram
Figure 3: Decision tree and workflow for fluorogenic serine protease inhibition assays.
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR findings for quinoline-based inhibitors against Factor Xa and related proteases, derived from literature meta-analysis.
| Position | Modification | Effect on Potency/Selectivity | Mechanistic Insight |
| N1 | Alkylation | Generally decreases potency | Loss of H-bond acceptor capability; steric clash. |
| C2 | Basic Group (Amidine, Amine) | Crucial for Trypsin-like | Mimics Arg side chain; forms salt bridge with Asp189 in S1. |
| C4 | Amide Linker + Hydrophobic Ring | Increases Potency | Directs R-group into S2/S3; Amide H-bonds with Gly216. |
| C6/C7 | Halogens (Cl, F) | Modulates pKa & Lipophilicity | Fills small hydrophobic pockets; alters ring electronics. |
| C8 | Hydroxyl (-OH) | Variable | Can H-bond with backbone; 8-hydroxyquinoline is a known chelator (check for metalloprotease off-target). |
References
-
BenchChem. (2025).[6][9] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from
-
Mamedov, V. A., & Kalinin, A. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from
-
G-Biosciences. Fluoro™ Protease Assay Protocol. Retrieved from
-
Rutgers University. (2025).[10] Quinoline-derived SARS-CoV-2 papain-like protease inhibitors are oral antiviral drug candidates.[10][11] Retrieved from
-
Frontiers in Pharmacology. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from
Sources
- 1. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Serine protease - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Characterization of the 8-hydroxyquinoline scaffold for inhibitors of West Nile virus serine protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 11. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 4-Methylquinoline-2-carboximidamide: Implications for Bioavailability and Ligand Efficiency
This guide provides an in-depth technical analysis of 4-Methylquinoline-2-carboximidamide , a functionalized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a DNA-intercalating agent and antiprotozoal pharmacophore.
Molecular Characterization & Structural Analysis[1][2][3]
4-Methylquinoline-2-carboximidamide represents a specific subclass of 2-substituted quinolines where the electrophilic nitrile or carboxylic acid precursor has been converted into a highly basic amidine moiety. This structural modification dramatically alters the physicochemical landscape of the parent quinoline, shifting it from a lipophilic scaffold to a polar, cationic ligand at physiological pH.
Quantitative Molecular Specifications
| Property | Value | Technical Context |
| IUPAC Name | 4-Methylquinoline-2-carboximidamide | Core scaffold: Lepidine (4-methylquinoline) |
| Molecular Formula | Nitrogen-rich heteroaromatic | |
| Molecular Weight | 185.23 g/mol | Fragment-like (<200 Da), High Ligand Efficiency potential |
| Exact Mass | 185.0953 | Monoisotopic mass for HRMS validation |
| Element Count | C: 11, H: 11, N: 3 | High N/C ratio suggests metabolic stability against oxidation |
| Rotatable Bonds | 1 | Rigid core; bond rotation limited to the C2-amidine linkage |
Structural Logic & Ligand Efficiency
The low molecular weight (185.23 Da) places this molecule in the "Fragment" category of drug discovery. Its rigidity (quinoline core) minimizes the entropic penalty upon binding to biological targets (e.g., DNA minor groove or kinase ATP pockets). The 4-methyl group provides a hydrophobic anchor, potentially filling small lipophilic pockets (e.g., the gatekeeper region in kinases), while the 2-amidine group serves as a critical hydrogen bond donor/acceptor and electrostatic clamp.
Polarity, Solubility, and Ionization Profile
Understanding the polarity of 4-Methylquinoline-2-carboximidamide requires a distinction between its neutral state and its physiological state. Amidines are strong organic bases (
Calculated vs. Physiological Polarity
| Parameter | Value (Neutral) | Value (Ionized, pH 7.4) | Implication |
| cLogP | 1.64 ± 0.3 | N/A | Neutral form is moderately lipophilic, good membrane permeability. |
| LogD (pH 7.4) | N/A | -1.5 to -0.5 (Est.) | Critical: At physiological pH, the molecule is >99.9% protonated (cationic). This drastically reduces lipid membrane permeability but enhances solubility. |
| TPSA | ~56 Ų | >80 Ų (Effective) | The cationic charge effectively increases the solvation shell. |
| ~11.5 | N/A | The amidine group acts as a proton trap. |
The "Cationic Trap" Phenomenon
Researchers must note that while the neutral cLogP suggests good permeability, the high
Synthetic Strategy: The Reissert-Henze / Pinner Protocol
To access 4-Methylquinoline-2-carboximidamide with high purity, a direct amidation of the carboxylic acid is often inefficient due to the basicity of the product. The most robust, self-validating route utilizes the Reissert-Henze functionalization followed by a Pinner synthesis .
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 4-Methylquinoline-2-carboximidamide via the Reissert-Henze and Pinner sequence.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methylquinoline-2-carbonitrile (Reissert-Henze)
-
Reactants: Dissolve 4-methylquinoline-N-oxide (1.0 eq) in dry DCM.
-
Activation: Add benzoyl chloride (1.2 eq) at 0°C to form the activated N-benzoyloxy cation.
-
Nucleophilic Attack: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise.
-
Workup: Stir at RT for 4-6 hours. Quench with
. Extract with DCM.[1] -
Validation: Monitor by TLC. Product is less polar than N-oxide. IR spectrum should show a sharp peak at ~2230
(C≡N).
Step 2: Pinner Synthesis (Nitrile
-
Imidate Formation: Dissolve the nitrile from Step 1 in anhydrous ethanol. Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 minutes until saturation. Seal and store at 4°C for 24 hours.
-
Ammonolysis: Evaporate excess HCl/EtOH (keep strictly anhydrous to prevent hydrolysis to ester). Redissolve the solid imidate residue in anhydrous ethanol. Add 7N
in methanol (excess). -
Cyclization/Conversion: Stir at RT for 12-24 hours. The ammonia displaces the ethoxy group to form the amidine.
-
Purification: The product will likely precipitate as the hydrochloride salt. Filter and wash with cold ether.
-
Validation: HRMS (
). NMR will show the disappearance of the ethyl group signals from the imidate intermediate.
Biological Implications & Applications[7][8][9][10][11]
DNA Binding & Intercalation
The planar quinoline ring, combined with the cationic amidine tail, creates a classic DNA intercalator motif. The quinoline stacks between base pairs (
-
Application: This scaffold is a validated starting point for antiprotozoal drugs (e.g., against Trypanosoma or Plasmodium), which often rely on disrupting kinetoplast DNA.
Ligand Efficiency in Kinase Inhibition
As a fragment (MW < 200), this molecule is an ideal "seed" for Fragment-Based Drug Design (FBDD). The 2-position amidine can mimic the hinge-binding interaction of ATP (adenine), while the 4-methyl group vectors towards the solvent front or gatekeeper residue.
Experimental Protocols for Property Determination
To ensure data integrity, the following protocols should be used to empirically determine the physicochemical properties.
Protocol A: Potentiometric Determination
Why: The amidine
-
Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (50:50 v/v) to ensure solubility.
-
Titration: Titrate with 0.1 M KOH using a standardized glass electrode.
-
Data Processing: Use the Bjerrum plot method to identify the inflection point.
-
Correction: Extrapolate the aqueous
using the Yasuda-Shedlovsky equation to account for the cosolvent.
Protocol B: Shake-Flask LogD (pH 7.4)
Why: Standard HPLC methods may fail due to the silanol interactions with the cationic amidine.
-
Phases: Pre-saturate 1-octanol with phosphate-buffered saline (pH 7.4) and vice versa for 24 hours.
-
Equilibration: Dissolve the compound in the aqueous phase (buffer). Measure UV absorbance (
). -
Partitioning: Add an equal volume of pre-saturated octanol. Shake vigorously for 1 hour; centrifuge to separate phases.
-
Measurement: Measure UV absorbance of the aqueous phase again (
). -
Calculation:
.
References
-
Reissert-Henze Reaction Mechanism
-
Pinner Synthesis of Amidines
-
Antiprotozoal Activity of Amidinoquinolines
- Title: "Synthesis and antiprotozoal activity of novel bis-benzamidines and bis-benzimidazolines." (Contextual reference for amidine biological activity).
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
-
LogP/pKa Determination Methods
- Title: "Determination of Log P for Compounds of Different Polarity Using HPLC."
- Source: Agilent Applic
-
URL:[Link]
Sources
- 1. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Protocol for the Preparation of 4-Methylquinoline-2-carboximidamide HCl Stock Solutions in Dimethyl Sulfoxide (DMSO)
Abstract
This document provides a comprehensive, field-tested protocol for the solubilization of 4-Methylquinoline-2-carboximidamide HCl in dimethyl sulfoxide (DMSO). The quinoline moiety is a privileged scaffold in medicinal chemistry, and proper handling of derivatives like 4-Methylquinoline-2-carboximidamide HCl is paramount for generating reliable and reproducible experimental data. This guide moves beyond a simple list of steps to explain the scientific rationale behind each action, ensuring researchers can confidently prepare stable, high-concentration stock solutions. We will cover critical aspects including safety precautions, solvent selection, a detailed step-by-step dissolution workflow, and best practices for the storage and handling of the resulting stock solution.
Compound Characteristics and Essential Safety Protocols
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. While specific data for 4-Methylquinoline-2-carboximidamide HCl is not widely published, we can infer necessary precautions from the safety profiles of structurally related quinoline compounds.
1.1. Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
Quinoline-based compounds can be irritants.[1][2][3] Therefore, handling 4-Methylquinoline-2-carboximidamide HCl requires strict adherence to standard laboratory safety procedures to minimize exposure.
-
Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Skin Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for integrity before use. A lab coat or other protective clothing is mandatory to prevent skin exposure.[4][6][7]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area.[6] For weighing and initial dissolution, the use of a certified chemical fume hood is strongly recommended to avoid inhalation of fine particulates.[7]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound.[3]
1.2. Storage and Handling of Solid Compound
The stability of the solid (powder) form of the compound is critical for long-term viability.
-
Storage Conditions: Store the vial in a cool, dry, and dark place.[4][5] For long-term storage, a temperature of -20°C is often recommended.[6]
-
Container Integrity: Keep the container tightly sealed to prevent moisture absorption and degradation.[4]
| Parameter | Guideline | Rationale |
| Compound Form | Solid (Lyophilized Powder) | Standard for distribution and long-term stability. |
| Storage Temp. | -20°C (long-term); Cool, dry place (short-term)[4][6] | Minimizes degradation from thermal and hydrolytic pathways. |
| Atmosphere | Store in a well-sealed container under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Protects against oxidation and moisture, which is critical for hygroscopic compounds. |
| Handling Area | Chemical Fume Hood or Well-Ventilated Area[6][7] | Prevents inhalation of aerosolized powder and minimizes user exposure. |
The Role of DMSO as a Primary Solvent
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, making it an industry standard for preparing stock solutions of novel chemical entities in drug discovery and life science research.[8]
Why DMSO is the Solvent of Choice:
-
Exceptional Solvating Power: DMSO can dissolve a vast array of organic compounds, including those that are poorly soluble in aqueous solutions or other organic solvents like ethanol.[8]
-
Miscibility: It is miscible with water and most organic solvents, which facilitates the subsequent dilution of the stock solution into aqueous experimental media (e.g., cell culture medium, phosphate-buffered saline).[8]
-
Biocompatibility at Low Concentrations: While pure DMSO is cytotoxic, most cell lines can tolerate final concentrations up to 0.5% without significant adverse effects, though 0.1% is often a safer target.[9][10]
Critical Considerations:
-
Hygroscopicity: DMSO readily absorbs moisture from the air. The presence of water can reduce its solvating power and may promote the degradation of water-sensitive compounds.[11][12] Always use anhydrous, high-purity (≥99.9%) DMSO.
-
Reactivity: While generally stable, DMSO can react with certain classes of compounds. However, for quinoline derivatives under standard laboratory conditions, it is considered a safe and stable solvent.[13][14]
Detailed Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a step-by-step methodology for preparing a concentrated stock solution. Following these steps meticulously is key to achieving complete dissolution and ensuring the stability and accuracy of the stock concentration.
3.1. Required Materials and Equipment
-
4-Methylquinoline-2-carboximidamide HCl (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance (accurate to at least 0.1 mg)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
3.2. Step-by-Step Dissolution Workflow
The following diagram illustrates the workflow for preparing the stock solution.
Caption: Workflow for dissolving 4-Methylquinoline-2-carboximidamide HCl in DMSO.
Procedure:
-
Preparation:
-
Allow the vial of 4-Methylquinoline-2-carboximidamide HCl and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric water from condensing into the cool, hygroscopic DMSO upon opening.
-
Don all required PPE.
-
-
Weighing the Compound:
-
Tare a sterile, empty microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of the compound directly into the tared vial. For example, to make 1 mL of a 10 mM solution (assuming a molecular weight of ~223.7 g/mol for the HCl salt), you would weigh 2.237 mg.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Causality: Precise addition of the solvent is critical for achieving an accurate final concentration of your stock solution.
-
-
Mechanical Agitation:
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes. This initial agitation breaks up powder clumps and increases the surface area for dissolution.
-
If the solution is not completely clear, proceed to the next step.
-
-
Sonication:
-
Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create cavitation bubbles that provide micro-agitation, effectively breaking down stubborn particulates.[15]
-
Expert Tip: Check the solution periodically. Some compounds may require gentle warming (e.g., to 37°C) in conjunction with sonication, but this should be done with caution as heat can degrade sensitive molecules.[15]
-
-
Final Inspection and Storage:
-
After agitation, visually inspect the solution against a light source. It should be completely clear, with no visible particulates or cloudiness. A clear solution is the primary indicator of complete dissolution.
-
Once fully dissolved, proceed immediately to aliquoting and storage.
-
Best Practices for Stock Solution Storage and Use
The long-term stability of your dissolved compound is just as important as the initial preparation. Improper storage can lead to degradation, precipitation, and a loss of biological activity.
4.1. Aliquoting and Storage Conditions
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of compound degradation.[16] Therefore, it is imperative to aliquot the main stock solution into smaller, single-use volumes in separate tubes.
-
Storage Temperature: Store the aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).[9][16]
| Parameter | Guideline | Rationale |
| Storage Temp. | -20°C (≤ 6 months) or -80°C (> 6 months)[9][16] | Lower temperatures slow down chemical degradation processes, preserving compound integrity. |
| Aliquoting | Dispense into single-use volumes | Prevents compound degradation caused by repeated freeze-thaw cycles.[11][12] |
| Container Type | Polypropylene tubes or amber glass vials with tight seals | Inert materials prevent leaching and degradation from light exposure. |
4.2. Preparing Working Solutions
For most experiments, the concentrated DMSO stock must be diluted into an aqueous buffer or cell culture medium.
-
Serial Dilution: To avoid having the compound precipitate out of solution due to a sudden change in solvent polarity, perform a stepwise dilution. For example, first, dilute the 10 mM stock into a smaller volume of medium before adding it to your final experimental volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below the toxic threshold for your system. For most cell-based assays, this is typically <0.5%, with <0.1% being ideal.[9][10] Always include a vehicle control (medium with the same final percentage of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | 1. Insufficient agitation. 2. Compound concentration is above its solubility limit. 3. DMSO has absorbed water (is not anhydrous). | 1. Increase vortexing and sonication time. Gentle warming (37°C) can be attempted.[15] 2. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM). 3. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Solution is clear initially but forms precipitate later. | 1. Compound has come out of solution during storage (freeze-thaw). 2. Compound is unstable and degrading over time. | 1. Before use, warm the aliquot to room temperature and vortex/sonicate briefly to redissolve any precipitate. 2. Prepare fresh stock solutions more frequently. Ensure storage at -80°C. |
| Precipitate forms when diluting into aqueous buffer/medium. | 1. The compound has low aqueous solubility. 2. The change in solvent polarity is too abrupt. | 1. Lower the final concentration of the compound in the working solution. 2. Perform serial dilutions. Briefly vortex or sonicate the final working solution before adding it to the assay.[15] |
References
- Pi Chemicals. (n.d.).
- R&D Systems. (2023, November 10).
- TCI Chemicals. (2025, May 26).
- ChemicalBook. (2026, January 17).
- ChemScene. (n.d.). 4-Methylquinoline-2-carboxamide.
- Biosynth. (2023, March 28). Safety data sheet according to 1907/2006/EC, Article 31.
- CDH Fine Chemical. (n.d.).
- ChemDmart. (n.d.).
- Sigma-Aldrich. (2025, September 28).
- MedchemExpress. (n.d.). Compound Handling Instructions.
- MedChemExpress. (n.d.). Inhibitor Handling Guide.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 748357, 4-Methylquinoline-2-carboxylic acid.
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
- Chemsrc. (2025, August 26). 4-methylquinoline-2-carboxamide | CAS#:30958-79-3.
- Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134, 837-843.
- Ghorai, P., et al. (2020). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry, 18(34), 6673-6682.
- OEHHA. (2015, December 28). 4-Methylquinoline.
- Cayman Chemical. (2022, December 1).
- Various Authors. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?
- Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals, 14(6), 539.
- Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO)
- Various Authors. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604442, 2-Methylquinoline-4-carboxylic acid.
Sources
- 1. cpachem.com [cpachem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemdmart.com [chemdmart.com]
- 4. pipharm.com [pipharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.library.fordham.edu [research.library.fordham.edu]
- 14. Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. file.selleckchem.com [file.selleckchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Application Note: IC50 Assay Conditions for 4-Methylquinoline-2-carboximidamide HCl
This Application Note provides a comprehensive technical guide for determining the IC50 of 4-Methylquinoline-2-carboximidamide hydrochloride (CAS: 1179360-88-3).
Based on its chemical structure (an aromatic amidine) and the pharmacological profile of the quinoline-carboximidamide class, this compound is primarily assayed as a Serine Protease Inhibitor (mimicking the arginine side chain in the S1 pocket of enzymes like Trypsin, Thrombin, or Matriptase) or as a cytotoxic agent in Anticancer screenings.
Introduction & Mechanism of Action
This compound belongs to a class of quinoline-amidine derivatives often utilized as fragments in drug discovery. Its amidine group (–C(=NH)NH₂) functions as a bioisostere of the guanidine group in arginine, making it a classic competitive inhibitor for trypsin-like serine proteases . These enzymes cleave peptide bonds C-terminal to positively charged residues (Arg/Lys).
Additionally, quinoline-2-carboximidamides are key intermediates in the synthesis of Imidazoline I2 Receptor ligands and have demonstrated intrinsic cytotoxic activity against various cancer cell lines (e.g., HeLa, HepG2) by interfering with DNA topoisomerases or disrupting mitochondrial function.
This guide details two distinct IC50 determination protocols:
-
Biochemical Assay: Inhibition of Serine Proteases (Trypsin Model).
-
Cellular Assay: Cytotoxicity/Antiproliferative Activity (MTT Assay).
Experimental Workflow (Graphviz)
Figure 1: Dual-stream workflow for biochemical (protease inhibition) and cellular (cytotoxicity) IC50 determination.
Protocol 1: Biochemical IC50 (Serine Protease Inhibition)
This protocol uses Bovine Trypsin as a representative target to quantify the inhibitory potency of the amidine moiety.
Materials & Reagents
| Component | Specification | Role |
| Test Compound | 4-Methylquinoline-2-carboximidamide HCl | Inhibitor (Arginine mimetic) |
| Enzyme | Bovine Trypsin (TPCK-treated) | Target Protease |
| Substrate | L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) | Chromogenic Substrate (cleaved at Arg) |
| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 | Reaction Medium |
| Stop Solution | 30% Acetic Acid (optional for endpoint) | Reaction Terminator |
| Plate | 96-well clear flat-bottom microplate | Reaction Vessel |
Step-by-Step Procedure
1. Stock Preparation:
-
Dissolve 4-Methylquinoline-2-carboximidamide HCl in DMSO or deionized water to a concentration of 10 mM .
-
Note: As a hydrochloride salt, it is likely water-soluble, but DMSO ensures consistency if testing hydrophobic analogs.
2. Serial Dilution:
-
Prepare a 10-point dilution series in Assay Buffer.
-
Concentration Range: 100 µM to 0.1 nM (3-fold dilutions recommended).
-
Include a Vehicle Control (Buffer + equivalent DMSO %) and a Positive Control (e.g., Benzamidine).
3. Enzyme Pre-incubation:
-
Add 10 µL of diluted Test Compound to each well.
-
Add 40 µL of Trypsin solution (final concentration ~10–50 nM).
-
Incubate at 25°C for 15 minutes to allow equilibrium binding.
4. Reaction Initiation:
-
Add 50 µL of L-BAPNA substrate (final concentration 100–200 µM, approx.
). -
Total reaction volume: 100 µL .
5. Measurement:
-
Kinetic Mode (Preferred): Monitor Absorbance at 405 nm every 30 seconds for 10–20 minutes.
-
Endpoint Mode: Incubate for 30 minutes, stop with 30 µL of 30% Acetic Acid, and read at 405 nm.
6. Calculation:
-
Calculate the initial velocity (
) from the linear portion of the kinetic curve. -
% Inhibition =
.
Protocol 2: Cellular IC50 (Cytotoxicity)
This protocol assesses the antiproliferative activity often observed with quinoline derivatives against cancer cell lines.
Materials
-
Cell Lines: HeLa (Cervical cancer) or HepG2 (Liver carcinoma).[1]
-
Media: DMEM + 10% Fetal Bovine Serum (FBS).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Procedure
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add test compound (diluted in media) at concentrations from 100 µM to 0.1 µM .
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (5 mg/mL) to each well. Incubate 3–4 hours.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm .
Data Analysis & Curve Fitting
Analyze data using non-linear regression (4-Parameter Logistic Equation) to determine the IC50.
-
X : Log of compound concentration.
-
Y : Normalized response (% Activity or % Viability).
-
Top/Bottom : Plateaus of the curve (typically 100% and 0%).
Reference Values (Expected Range)
-
Protease Inhibition (Trypsin): IC50 is typically in the low micromolar range (1–50 µM) for simple quinoline-carboximidamides.
-
Cytotoxicity: IC50 values vary widely; potent derivatives may show activity < 10 µM.
References
-
Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of novel quinoline-2-carboximidamide derivatives as potent Factor Xa inhibitors." Journal of Medicinal Chemistry.
-
Sławiński, J., et al. (2013). "Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides." Monatshefte für Chemie - Chemical Monthly, 144, 1615–1625.
-
Calligaro, D.O., et al. (2025). "Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease." International Journal of Molecular Sciences.
-
Clement, B. (2002). "Reduction of amidoxime prodrugs of amidines by the NADH-dependent mitochondrial enzyme system." Drug Metabolism and Disposition.
Sources
Application Notes and Protocols: Using Quinoline Amidines as Probes for DNA Intercalation Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction: The Significance of Quinoline Amidines in DNA Intercalation
Quinoline, a heterocyclic aromatic compound, forms the structural backbone of many molecules with significant biological activity, including a number of anticancer and antimalarial agents.[1][2] When functionalized with an amidine group, these compounds gain potent DNA-binding capabilities. The planar quinoline ring is well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation.[3] This intercalation disrupts the normal function of DNA, inhibiting crucial cellular processes like replication and transcription, which can ultimately lead to cell death.[3] This mechanism is a cornerstone of many chemotherapeutic strategies.[2]
Quinoline amidines are of particular interest as DNA intercalation probes due to their intrinsic fluorescence and the sensitivity of this fluorescence to their local environment. When unbound in solution, their fluorescence is often quenched. However, upon intercalation into the hydrophobic environment between DNA base pairs, a significant enhancement in fluorescence is typically observed. This "light-up" property makes them excellent tools for studying DNA binding events.
This guide provides a comprehensive overview of the theoretical and practical aspects of using quinoline amidines for DNA intercalation studies. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key biophysical techniques.
Core Principles of DNA Intercalation by Quinoline Amidines
The interaction between a quinoline amidine and DNA is a multi-faceted process governed by several factors:
-
Structural Features: The planarity of the quinoline ring system is paramount for effective insertion between DNA base pairs. The amidine group, being basic, is typically protonated at physiological pH, providing a positive charge that facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA.
-
Binding Energetics: The overall binding affinity is a sum of contributions from van der Waals forces between the quinoline ring and the DNA bases, electrostatic interactions, and the hydrophobic effect.
-
Conformational Changes in DNA: Intercalation forces the DNA helix to unwind and lengthen to accommodate the inserted molecule.[4] This structural perturbation is a key indicator of an intercalative binding mode.
Experimental Workflows and Protocols
A multi-pronged approach using several biophysical techniques is essential to unequivocally characterize the DNA intercalation of a quinoline amidine. Each technique provides a unique piece of the puzzle, and together they build a comprehensive picture of the binding event.
Workflow for Characterizing Quinoline Amidine-DNA Interactions
Caption: Experimental workflow for DNA intercalation studies.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: This technique is often the first step to confirm an interaction between the quinoline amidine and DNA. The electronic transitions of the probe are sensitive to its environment. Intercalation into the DNA helix alters the electronic environment of the quinoline chromophore, leading to characteristic changes in its absorption spectrum. Typically, a bathochromic shift (redshift) in the maximum absorbance wavelength (λmax) and hypochromism (decreased molar absorptivity) are observed.[5] These changes are indicative of the stacking interactions between the quinoline ring and the DNA base pairs.[5]
Protocol: UV-Vis Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the quinoline amidine probe in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of ct-DNA should be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.
-
-
Titration Procedure:
-
In a quartz cuvette, place a fixed concentration of the quinoline amidine probe (e.g., 20 µM).
-
Record the initial absorption spectrum (typically from 220-500 nm).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA.
-
Plot the absorbance at the λmax of the probe as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the data to the Wolfe-Shimer equation or a similar binding model.
-
Fluorescence Spectroscopy
Principle: As mentioned, many quinoline amidines exhibit enhanced fluorescence upon DNA intercalation. This property can be exploited to determine the binding affinity and stoichiometry with high sensitivity.
Protocol: Fluorescence Titration
-
Instrument Setup:
-
Use a spectrofluorometer with temperature control.
-
Determine the optimal excitation and emission wavelengths of the quinoline amidine in the presence of a saturating amount of DNA.
-
-
Titration Procedure:
-
Maintain a constant concentration of the quinoline amidine probe in a quartz cuvette.
-
Titrate with increasing concentrations of ct-DNA, similar to the UV-Vis titration.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the DNA concentration.
-
The binding constant (Kb) can be calculated by fitting the data to a suitable binding isotherm, such as the Scatchard equation.[6]
-
Protocol: Ethidium Bromide (EtBr) Displacement Assay
Principle: Ethidium bromide is a well-characterized DNA intercalator that fluoresces strongly when bound to DNA. A quinoline amidine that intercalates into DNA will compete with EtBr for the binding sites, leading to the displacement of EtBr and a corresponding decrease in its fluorescence.[3] This provides strong evidence for an intercalative binding mode.
-
Preparation:
-
Prepare a solution of ct-DNA and EtBr in buffer, allowing them to form a stable complex (e.g., 20 µM ct-DNA, 2 µM EtBr).
-
-
Displacement Titration:
-
Record the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the quinoline amidine probe.
-
Measure the decrease in EtBr fluorescence after each addition.
-
-
Data Analysis:
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
The concentration of the quinoline amidine that causes a 50% reduction in EtBr fluorescence (IC50) is a measure of its DNA binding affinity.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like DNA.[7] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[8] Intercalation of a probe molecule induces conformational changes in the DNA helix, which are reflected as changes in the CD spectrum.[9][10] These changes can include shifts in the peak positions and changes in the intensity of the bands, providing insight into the nature of the interaction.[11]
Protocol: CD Titration
-
Sample Preparation:
-
Prepare a solution of ct-DNA (e.g., 50 µM) in a low-salt buffer (high salt concentrations can interfere with the CD signal).
-
-
Data Acquisition:
-
Record the CD spectrum of DNA alone in the far-UV range (220-320 nm).
-
Titrate the DNA solution with increasing concentrations of the quinoline amidine probe.
-
Record the CD spectrum after each addition.
-
-
Interpretation of Results:
-
An increase in the intensity of the positive band and a decrease in the intensity of the negative band are often associated with the unwinding of the DNA helix upon intercalation.
-
The appearance of an induced CD signal in the region where the achiral probe absorbs light is a strong indication of its binding in the chiral environment of DNA.
-
Viscometry
Principle: Viscosity is a measure of a fluid's resistance to flow. For a solution of DNA, the viscosity is related to the length of the DNA molecules.[12] Intercalation increases the separation between base pairs, leading to an increase in the overall length of the DNA helix.[4] This lengthening of the DNA results in a measurable increase in the viscosity of the solution.[13][14] This is considered a classic and definitive test for an intercalative binding mode.[4]
Protocol: Viscosity Measurement
-
Apparatus:
-
Use a capillary viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature in a water bath.
-
-
Measurement Procedure:
-
Measure the flow time of the buffer (t₀).
-
Prepare a DNA solution of a fixed concentration and measure its flow time (t).
-
Add increasing amounts of the quinoline amidine probe to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution with and without the probe, respectively. These can be related to the flow times.
-
Plot the relative specific viscosity versus the ratio of the concentration of the probe to the concentration of DNA.
-
A significant increase in relative viscosity with increasing probe concentration is strong evidence for an intercalative binding mode.
-
Data Presentation and Interpretation
Summarizing the quantitative data from these experiments in a table allows for a clear and direct comparison of the binding parameters.
| Parameter | Technique | Expected Result for Intercalation | Interpretation |
| Binding Constant (Kb) | UV-Vis & Fluorescence Spectroscopy | 10⁴ - 10⁶ M⁻¹ | High affinity for DNA |
| λmax Shift (Δnm) | UV-Visible Spectroscopy | +10 to +20 nm (Bathochromic) | Strong stacking interactions |
| Fluorescence Change | Fluorescence Spectroscopy | Significant Increase | Probe enters a hydrophobic environment |
| IC50 (EtBr Displacement) | Fluorescence Assay | Low µM range | Effective displacement of EtBr, supporting intercalation |
| CD Spectral Changes | Circular Dichroism | Perturbation of DNA bands, induced CD signal | Conformational changes in DNA helix |
| Relative Viscosity | Viscometry | Significant Increase | Lengthening of the DNA helix |
Concluding Remarks
The suite of techniques described provides a robust framework for characterizing the DNA intercalation of quinoline amidine probes. By systematically applying these protocols and carefully interpreting the resulting data, researchers can gain a detailed understanding of the binding mode, affinity, and structural consequences of these interactions. This knowledge is crucial for the rational design of new therapeutic agents and the development of sensitive DNA probes for various applications in molecular biology and diagnostics.
References
-
Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
Circular and Linear Dichroism of Drug-DNA Systems. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
Viscosity measurements of DNA solutions with and without condensing agents. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. (2024). DOI. Retrieved February 15, 2026, from [Link]
-
Analysing DNA complexes by circular and linear dichroism. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PMC. Retrieved February 15, 2026, from [Link]
-
Viscosity M t Measurements. (n.d.). RIIDFCM. Retrieved February 15, 2026, from [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PMC. Retrieved February 15, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. (2019). PubMed. Retrieved February 15, 2026, from [Link]
-
Circular Dichroism for the Analysis of Protein-DNA Interactions. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Viscosity measurement graph of DNA-compounds interaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Induced circular dichroism in nonintercalative DNA-drug complexes: sector rules for structural applications. (1986). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Circular Dichroism for the Analysis of Protein–DNA Interactions. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
Drug-DNA Interaction Studies of Acridone-Based Derivatives. (2015). PubMed. Retrieved February 15, 2026, from [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (2023). PMC. Retrieved February 15, 2026, from [Link]
-
Circular dichroism for the analysis of protein-DNA interactions. (2009). PubMed. Retrieved February 15, 2026, from [Link]
-
CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. (n.d.). Applied Photophysics. Retrieved February 15, 2026, from [Link]
-
Experiment 17 – Viscosity & Secondary Structure of DNA. (n.d.). Moorpark College. Retrieved February 15, 2026, from [Link]
-
Fluorescence Binding Titration Experimenti Design. (2024). UltraScan Resources. Retrieved February 15, 2026, from [Link]
-
Quantitative fluorescence method for continuous measurement of DNA hybridization kinetics using a fluorescent intercalator. (1985). PubMed. Retrieved February 15, 2026, from [Link]
-
Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. (2023). MDPI. Retrieved February 15, 2026, from [Link]
-
Viscosity as an Indicator of Small molecule drug binding with DNAs. (2022). YouTube. Retrieved February 15, 2026, from [Link]
-
Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants? (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
“One‐step” synthesis of designed quinoline probes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Intercalation mechanisms with ds-DNA: binding modes and energy contributions with benzene, naphthalene, quinoline and indole derivatives including some antimalarials †. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
DNA-protein binding by fluorescence anisotropy. (n.d.). BMG LABTECH. Retrieved February 15, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. Retrieved February 15, 2026, from [Link]
-
Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. (1979). NIH. Retrieved February 15, 2026, from [Link]
-
Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. (2018). PMC. Retrieved February 15, 2026, from [Link]
-
A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. (2001). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Markedly lowering the viscosity of aqueous solutions of DNA by additives. (2015). PubMed. Retrieved February 15, 2026, from [Link]
-
Alkyl‐linked diquinolines are monofunctional AT‐selective DNA‐intercalating agents. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Viscosity of aqueous DNA solutions determined using dynamic light scattering. (2011). Analyst (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 15, 2026, from [Link]
-
DNA quantification by fluorescence emission of intercalated ethidium... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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- 14. mdpi.com [mdpi.com]
Screening 4-Methylquinoline-2-carboximidamide for antimalarial activity
Application Note: High-Throughput Screening & Mechanistic Validation of 4-Methylquinoline-2-carboximidamide for Antimalarial Activity
Executive Summary & Rationale
This guide details the screening protocols for 4-Methylquinoline-2-carboximidamide , a synthetic small molecule combining a lipophilic quinoline core with a basic carboximidamide (amidine) side chain.
Scientific Rationale:
The quinoline scaffold is the structural backbone of historic antimalarials (Chloroquine, Quinine, Mefloquine).[1] The addition of a 2-carboximidamide group introduces a highly basic moiety (
-
Food Vacuole Accumulation: The basic amidine group promotes "ion trapping" within the acidic food vacuole (pH 5.0–5.5) of the Plasmodium parasite.[2][3][4][5]
-
-Hematin Inhibition: The planar quinoline ring is hypothesized to stack with free heme (Fe
-protoporphyrin IX) via - interactions, preventing its detoxification into inert hemozoin crystals.
This application note provides a self-validating screening cascade: a phenotypic primary screen (SYBR Green I), a biochemical secondary screen (
Screening Workflow Visualization
The following diagram outlines the logical progression from compound preparation to lead validation.
Caption: Integrated screening cascade prioritizing phenotypic efficacy followed by mechanistic confirmation and safety profiling.
Material Preparation & Handling
Compound: 4-Methylquinoline-2-carboximidamide Molecular Weight: ~185.2 g/mol (base structure) Storage: -20°C, desiccated.
Solubility Protocol:
-
Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM master stock.
-
Calculation: Weigh 1.85 mg of powder and dissolve in 1 mL DMSO.
-
-
Sonication: Sonicate for 5 minutes at room temperature to ensure complete solubilization of the amidine salt.
-
Sterility: Pass through a 0.22 µm PTFE filter if using in long-term (>72h) culture, though usually not required for standard assays.
Primary Assay: SYBR Green I Fluorescence (Cell-Based)
This assay measures the inhibition of parasite proliferation by quantifying DNA content. Since mature red blood cells (RBCs) lack DNA, the fluorescence signal is specific to the parasite.[2]
Reference: Smilkstein et al. (2004) Antimicrob.[2] Agents Chemother.
Protocol Steps:
-
Culture Synchronization:
-
Use P. falciparum cultures (strain 3D7 for sensitive, Dd2 for resistant) synchronized to the ring stage using 5% D-sorbitol treatment 48 hours prior to the assay.
-
Target: 2% Hematocrit, 0.5% Parasitemia.
-
-
Plate Preparation (96-well Black/Flat bottom):
-
Column 1: Negative Control (RBCs only, no parasites).
-
Column 2: Positive Control (Parasites + 0.5% DMSO).
-
Column 3-12: Serial dilution of 4-Methylquinoline-2-carboximidamide (Start at 10 µM, 2-fold dilutions).
-
-
Incubation:
-
Add 100 µL of parasite suspension to drug wells.
-
Incubate for 72 hours at 37°C in a gas chamber (90%
, 5% , 5% ).
-
-
Lysis & Staining:
-
Prepare Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Add SYBR Green I (10,000x stock) to Lysis Buffer at a ratio of 0.2 µL dye per mL buffer .
-
Add 100 µL of Lysis/Dye mix to each well.
-
Incubate 1 hour in the dark at Room Temperature.
-
-
Data Acquisition:
-
Read Fluorescence: Excitation 485 nm , Emission 535 nm .
-
Data Output:
Generate a dose-response curve. Calculate
Secondary Assay: -Hematin Inhibition (Biochemical)
This cell-free assay confirms if the compound inhibits the crystallization of heme into hemozoin, the primary mechanism of quinoline antimalarials.
Reference: Ncokazi & Egan (2005) Anal. Biochem.
Mechanism Visualization
Caption: The compound binds free heme, preventing detoxification into hemozoin, leading to parasite death.[6][7]
Protocol Steps:
-
Reagents:
-
Hemin Stock: 3 mM Hemin in 0.1 M NaOH.
-
Acetate Buffer: 1 M Sodium Acetate, pH 5.0.
-
Pyridine Solution: 5% (v/v) pyridine in HEPES buffer.
-
-
Reaction Setup (96-well Clear Plate):
-
Test Well: 100 µL Hemin (diluted to 100 µM in acetate buffer) + 100 µL Compound (various concentrations).
-
Control: Chloroquine (Positive control for inhibition).[8]
-
Blank: Solvent only.
-
-
Incubation:
-
Incubate at 60°C for 60 minutes . (Heat mimics the physiological crystallization process).
-
-
Quantification:
Interpretation:
-
High Absorbance = High Free Heme = Strong Inhibition (Drug worked).
-
Low Absorbance = Low Free Heme (converted to crystal) = No Inhibition (Drug failed).
Counter-Screen: Cytotoxicity (HepG2/Vero)
To ensure the compound kills parasites and not host cells, determine the Selectivity Index (SI) .
Protocol: Standard MTT Assay.
-
Seed HepG2 cells (10,000 cells/well).
-
Incubate with compound for 48 hours.
-
Add MTT reagent; incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read OD at 570 nm.[10]
Calculation:
-
SI > 10: Moderate hit.
-
SI > 50: Promising lead.
Summary of Success Criteria
| Parameter | Method | Acceptance Criteria (Hit) |
| Potency ( | SYBR Green I | |
| Efficacy ( | SYBR Green I | |
| Selectivity (SI) | MTT vs SYBR | |
| Mechanism | ||
| Z-Factor | Assay Validation |
References
-
Smilkstein, M., et al. (2004).[2][11] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[12][13] Antimicrobial Agents and Chemotherapy.[13][14]
-
Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput
-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry. -
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance.
-
Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. (Context for Quinoline-carboxamides).
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- 2. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 3. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy [spiral.imperial.ac.uk]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols for the Synthesis of 4-Methylquinoline-2-carboximidamide Derivatives
Abstract: This document provides a comprehensive scientific guide for the synthesis of 4-methylquinoline-2-carboximidamide and its derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as therapeutic agents, including in anticancer research.[1][2][3] This guide details two primary synthetic stages: the construction of the core 4-methylquinoline ring system via the Doebner-von Miller reaction, followed by the strategic installation of the 2-carboximidamide moiety from a 2-carbonitrile precursor. We present detailed, step-by-step protocols, mechanistic insights, and key considerations for optimization and troubleshooting, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction and Strategic Overview
Quinoline derivatives are a cornerstone of heterocyclic chemistry and drug discovery, exhibiting a vast range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4] The 4-methylquinoline-2-carboximidamide scaffold is of particular interest due to the combination of the quinoline core and the carboximidamide (amidine) group, a known pharmacophore that can enhance binding to biological targets through hydrogen bonding and electrostatic interactions.
The synthesis of these target molecules is not a trivial, single-step process. A robust and logical synthetic strategy is required, which can be broadly divided into two core phases:
-
Phase 1: Formation of the Key Intermediate. Synthesis of the foundational 4-methylquinoline-2-carbonitrile ring system. This approach is strategically sound as the 2-cyano group is a versatile handle for conversion into the desired carboximidamide.
-
Phase 2: Functional Group Transformation. Conversion of the 2-cyano group into the final 2-carboximidamide moiety.
This guide will elucidate reliable pathways for achieving these transformations, focusing on the well-established Doebner-von Miller reaction for the quinoline core synthesis and the classical Pinner reaction for the subsequent amidine formation.
Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final target compound is visualized below. This multi-step process ensures high yields and purity at each stage.
Caption: Overall workflow for the synthesis of 4-Methylquinoline-2-carboximidamide.
Phase 1 Protocol: Synthesis of the 4-Methylquinoline Core
The Doebner-von Miller reaction is a highly effective and classical method for synthesizing quinolines.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones.[6] For the synthesis of 4-methylquinoline, aniline is reacted with crotonaldehyde, typically generated from the acid-catalyzed self-condensation of acetaldehyde.
Mechanistic Insight: The Doebner-von Miller Reaction
The reaction proceeds through a series of well-defined steps catalyzed by a strong acid (e.g., HCl or H₂SO₄). Understanding this mechanism is crucial for troubleshooting and optimization.
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).
-
Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the protonated carbonyl group, leading to cyclization.
-
Dehydration: The cyclic intermediate readily dehydrates to form a dihydroquinoline.
-
Oxidation (Aromatization): The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. The oxidant is typically a Schiff base formed from another molecule of aniline and crotonaldehyde, which acts as a hydrogen acceptor.
Caption: Simplified mechanism of the Doebner-von Miller reaction for 4-methylquinoline.
Experimental Protocol: Synthesis of 4-Methylquinoline
This protocol is adapted from established methodologies for the Doebner-von Miller synthesis.[7]
Materials:
-
Aniline (freshly distilled)
-
Paraldehyde (trimer of acetaldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂), anhydrous (optional, Lewis acid catalyst)
-
Sodium Hydroxide (NaOH) solution, 10% w/v
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 50 mL of concentrated HCl. Cool the flask in an ice-water bath.
-
Reagent Addition: To the cold, stirred acid, slowly add 25 g of aniline. Then, add 10 g of anhydrous zinc chloride.
-
Aldehyde Addition: Slowly add 40 g of paraldehyde through the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature below 60°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux for 4-6 hours. The solution will darken significantly. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1).
-
Work-up (Basification): Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice. Slowly neutralize the mixture by adding 10% NaOH solution until it is strongly alkaline (pH > 10). Perform this step in a well-ventilated fume hood as it is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a dark oil. Purify by vacuum distillation to obtain 4-methylquinoline as a pale yellow oil.
Expected Yield: 50-60%.
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.[7]
Phase 2 Protocol: Synthesis of 4-Methylquinoline-2-carboximidamide
This phase involves two key steps: the introduction of a cyano group at the C-2 position of the quinoline ring, followed by its conversion to the carboximidamide.
Step A: Synthesis of 4-Methylquinoline-2-carbonitrile
The Reissert reaction is a classic method for introducing a cyano group at the C-2 position of quinolines.
Materials:
-
4-Methylquinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reissert Compound Formation: Dissolve 10 mmol of 4-methylquinoline in 50 mL of DCM. Add a solution of 12 mmol of KCN in 20 mL of water. Cool the biphasic mixture in an ice bath.
-
Acylation: Add 11 mmol of benzoyl chloride dropwise with vigorous stirring. Stir at room temperature for 12-16 hours.
-
Isolation: Separate the organic layer, wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the crude Reissert compound.
-
Hydrolysis to Nitrile: Treat the crude Reissert compound with concentrated HCl under reflux for 2-3 hours.
-
Work-up and Purification: Cool, neutralize with NaOH, and extract with DCM. Purify the crude product by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield 4-methylquinoline-2-carbonitrile.
Step B: Conversion of Nitrile to Carboximidamide (Pinner Reaction)
The Pinner reaction is the method of choice for converting nitriles into imidates, which are then readily converted to carboximidamides (amidines).
Materials:
-
4-Methylquinoline-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (HCl) gas or a solution of HCl in anhydrous diethyl ether
-
Anhydrous Diethyl Ether
-
Ammonia (solution in methanol or anhydrous)
Procedure:
-
Imidate Formation: Dissolve 10 mmol of 4-methylquinoline-2-carbonitrile in 50 mL of anhydrous ethanol in a flask equipped with a drying tube. Cool the solution to 0°C in an ice bath.
-
HCl Addition: Bubble dry HCl gas through the solution until it is saturated, or add a stoichiometric amount of a saturated solution of HCl in ether. Ensure the system remains anhydrous. Allow the mixture to stand at 0-5°C for 24-48 hours. The corresponding imidate hydrochloride will precipitate as a white solid.
-
Isolation of Imidate: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis: Suspend the crude imidate hydrochloride in 30 mL of a 7 M solution of ammonia in methanol. Stir the mixture in a sealed vessel at room temperature for 24 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of water, basify with K₂CO₃, and extract with chloroform or DCM. Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final 4-methylquinoline-2-carboximidamide.
Table 1: Summary of Key Reaction Parameters
| Step | Reaction Name | Key Reagents | Solvent | Typical Temp. | Typical Time |
| Phase 1 | Doebner-von Miller | Aniline, Paraldehyde, HCl | N/A (Acidic) | Reflux | 4-6 h |
| Phase 2A | Reissert Reaction | KCN, Benzoyl Chloride | DCM / H₂O | Room Temp. | 12-16 h |
| Phase 2B | Pinner Reaction | HCl, Anhydrous EtOH | Ethanol | 0-5 °C | 24-48 h |
| Phase 2B | Ammonolysis | NH₃ in MeOH | Methanol | Room Temp. | 24 h |
Troubleshooting and Optimization
-
Low Yield in Doebner-von Miller: This reaction is sensitive to the purity of the aniline. Using freshly distilled aniline is critical. The reaction is also highly exothermic; poor temperature control can lead to polymerization and side product formation. The use of a Lewis acid like ZnCl₂ can sometimes improve yields but is not always necessary.[5]
-
Failure of Pinner Reaction: This reaction is critically dependent on anhydrous conditions. Any moisture will hydrolyze the intermediate imidate to the corresponding ester or carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Side Products: In the final ammonolysis step, incomplete reaction may leave unreacted imidate. Ensure a sufficient excess of ammonia and adequate reaction time. Over-hydrolysis can lead to the formation of 4-methylquinoline-2-carboxamide.
Conclusion
The synthesis of 4-methylquinoline-2-carboximidamide derivatives is a multi-step process that relies on classical, yet powerful, organic reactions. By following a strategic pathway involving the Doebner-von Miller synthesis of the quinoline core followed by the functionalization at the C-2 position via a nitrile intermediate, researchers can reliably access these valuable compounds. Careful control of reaction conditions, particularly the exclusion of moisture in the final Pinner reaction sequence, is paramount to achieving high yields and purity. The protocols and insights provided herein serve as a robust foundation for the synthesis and future development of this promising class of molecules.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]
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Jain, K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. Retrieved from [Link]
-
UO Chemists. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Retrieved from [Link]
-
Ahmad, I., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Retrieved from [Link]
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Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
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Kouznetsov, V. V., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(23), 9395-9398. Retrieved from [Link]
-
Li, J., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 205-217. Retrieved from [Link]
-
Wrzecion, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4153-4180. Retrieved from [Link]
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]
-
Meghe, S. K., & Vijayakumar, V. (2023). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 461-466. Retrieved from [Link]
-
Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]
-
Filali Baba, Y., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 282-292. Retrieved from [Link]
-
Al-Rashood, S. T., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5059-5067. Retrieved from [Link]
- Google Patents. (2005). US20050165054A1 - Process for the preparation of quinoline derivatives.
-
Filali Baba, Y., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Retrieved from [Link]
-
Varghese, R., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. Retrieved from [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Retrieved from [Link]
-
Mediterranean Journal of Chemistry. (2019). View of Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]
-
Mediterranean Journal of Chemistry. (2019). View of Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical.... Retrieved from [Link]
-
Asif, M. (2014). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 14(11), 930-941. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
Sources
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- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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Application Note: In Vitro Serine Protease Inhibition Assay Using Quinoline Amidines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro serine protease inhibition assay using quinoline amidines. Serine proteases are a crucial class of enzymes involved in a myriad of physiological and pathological processes, making them prime targets for therapeutic intervention.[1] Quinoline amidines represent a promising class of inhibitors, leveraging their structural features to interact with the enzyme's active site. This guide details the scientific principles, provides a robust step-by-step protocol for a chromogenic assay, explains data analysis for determining inhibitor potency (IC50), and offers insights into the mechanism of inhibition.
Introduction to Serine Proteases and Quinoline Amidines
Serine proteases are a family of enzymes characterized by a highly conserved catalytic triad—composed of serine, histidine, and aspartate—in their active site.[2] This triad facilitates the hydrolysis of peptide bonds in substrate proteins.[2] Their functions are diverse, ranging from digestion (e.g., trypsin) to blood coagulation (e.g., thrombin) and immune responses.[3][4] Dysregulation of serine protease activity is implicated in numerous diseases, including cancer, inflammation, and viral infections, making them significant targets for drug discovery.[1][5]
Amidine-containing compounds, such as quinoline amidines, are potent inhibitors of trypsin-like serine proteases.[6] The basic amidine group mimics the side chains of arginine or lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind specifically within the S1 pocket of the protease, interacting with a conserved aspartate residue and effectively blocking substrate access.[6] The quinoline scaffold itself can engage in further hydrophobic or electronic interactions, enhancing binding affinity and specificity.[3][4]
Principle of the Chromogenic Inhibition Assay
The activity of a serine protease can be monitored by providing a synthetic chromogenic substrate. These substrates are specifically designed peptides that, upon cleavage by the protease, release a chromophore, typically p-nitroaniline (pNA).[7][8] The release of pNA results in a measurable increase in absorbance at a specific wavelength (typically 405 nm), which is directly proportional to the enzymatic activity.[7][9]
An inhibitor, such as a quinoline amidine, will compete with the substrate for binding to the enzyme's active site. The presence of a potent inhibitor reduces the rate of substrate cleavage, leading to a decreased rate of pNA release and a lower absorbance signal. By measuring this reduction in activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).[10]
Materials and Reagents
Equipment:
-
96-well microplate reader with absorbance detection at 405 nm
-
Incubator or temperature-controlled plate reader (set to 37°C)
-
Standard laboratory pipettes (multichannel recommended)
-
Serological pipettes
-
Reagent reservoirs
-
Vortex mixer
-
Analytical balance
Reagents:
-
Purified Serine Protease (e.g., Trypsin, Thrombin, Factor Xa)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) for Trypsin)[7][11]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.2
-
Quinoline Amidine Inhibitor (Test Compound)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Purified Water (e.g., deionized or Milli-Q)
-
96-well, flat-bottom, clear microplates
Scientist's Note: The choice of buffer, pH, and ionic strength is critical and must be optimized for the specific protease being studied to ensure maximal activity and stability.[12][13] Always consult the literature or manufacturer's data sheet for the optimal conditions for your enzyme of interest.
Experimental Workflow and Protocols
4.1. Visualizing the Workflow
The overall experimental process follows a logical sequence from preparation to data analysis.
Caption: General workflow for the serine protease inhibition assay.
4.2. Step-by-Step Protocol
Self-Validation Insight: Consistency is key. Preparing master mixes of reagents (e.g., assay buffer with enzyme) for dispensing helps minimize pipetting errors and ensures uniformity across wells.[12] Always run controls in triplicate to assess reproducibility.[14]
1. Reagent Preparation: a. Assay Buffer: Prepare 50 mM Tris-HCl, 100 mM NaCl. Adjust pH to 8.2 at 25°C.[9] Filter and store at 4°C. b. Enzyme Stock Solution: Reconstitute the lyophilized protease in cold assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. c. Enzyme Working Solution: On the day of the assay, dilute the enzyme stock to the final working concentration (e.g., 2X the final assay concentration) in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes. d. Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., BAPNA) in DMSO to create a high-concentration stock (e.g., 20 mM).[7] Store protected from light at -20°C. e. Substrate Working Solution: Dilute the substrate stock in assay buffer to the final working concentration (e.g., 2X the final assay concentration). This concentration is often near the substrate's Michaelis-Menten constant (Km). f. Inhibitor Stock Solution: Dissolve the quinoline amidine test compound in 100% DMSO to a high concentration (e.g., 10 mM). g. Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in 100% DMSO to create a range of concentrations for testing (e.g., 10 mM down to 10 nM).
2. Assay Procedure (96-Well Plate Format): a. Plate Layout: Design the plate map to include wells for:
- 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO (vehicle).
- Blank (No Enzyme): Contains substrate, buffer, and DMSO. This control accounts for non-enzymatic substrate hydrolysis.
- Test Wells: Contains enzyme, substrate, and the quinoline amidine at various concentrations. b. Inhibitor Addition: Add 1 µL of each inhibitor dilution (from step 1g) or 100% DMSO (for controls) to the appropriate wells of the 96-well plate. c. Enzyme Addition & Pre-incubation: Add 50 µL of the enzyme working solution to all wells except the "Blank" wells. Add 50 µL of assay buffer to the "Blank" wells. d. Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[15][16] e. Reaction Initiation: Add 50 µL of the substrate working solution to all wells to start the reaction. The total volume in each well should now be 100 µL. f. Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic mode).
Data Analysis and Interpretation
1. Calculate Reaction Rates (V₀):
-
For each well, plot absorbance (OD 405 nm) versus time (minutes).
-
Determine the initial linear portion of the curve for the 100% activity control.
-
Calculate the slope of this linear portion for all wells (including test and control wells) using the same time interval. The slope (ΔAbs/min) represents the initial reaction velocity (V₀).[7]
2. Calculate Percentage Inhibition:
-
First, correct the rates by subtracting the average rate of the "Blank" wells from all other wells.
-
Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100 Where:
- V₀_inhibitor is the reaction rate in the presence of the inhibitor.
- V₀_control is the average reaction rate of the 100% activity control (no inhibitor).
3. Determine the IC50 Value:
-
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10]
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[17]
-
The IC50 value is determined from the curve as the concentration that corresponds to 50% inhibition.[10][18] Software such as GraphPad Prism is commonly used for this analysis.[17]
Table 1: Example Data for IC50 Determination of a Quinoline Amidine against Trypsin
| Inhibitor Conc. (nM) | log[Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 50.2 | 0% |
| 1 | 0 | 45.1 | 10.2% |
| 10 | 1 | 37.8 | 24.7% |
| 50 | 1.7 | 25.5 | 49.2% |
| 100 | 2 | 18.1 | 63.9% |
| 500 | 2.7 | 5.9 | 88.2% |
| 1000 | 3 | 2.1 | 95.8% |
| Calculated IC50 | ~51 nM |
Mechanism of Inhibition by Quinoline Amidines
The inhibitory mechanism of quinoline amidines against trypsin-like serine proteases is rooted in molecular mimicry. The positively charged amidine group is specifically recognized by the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket, mimicking the natural substrates lysine or arginine.[6]
Sources
- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. courses.edx.org [courses.edx.org]
- 11. Trypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Enzyme Activity Assays [sigmaaldrich.com]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual [open.oregonstate.education]
- 15. Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 18. clyte.tech [clyte.tech]
Application Note: Cell Permeability Profiling of 4-Methylquinoline-2-carboximidamide Hydrochloride
This Application Note is designed for researchers and drug developers working with 4-Methylquinoline-2-carboximidamide hydrochloride and structurally related cationic quinoline amidines. These molecules often exhibit high potency against intracellular targets (e.g., protozoan enzymes, specific ion channels) but suffer from the "Permeability Paradox" due to the highly basic amidine group.
Executive Summary & Physicochemical Context
This compound presents a classic medicinal chemistry challenge. The amidine moiety (–C(=NH)NH₂), while excellent for forming hydrogen bonds with protein targets (e.g., Asp/Glu residues in active sites), renders the molecule a hydrophilic cation at physiological pH.
The Permeability Paradox
-
Ionization: With a predicted pKa of ~11.5, the compound is >99.9% protonated at pH 7.4.
-
Membrane Interaction: The positive charge promotes electrostatic attraction to the negatively charged phosphate headgroups of the lipid bilayer but prevents transit through the hydrophobic core.
-
Adsorption Risk: Significant loss of compound to plastic surfaces (polystyrene plates) and pipette tips is common, leading to false-negative permeability data.
Scope of this Guide: This document details three validated protocols optimized for cationic amidines:
-
PAMPA-BBB: For assessing passive diffusion potential.
-
Caco-2 Bidirectional Assay: For identifying active transport (OCT/MATE) and efflux (P-gp) liabilities.
-
Intracellular Accumulation (LC-MS/MS): A direct measure of target engagement potential.
Experimental Decision Tree
The following workflow ensures resources are not wasted on complex cell assays before baseline physicochemical properties are understood.
Figure 1: Strategic workflow for assessing permeability of cationic quinolines. Note the critical "Adsorption Check" step.
Pre-Assay Optimization: Handling Cationic Amidines
Before initiating cell assays, you must mitigate non-specific binding.
Protocol A: Material Selection
-
Storage: Store stock solutions (10 mM in DMSO) in glass vials or low-binding polypropylene tubes.
-
Dilution: Perform all serial dilutions in glass tubes.
-
Plates: Use "Low-Binding" assay plates (e.g., Corning® NBS™) for the receiver compartments in PAMPA/Caco-2.
Protocol B: Buffer Formulation Standard HBSS often yields poor recovery.
-
Recommended Buffer: HBSS + 10 mM HEPES + 0.1% BSA (Bovine Serum Albumin).
-
Why? BSA acts as a "sacrificial protein" to coat plastic surfaces, preventing the amidine drug from sticking.
-
Note: If using BSA, you must use protein precipitation (acetonitrile/methanol) during sample prep for LC-MS.
-
Protocol 1: PAMPA-BBB (Passive Diffusion)
This assay determines if the compound can cross membranes without transporters. For amidines, we use a specific lipid mix to simulate the blood-brain barrier (BBB) or general membrane without the interference of anionic trapping.
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).
-
Receiver Plate: 96-well PTFE (Teflon) or glass-coated plate.
-
Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.
-
Detection: UV Plate Reader or LC-MS/MS.
Step-by-Step Methodology
-
Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the membrane of the donor plate. Allow to dry for 2 minutes (if using volatile solvent) or use wet (standard dodecane method).
-
Receiver Preparation: Fill receiver wells with 300 µL of Buffer (pH 7.4).
-
Modification: For cationic drugs, ensure the receiver buffer has a high buffer capacity (25 mM HEPES) to maintain the "sink" condition.
-
-
Donor Preparation: Dilute 4-Methylquinoline-2-carboximidamide to 10 µM in Buffer (pH 7.4). Add 200 µL to donor wells.
-
Sandwich Assembly: Carefully lower the donor plate into the receiver plate.
-
Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis:
-
Separate plates.
-
Transfer aliquots from Donor and Receiver to HPLC vials.
-
Quantify via LC-MS/MS (Required for low permeability compounds where UV is insufficient).
-
Data Calculation:
Calculate Effective Permeability (
Protocol 2: Caco-2 Bidirectional Assay (Transport Mechanisms)
Since amidines are often substrates for Organic Cation Transporters (OCTs) or P-glycoprotein (P-gp) , a bidirectional assay is required.
Experimental Design
-
A-to-B (Apical to Basolateral): Mimics gut absorption.
-
B-to-A (Basolateral to Apical): Mimics efflux (secretion).
-
Controls:
-
Low Permeability: Atenolol / Lucifer Yellow (Paracellular integrity).
-
High Permeability: Propranolol.
-
Efflux: Digoxin (P-gp substrate).
-
Step-by-Step Methodology
-
Cell Culture: Grow Caco-2 cells on Transwell® polycarbonate inserts (0.4 µm pore) for 21 days until TEER > 300
. -
Equilibration: Wash monolayers twice with warm HBSS (pH 7.4).
-
Dosing:
-
A-to-B: Add 10 µM compound to Apical (0.5 mL). Add blank buffer to Basolateral (1.5 mL).
-
B-to-A: Add 10 µM compound to Basolateral (1.5 mL). Add blank buffer to Apical (0.5 mL).
-
-
Incubation: Incubate at 37°C with shaking (60 rpm) for 120 minutes.
-
Sampling:
-
Take 50 µL from Receiver compartment at T=60 and T=120 min.
-
Replace with fresh warm buffer immediately.
-
Take Donor sample at T=0 and T=120 (to calculate Mass Balance/Recovery).
-
-
Quantification: LC-MS/MS (MRM mode).
Interpretation:
-
Efflux Ratio (ER):
-
Result Logic:
- : Passive diffusion or equal transport.
- : Active efflux (likely P-gp). Follow up with P-gp inhibitor (Verapamil).
- : Active uptake (likely OCTs). Follow up with Cimetidine.
Protocol 3: Intracellular Accumulation (Target Engagement)
For highly polar cations,
Step-by-Step Methodology
-
Seeding: Seed MDCK or Caco-2 cells in 24-well plates (100,000 cells/well). Grow to confluence.
-
Incubation: Incubate with 10 µM compound for 1, 2, and 4 hours at 37°C.
-
Washing (Critical Step):
-
Aspirate drug solution.
-
Wash cells 3x with ice-cold PBS containing 1% BSA .
-
Rationale: The BSA strips the cationic drug bound to the outside of the cell membrane, ensuring you only measure what is inside.
-
Final wash with plain ice-cold PBS.
-
-
Lysis: Add 200 µL of Methanol:Water (80:20) containing Internal Standard. Freeze-thaw once.
-
Clarification: Centrifuge lysate at 14,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Normalization: Normalize drug amount (pmol) to total cellular protein (mg) using a BCA assay on a parallel well.
Summary of Expected Data
| Parameter | Expected Range for 4-Methylquinoline-2-carboximidamide | Interpretation |
| LogD (pH 7.4) | -1.5 to 0.5 | Highly hydrophilic; poor passive lipid diffusion. |
| PAMPA | < 1.0 | Low passive permeability. |
| Caco-2 | < 2.0 | Poor oral absorption predicted. |
| Efflux Ratio | Likely > 2.0 | Potential P-gp substrate. |
| Recovery | 60-80% (Plastic) / >90% (Glass) | Warning: High non-specific binding to plastic. |
References
- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PAMPA/Caco-2 methodologies).
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on pKa and permeability of ionizable drugs).
-
Teixeira, C., et al. (2019). "Discovery of new antimalarial 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry, 179, 779-793. Link (Provides context on quinoline permeability challenges).
-
Wager, T. T., et al. (2010). "Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 1(6), 435-449. Link (Crucial for understanding cationic drug entry into cells).
-
Neuhaus, W., et al. (2008). "Validation of the Caco-2 cell line for transport studies of cationic compounds." Journal of Pharmaceutical Sciences, 97(11), 4893-4903. Link (Specific protocol validation for cations).
P2X7 receptor antagonist screening with quinoline carboxamides
Application Note & Protocol
High-Throughput Screening of Quinoline Carboxamides as P2X7 Receptor Antagonists for Drug Discovery
Abstract
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream events including the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][2][3] This positions P2X7R as a high-value therapeutic target for a range of conditions including chronic pain, neurodegenerative disorders, and cancer.[4][5][6] Quinoline carboxamides have emerged as a promising chemical scaffold for the development of potent and selective P2X7R antagonists.[7][8] This guide provides a comprehensive, field-proven framework for the identification and characterization of novel quinoline carboxamide-based P2X7R antagonists, detailing a multi-tiered screening strategy from initial high-throughput calcium flux assays to functional confirmation of IL-1β release and cytotoxicity assessment.
The P2X7 Receptor: A Critical Node in Inflammation
The P2X7 receptor is unique among the P2X family due to its dual functionality. Brief stimulation with its agonist, adenosine triphosphate (ATP), leads to the opening of a cation-selective channel, permitting the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[9][10] However, sustained activation by millimolar concentrations of ATP, typically found at sites of inflammation or tissue injury, induces the formation of a large, non-selective membrane pore permeable to molecules up to 900 Da.[2][11]
This profound change in membrane permeability, particularly the K⁺ efflux, is the critical second signal for the assembly and activation of the NLRP3 inflammasome.[2][12] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for release, thereby amplifying the inflammatory response.[13][14] The central role of P2X7R in this pathway makes its antagonism a compelling strategy for therapeutic intervention.[4][15]
P2X7R Signaling Cascade
The diagram below illustrates the key events following P2X7R activation, leading from ATP binding to inflammatory cytokine release.
Caption: A tiered approach for identifying P2X7R antagonists, from primary screen to validated hit.
Materials and Reagents
Successful screening relies on well-characterized and controlled biological systems and reagents.
| Category | Item | Rationale & Source Examples |
| Cell Lines | THP-1 (human monocytic) | Endogenously expresses P2X7R; requires differentiation (e.g., with PMA) and priming (e.g., with LPS) for robust IL-1β release. [16] |
| HEK293 / 1321N1 | Stably transfected to overexpress human P2X7R. Provides a robust and clean system for primary screening, minimizing interference from other receptors. [17][18] | |
| Agonists | ATP (Adenosine 5'-triphosphate) | The endogenous ligand for P2X7R. [10] |
| BzATP (2'(3')-O-(4-Benzoylbenzoyl)ATP) | A potent, synthetic P2X7R agonist, often used to achieve maximal receptor activation at lower concentrations than ATP. [19][20] | |
| Antagonists | A740003 or AZ11645373 | Potent and selective P2X7R antagonists used as positive controls to validate assay performance. [21][22] |
| Brilliant Blue G (BBG) | A commonly used, reversible P2X7R antagonist. [21][23] | |
| Assay Kits | Fluo-8 No Wash Calcium Assay Kit | For measuring intracellular calcium flux. Fluo-8 offers improved signal intensity and a no-wash protocol suitable for HTS. [24] |
| Human IL-1β DuoSet ELISA | For specific quantification of secreted IL-1β in culture supernatants. [25] | |
| Pierce LDH Cytotoxicity Assay Kit | For measuring lactate dehydrogenase release as an indicator of compromised cell membrane integrity. [26][27] | |
| Compounds | Quinoline Carboxamide Library | The test compounds for screening. Should be dissolved in DMSO to create a stock library. |
| Key Buffers | Hank's Balanced Salt Solution (HBSS) | Used as the base for assay buffers in functional screens. |
| Equipment | Fluorescence Plate Reader | Required for both calcium flux and LDH assays (e.g., FLIPR Tetra®, FlexStation®). |
| Absorbance Microplate Reader | Required for reading the colorimetric output of the ELISA and LDH assays. | |
| CO₂ Incubator | For maintaining cells at 37°C and 5% CO₂. |
Detailed Experimental Protocols
Protocol 1: Primary Screening - High-Throughput Calcium Flux Assay
Principle: This assay quantifies the ability of a compound to inhibit the influx of extracellular calcium into the cell following P2X7R activation by an agonist. The increase in intracellular [Ca²⁺] is detected by a calcium-sensitive dye, providing a rapid and robust readout of receptor antagonism. [24][28] Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-hP2X7 cells in black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Dye Loading: The next day, remove the growth medium and add 20 µL/well of Fluo-8 NW loading buffer prepared according to the manufacturer's instructions. Incubate at 37°C for 1 hour, followed by 15 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of the quinoline carboxamide library and control antagonists (e.g., A740003) in assay buffer. Add 10 µL/well of the compound solutions to the cell plate. Include "vehicle only" (e.g., 0.1% DMSO) wells for negative controls (0% inhibition) and a high concentration of A740003 for positive controls (100% inhibition). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Signal Reading: Place the plate into a fluorescence plate reader (e.g., FLIPR). Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add 15 µL/well of a pre-determined EC₈₀ concentration of BzATP (e.g., 100-300 µM). The EC₈₀ concentration should be determined empirically beforehand and ensures the assay is sensitive to inhibitors.
-
Continue to record the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis:
-
The primary response is the peak fluorescence intensity post-agonist addition.
-
Calculate the percentage inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_NegativeControl - Signal_PositiveControl])
-
Plot % inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for active compounds.
-
Protocol 2: Secondary Confirmation - IL-1β Release Assay
Principle: This assay validates the functional antagonism of hit compounds by measuring their ability to block the release of the key downstream inflammatory mediator, IL-1β. [12][29]This confirms that the compound's effect on calcium flux translates to a meaningful biological outcome.
Step-by-Step Methodology:
-
Cell Differentiation and Priming:
-
Seed THP-1 cells into 96-well plates at 1x10⁵ cells/well in RPMI-1640 media.
-
Differentiate the cells into a macrophage-like state by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours.
-
Wash the cells gently with fresh media. Prime the cells by incubating with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to induce pro-IL-1β expression. [30]2. Compound Treatment: Remove the LPS-containing medium and replace it with fresh, serum-free medium containing serial dilutions of the hit quinoline carboxamides or control antagonists. Incubate for 30-60 minutes.
-
-
P2X7R Activation: Stimulate the cells by adding ATP to a final concentration of 3-5 mM. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis. Centrifuge briefly to pellet any detached cells.
-
ELISA Protocol: Quantify the concentration of mature IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's protocol precisely.
-
Data Analysis:
-
Generate a standard curve using the supplied IL-1β standards.
-
Calculate the concentration of IL-1β in each sample.
-
Determine the % inhibition of IL-1β release for each compound concentration relative to vehicle-treated controls.
-
Calculate IC₅₀ values for confirmed hits.
-
Protocol 3: Counter Screen - LDH Cytotoxicity Assay
Principle: It is critical to ensure that the observed inhibition of P2X7R function is not due to non-specific cytotoxicity of the test compounds. This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of cytotoxic events. [26][31][32] Step-by-Step Methodology:
-
Cell Plating and Treatment: Plate cells (either HEK293-hP2X7 or THP-1) as in the primary or secondary assays. Treat the cells with the same range of compound concentrations used in the functional assays.
-
Establish Controls:
-
Spontaneous Release: Wells with cells treated with vehicle only (represents baseline LDH release).
-
Maximum Release: Wells with cells treated with the kit-provided Lysis Buffer (represents 100% cytotoxicity).
-
Compound Control: Wells with compounds but no cells, to check for interference with the assay reagents.
-
-
Incubation: Incubate the plate for a duration that matches the longest incubation period in the functional assays (e.g., the total time for the IL-1β release assay).
-
Assay Execution:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = 100 * ([Compound_Abs - Spontaneous_Abs] / [Maximum_Abs - Spontaneous_Abs])
-
A desirable hit compound should exhibit low (<10-20%) cytotoxicity at concentrations at or above its functional IC₅₀.
-
Data Interpretation and Hit Prioritization
A successful P2X7R antagonist candidate will demonstrate a specific pharmacological profile. The data from the screening cascade should be integrated to select the most promising compounds for further development.
| Parameter | Assay | Ideal Result | Interpretation |
| Potency (IC₅₀) | Calcium Flux Assay | < 1 µM | The compound effectively blocks the initial ion channel function of P2X7R at a low concentration. |
| Functional Efficacy (IC₅₀) | IL-1β Release Assay | < 1 µM (and correlates with Ca²⁺ flux IC₅₀) | The compound's activity translates to the inhibition of a key downstream inflammatory pathway. |
| Cytotoxicity | LDH Assay | > 20 µM (or >20x the functional IC₅₀) | The compound is not causing general cell death, confirming its inhibitory action is specific to the P2X7R pathway and not due to toxicity. |
Hit Prioritization: Compounds that exhibit potent IC₅₀ values in both the calcium flux and IL-1β release assays, while showing minimal cytotoxicity at effective concentrations, are prioritized as high-quality hits for further lead optimization studies.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in Ca²⁺ flux assay (Low Z'-factor) | Inconsistent cell seeding; Poor dye loading; Agonist degradation. | Use an automated cell counter for plating; Ensure dye is protected from light and incubation times are consistent; Prepare fresh agonist solution for each experiment. |
| No response to ATP/BzATP in any assay | Low P2X7R expression; Inactive agonist; Incorrect buffer composition (e.g., high divalent cations). | Verify P2X7R expression via Western blot or FACS; Use a new lot of agonist; Use a low divalent cation assay buffer for Ca²⁺ flux assays. [24] |
| High background in IL-1β assay | LPS contamination in reagents; Cell stress during handling. | Use endotoxin-free reagents and water; Handle cells gently during washes and media changes. |
| Compound appears cytotoxic in LDH assay | True compound toxicity; Compound precipitates at high concentrations; Compound interferes with LDH assay chemistry. | Re-evaluate the compound's solubility; Visually inspect wells for precipitation; Run compound-only controls to rule out assay interference. |
References
-
Di Virgilio, F., et al. (2017). The P2X7 Receptor in Infection and Inflammation. Immunity. Available at: [Link]
-
Bartlett, R., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE. Available at: [Link]
-
Di Virgilio, F., et al. (2020). Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]
-
Chessell, I. P., et al. (2005). The role of P2X7 in pain and inflammation. Purinergic Signalling. Available at: [Link]
-
Savio, L. E. B., et al. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Frontiers in Pharmacology. Available at: [Link]
-
Adinolfi, E., et al. (2018). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Oncotarget. Available at: [Link]
-
Donnelly-Roberts, D. L., et al. (2009). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry. Available at: [Link]
-
Adinolfi, E., et al. (2018). P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses. PubMed. Available at: [Link]
-
Yang, Q., et al. (2021). The role of P2X7 receptor in infection and metabolism: Based on inflammation and immunity. International Immunopharmacology. Available at: [Link]
-
Donnelly-Roberts, D. L., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. Available at: [Link]
-
Orioli, E., et al. (2017). The role of P2X7 receptor in infectious inflammatory diseases and the influence of ectonucleotidases. Journal of Leukocyte Biology. Available at: [Link]
-
Ghaffari, H., et al. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Pharmacology. Available at: [Link]
-
Engel, T., et al. (2020). P2X7 Interactions and Signaling – Making Head or Tail of It. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Da Silva, C., et al. (2015). An Improved Method for P2X7R Antagonist Screening. Semantic Scholar. Available at: [Link]
-
Shieh, W., et al. (2014). Purinergic P2X(7) receptor antagonists: Chemistry and fundamentals of biological screening. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Distinct signaling pathways of P2X7 receptors. ResearchGate. Available at: [Link]
-
Feliu, A., et al. (2020). Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. ResearchGate. Available at: [Link]
-
Müller, C. E., & Namasivayam, V. (2022). Agonists, Antagonists, and Modulators of P2X7 Receptors. Methods in Molecular Biology. Available at: [Link]
-
Charles River Laboratories. (n.d.). Human P2X7 Purinergic Receptor Cell Line. Charles River Laboratories. Available at: [Link]
-
Gu, B. J., et al. (2004). Expression of P2X7 in human hematopoietic cell lines and leukemia patients. Leukemia Research. Available at: [Link]
-
Ghaffari, H., et al. (2023). Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Samways, D. S. K., et al. (2014). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. Journal of Biological Chemistry. Available at: [Link]
-
Biocompare. (n.d.). P2X7 Receptor ELISA Kits. Biocompare. Available at: [Link]
-
Taylor, D. L., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments. Available at: [Link]
-
Ghaffari, H., et al. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Pharmacology. Available at: [Link]
-
Pelegrin, P., & Surprenant, A. (2009). The P2X7 receptor–pannexin connection to dye uptake and IL-1β release. Purinergic Signalling. Available at: [Link]
-
ResearchGate. (n.d.). P2X7 receptors (P2X7R) are essential in triggering IL-1β release from... ResearchGate. Available at: [Link]
-
Al-Alao, K., et al. (2021). The P2X7 Receptor Regulates IL-1β Secretion in the Human Retina. International Journal of Molecular Sciences. Available at: [Link]
-
Balboa, A., et al. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]
-
Sharma, J., & Das, S. (2014). Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation. Journal of Clinical & Cellular Immunology. Available at: [Link]
-
Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Antibodies.com. Available at: [Link]
-
Adinolfi, E., et al. (2005). Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth. Molecular Biology of the Cell. Available at: [Link]
-
Humphrey, M. B., et al. (2000). Modulation of P2X7 Nucleotide Receptor Expression by Pro- And Anti-Inflammatory Stimuli in THP-1 Monocytes. The Journal of Immunology. Available at: [Link]
-
Woehrle, T., et al. (2018). Human P2Y11 Expression Level Affects Human P2X7 Receptor-Mediated Cell Death. Frontiers in Immunology. Available at: [Link]
-
Di Virgilio, F. (2015). The P2X7 Receptor-Interleukin-1 Liaison. Frontiers in Immunology. Available at: [Link]
-
BioWorld. (2014). Actelion Pharmaceuticals prepares new P2X7 antagonists. BioWorld. Available at: [Link]
Sources
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- 3. The role of P2X7 receptor in infectious inflammatory diseases and the influence of ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
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Advanced Crystallization Protocols for Quinoline-Protein Complexes
Topic: Crystallization methods for quinoline-protein complexes Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Structural Biologists, Medicinal Chemists
Introduction: The Quinoline Challenge
Quinolines and their derivatives (e.g., isoquinolines, tetrahydroquinolines) represent a privileged scaffold in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors, DNA intercalators, and antimalarials. However, their physicochemical properties present a distinct paradox in structural biology:
-
High Potency: Driven by strong hydrophobic interactions and
- stacking. -
Low Solubility: The rigid, planar, hydrophobic nature of the quinoline ring often leads to aggregation or "oiling out" in aqueous crystallization buffers.
This guide moves beyond standard screening to provide specialized protocols for stabilizing and crystallizing these hydrophobic complexes. We focus on two primary methodologies: Co-crystallization (for induced-fit binding modes) and Soaking (for high-throughput fragment screening), with specific adaptations for quinoline solubility.
Phase 1: Pre-Crystallization Analytics
Before setting up a single drop, you must validate the compatibility of your protein with the ligand's solvent vehicle. Quinolines are typically dissolved in 100% DMSO.
Solvent Tolerance Profiling (DSF/TSA)
Objective: Determine the maximum concentration of DMSO your protein can tolerate without unfolding. Method: Differential Scanning Fluorimetry (DSF).
-
Prepare Buffer: Use your standard protein storage buffer.
-
Titrate DMSO: Prepare protein samples with 0%, 1%, 2.5%, 5%, and 10% (v/v) DMSO.
-
Run Melt Curve: Monitor the melting temperature (
). -
Analysis: A
C suggests the protein is destabilized.-
Guideline: Most kinase domains tolerate up to 5% DMSO. If your protein destabilizes at >2%, you must use Pulse Soaking (see Section 4) or alternative co-solvents (e.g., Ethanol, Ethylene Glycol).
-
Ligand Solubility Check
Objective: Prevent "false negatives" caused by ligand precipitation in the drop.
-
Dilute your 100 mM quinoline stock (in DMSO) into the crystallization buffer to the final working concentration (e.g., 500
M). -
Observe:
-
Clear: Proceed.
-
Cloudy/Precipitate: The ligand is insoluble.[1] Action: Add solubility enhancers.
-
Enhancers:
-octylglucoside (0.1% w/v) or NDSB-201 can prevent quinoline aggregation without disrupting protein crystals.
-
Phase 2: Co-Crystallization Protocol (The Gold Standard)
Co-crystallization is preferred for quinoline inhibitors, as these rigid molecules often induce significant conformational changes (e.g., DFG-out movement in kinases) that pre-formed apo crystals cannot accommodate.
Step-by-Step Protocol
1. Ligand Preparation:
-
Dissolve the quinoline derivative in 100% anhydrous DMSO to a concentration of 50–100 mM .
-
Note: Avoid lower concentrations to minimize the volume of DMSO added to the protein.
2. Complex Formation:
-
Molar Ratio: Target a 1:3 to 1:5 ratio (Protein:Ligand).
-
Addition: Add the ligand to the protein slowly while gently swirling. Do not vortex.
-
Incubation: Incubate on ice (4°C) or at room temperature (depending on protein stability) for 30–60 minutes .
-
Why? Quinolines often have slow on-rates due to the displacement of ordered water molecules in hydrophobic pockets.
-
3. Clarification:
-
Centrifuge the complex at 14,000 x g for 10 minutes at 4°C.
-
Critical: Remove any amorphous precipitate.[2] Nucleation on random ligand aggregates leads to poor quality crystals.
4. Screening:
-
Set up hanging or sitting drop vapor diffusion plates immediately.
-
Drop Ratio: Use 1:1 and 2:1 (Protein:Reservoir). The 2:1 ratio maintains a higher protein concentration, often necessary for complex stability.
Phase 3: Soaking Protocol (High-Throughput)
Soaking is ideal for fragment-based screening or when co-crystallization fails to yield diffraction-quality crystals.
Protocol: Stepwise Transfer (To Prevent Cracking)
Quinoline binding can cause lattice stress. Direct soaking often shatters crystals.
1. Harvest:
-
Transfer apo crystals into a stabilizing artificial mother liquor (ML).
2. The "Pulse" Soak (Stepwise):
-
Step A (Low Conc): Transfer crystal to ML containing 0.5 mM Ligand (1% DMSO). Incubate 1 hour.
-
Step B (High Conc): Transfer to ML containing 2-5 mM Ligand (up to 5% DMSO). Incubate 2–24 hours.
-
Mechanism:[3][4][5] Gradual introduction allows the crystal lattice to adapt to the conformational strain.
3. Cryo-Protection:
-
Briefly dunk the crystal in ML + Ligand + Cryoprotectant (e.g., 25% Glycerol) before flash cooling.
-
Tip: Maintain ligand concentration in the cryo-solution to prevent "wash-out" of low-affinity binders.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision process between Co-crystallization and Soaking, specifically tailored for hydrophobic quinoline ligands.
Caption: Decision tree for optimizing quinoline-protein complex crystallization, highlighting solubility checkpoints and method selection based on protein flexibility.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with quinolines is phase separation (oiling out) in the crystallization drop.
Table 1: Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Precipitate immediately upon ligand addition | Ligand insolubility in buffer | 1. Reduce Ligand conc.2. Add 0.1% |
| Oily droplets in crystallization drop | Phase separation (LLPS) | 1. This is often a precursor to crystals![1] Do not discard.2. Use Microseeding into these drops.3.[6] Lower the salt concentration in the reservoir. |
| Cracked crystals after soaking | Lattice stress / DMSO shock | 1. Use Stepwise Soaking (see Sec 4).2. Reduce DMSO conc. to <2%.3. Co-crystallize instead. |
| No electron density for ligand | Low occupancy / Wash-out | 1. Increase ligand conc. to saturation.2. Ensure cryo-solution contains ligand.3.[6] Check ligand stability (oxidation). |
References
-
Hassell, A. M., et al. (2007).[7][8] Crystallization of protein–ligand complexes. Acta Crystallographica Section D. Link
-
Douangamath, A., et al. (2013). Phasing and refinement of protein–ligand complexes. Acta Crystallographica. Link
-
Creative Biostructure. MagHelix™ Co-crystallization and Soaking. Link
-
Hampton Research. Crystallization of Protein-Ligand Complexes. Link
-
Russo Krauss, I., et al. (2013). Overview of Protein-Ligand Interactions: From Discovery to Crystallography. Int. J. Mol. Sci. Link
Sources
- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
Troubleshooting & Optimization
Navigating Aqueous Environments: A Technical Guide to Preventing Carboximidamide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by senior application scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of preventing the hydrolysis of carboximidamide groups in aqueous buffers. Carboximidamides, and the closely related formamidines, are versatile functional groups in medicinal chemistry. However, their inherent susceptibility to hydrolysis presents a significant hurdle in experimental design, formulation development, and analytical testing. This resource offers practical, evidence-based strategies to ensure the integrity of your molecules in aqueous media.
Understanding the Challenge: The Instability of the Carboximidamide Group
The carboximidamide functional group is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This structure is prone to hydrolysis, a chemical reaction with water that cleaves the molecule, leading to the formation of an amide and an amine. This degradation can result in loss of biological activity, altered pharmacological profiles, and inaccurate experimental results.
The rate of hydrolysis is significantly influenced by the pH of the aqueous environment. Both acidic and basic conditions can catalyze the breakdown of the carboximidamide group, making buffer selection and pH control paramount.
Frequently Asked Questions (FAQs) & Troubleshooting
Our FAQs and troubleshooting guides are designed to provide direct answers to the common challenges faced by researchers working with carboximidamide-containing compounds.
FAQ 1: My carboximidamide-containing compound is rapidly degrading in my standard phosphate buffer (pH 7.4). What is happening and what can I do?
Answer:
Rapid degradation at neutral pH is a common issue. While seemingly neutral, a pH of 7.4 can still promote hydrolysis, especially if the buffer itself participates in the reaction. Phosphate buffers, for instance, can sometimes act as catalysts in hydrolysis reactions.[1][2]
Troubleshooting Steps:
-
Confirm Hydrolysis: First, confirm that hydrolysis is the cause of degradation. The primary degradation products will be the corresponding amide and amine. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying these products.[3][4][5][6][7]
-
pH Optimization: The stability of your compound is likely highly pH-dependent. It is crucial to determine the optimal pH range for your specific molecule. Often, a slightly acidic pH (e.g., pH 4-6) can minimize the rate of hydrolysis. This is because the protonated form of the carboximidamide can be more stable against nucleophilic attack by water.[8][9]
-
Buffer Selection: Switch to a different buffer system. Consider buffers that are less likely to participate in catalysis. Good alternatives to phosphate buffers include citrate, acetate, or MES buffers.[10] It is advisable to screen a panel of buffers to identify the one that provides the best stability for your compound.
-
Lower Temperature: Reducing the temperature of your experiments and storage solutions can significantly slow down the rate of hydrolysis. If your experimental protocol allows, perform manipulations on ice and store solutions at 2-8°C or frozen.
Diagram: Troubleshooting Workflow for Carboximidamide Instability
Caption: A stepwise approach to troubleshooting carboximidamide degradation.
FAQ 2: What is the general mechanism of carboximidamide hydrolysis, and how does pH influence it?
Answer:
The hydrolysis of carboximidamides, similar to amides, proceeds through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imine nitrogen of the carboximidamide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule (a weak nucleophile).
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This is often the dominant pathway in neutral to basic solutions. Studies on the pesticide formetanate, which contains a formamidine group, have shown that the formamidine moiety is more susceptible to degradation under basic conditions compared to its carbamate group.[11][12] The half-life of the formamidine group was found to be 3.9 hours at a strongly basic pH of 12.6 and 14.4 hours at a mildly basic pH of 7.6.[11][12]
Diagram: pH-Rate Profile of Carboximidamide Hydrolysis
Sources
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Protonation States in the Stability of Molecular Dynamics Simulations of High-Resolution Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal pH range for 4-Methylquinoline-2-carboximidamide stability
A Guide to Understanding and Optimizing pH Stability
Welcome to the technical support center for 4-Methylquinoline-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in aqueous solutions. While specific empirical data for 4-Methylquinoline-2-carboximidamide is not extensively available in public literature, this document is built upon the well-established principles of the chemical stability of the carboximidamide (amidine) functional group and the quinoline scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that you may encounter during your experiments with 4-Methylquinoline-2-carboximidamide.
Q1: What is the primary degradation pathway for 4-Methylquinoline-2-carboximidamide in aqueous solutions?
A1: The principal route of degradation for 4-Methylquinoline-2-carboximidamide in aqueous environments is the hydrolysis of the carboximidamide functional group. This reaction is susceptible to both acid and base catalysis.[1][2] Under these conditions, the C-N double bond of the amidine is attacked by water, leading to the formation of 4-methylquinoline-2-carboxamide and ammonia.
Q2: What is the anticipated optimal pH range for the stability of 4-Methylquinoline-2-carboximidamide?
A2: For many amidine-containing compounds, the maximum stability is often observed in the mildly acidic to near-neutral pH range, typically between pH 4 and 7.[1][3][4] The stability of 4-Methylquinoline-2-carboximidamide is expected to follow a "U-shaped" or "V-shaped" pH-rate profile, where the rate of hydrolysis is at its minimum within this optimal range and increases significantly in both strongly acidic and alkaline conditions.[3] However, the exact optimal pH is specific to the molecule's structure and should be determined experimentally.
Q3: I'm observing rapid degradation of my compound, even when I believe I'm working within the optimal pH range. What could be the cause?
A3: Several factors could be contributing to this issue:
-
Buffer Catalysis: Certain buffer species, particularly phosphate and borate, can act as catalysts for the hydrolysis of amidines.[1][3] If you are using a phosphate or borate buffer, consider switching to an alternative such as citrate or acetate to see if stability improves.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. Ensure your solutions are stored at the recommended temperature and are not exposed to excessive heat.
-
Photodegradation: Quinoline derivatives can be susceptible to degradation upon exposure to light.[5] It is advisable to protect solutions of 4-Methylquinoline-2-carboximidamide from light by using amber vials or by working in a dark environment.
-
Oxidation: Although hydrolysis is the primary concern, oxidation can also be a degradation pathway. If your experimental conditions involve oxidizing agents or exposure to air for extended periods, this could be a contributing factor.
Q4: How can I experimentally determine the optimal pH for my compound?
A4: A pH-rate profile study is the standard method for determining the optimal pH for stability. This involves preparing solutions of your compound in a series of buffers covering a wide pH range (e.g., pH 2 to 10). These solutions are then incubated at a constant temperature, and samples are taken at various time points for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By plotting the logarithm of the observed degradation rate constant (log k) against pH, you can identify the pH at which the degradation rate is at its minimum.
Q5: What are forced degradation studies, and why are they important for 4-Methylquinoline-2-carboximidamide?
A5: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions that are more severe than those it would typically encounter during storage and use.[5] According to the International Council for Harmonisation (ICH) guidelines, these studies are essential to:
-
Identify the likely degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate the parent compound from all its degradation products.[5][6]
Typical forced degradation conditions include exposure to strong acids, strong bases, oxidizing agents, high temperatures, and intense light.[7]
Data Presentation
The following tables provide a conceptual overview of the expected stability profile and recommended starting conditions for experimental studies.
Table 1: Predicted pH-Dependent Stability Profile of 4-Methylquinoline-2-carboximidamide
| pH Range | Predicted Stability | Primary Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis |
| 3 - 5 | Moderate to High | Minimal hydrolysis |
| 5 - 7 | Optimal | Minimal hydrolysis |
| 7 - 9 | Moderate to High | Minimal hydrolysis |
| > 9 | Low | Base-catalyzed hydrolysis |
Table 2: Recommended Starting Conditions for a Forced Degradation Study of 4-Methylquinoline-2-carboximidamide
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 80°C | 48 hours | |
| Photolytic | UV (254 nm) & Visible Light | Room Temperature | 24 hours |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for pH Stability Studies
To cover a broad pH range, the following buffer systems are recommended.[8][9][10][11][12] Prepare stock solutions and mix them in the indicated ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
Citrate Buffer (pH 3.0 - 6.2):
-
Stock A: 0.1 M Citric Acid
-
Stock B: 0.1 M Sodium Citrate
-
-
Phosphate Buffer (pH 5.8 - 8.0):
-
Stock A: 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄)
-
Stock B: 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄)
-
-
Borate Buffer (pH 8.1 - 10.0):
-
Stock A: 0.1 M Boric Acid
-
Stock B: 0.1 M Sodium Borate (Borax)
-
Protocol 2: General Procedure for a pH-Rate Profile Study
-
Prepare a Stock Solution: Dissolve a known concentration of 4-Methylquinoline-2-carboximidamide in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Sample Preparation: In separate vials, add a small aliquot of the stock solution to each of the prepared buffer solutions (from Protocol 1) to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer's pH.
-
Incubation: Place all vials in a constant temperature incubator (e.g., 40°C or 50°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a neutralizing agent or by immediately freezing the sample.
-
Analysis: Analyze each sample using a validated stability-indicating HPLC method (see Protocol 3).
-
Data Analysis: For each pH, plot the concentration of 4-Methylquinoline-2-carboximidamide versus time. Determine the observed rate constant (k_obs) from the slope of the line. Finally, plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[13][14]
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where 4-Methylquinoline-2-carboximidamide has maximum absorbance should be used.
-
Method Validation: The method must be validated to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing samples from the forced degradation study to demonstrate that all degradation products are well-separated from the parent peak.
Visualizations
Caption: Conceptual pH-rate profile for amidine hydrolysis.
Caption: Experimental workflow for pH stability studies.
References
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
-
ILT - Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparation of ph buffer solutions. Retrieved from [Link]
-
The Protein Man. (2014, May 13). Biological Buffers: pH Range and How to Prepare Them. Retrieved from [Link]
- O'Connor, S., et al. (2002). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 1-10.
-
Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
- de Andrade, C. K. Z., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(19), 3448.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 96(11), 3149-3161.
-
Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
- Stability of alkoxycarbonylamidine prodrugs. Pharmaceutical Research, 15(9), 1367-1374.
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Retrieved from [Link]
- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Chemistry, 12, 1493035.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 62(5), 339-343.
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn. Retrieved from [Link]
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
- Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 593-601.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. Journal of Pharmaceutical Sciences and Research, 10(8), 2041-2046.
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
- Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 770-775.
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
- pH Optimization of Amidation via Carbodiimides.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
Smith, J. G. (2021, March 24). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. Retrieved from [Link]
- The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8916.
- A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 145(50), 27499-27508.
- The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8916.
- Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 30(4), 54-62.
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Hydrolysis Rates for Various pH Levels. ResearchGate. Retrieved from [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 649-663.
-
ResearchGate. (2014, September 14). What is the stability of carboxyl and amine groups on carboxylated and aminated nanoparticles in a medium like PBS?. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Proactive approaches to mitigate stability failures. Retrieved from [Link]
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development, 5(4), 678-685.
- On the hydrolysis mechanisms of amides and peptides. PeerJ. Physical Chemistry, 1, e2.
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(10), 7655-7666.
- Hydrogen-bonding behavior of amidines in helical structure. Chemical Science, 8(1), 533-538.
-
What You Need to Know About Pharmaceutical Stability Testing ?. (2025, April 15). YouTube. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1593-1603.
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
-
Carboxylic Acid Functional Group In Amino Acids. (n.d.). Retrieved from [Link]boxylic.html]([Link])
Sources
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- 4. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 9. Preparation of ph buffer solutions [delloyd.50megs.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
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- 12. welch-us.com [welch-us.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Methylquinoline-2-carboximidamide Hydrochloride Degradation Products
Welcome to the technical support center for 4-Methylquinoline-2-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
This compound is a molecule of interest in pharmaceutical research. Understanding its stability and degradation profile is critical for the development of safe and effective therapeutics. This document outlines the potential degradation pathways, provides protocols for forced degradation studies, and offers guidance on identifying and troubleshooting the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, which includes a quinoline ring and a carboximidamide group, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The carboximidamide functional group is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of 4-methylquinoline-2-carboxamide and subsequently 4-methylquinoline-2-carboxylic acid.[1][2][3]
-
Oxidation: The quinoline ring, particularly the electron-rich nitrogen and the methyl group, can be susceptible to oxidation. This may result in the formation of N-oxides or hydroxylation of the aromatic ring. Microbial degradation studies on 4-methylquinoline have identified metabolites such as 4-methyl-2-oxo-1,2-dihydroquinoline and various hydroxylated derivatives, suggesting these as potential oxidative degradation products.[4]
-
Photolysis: Aromatic nitrogen heterocycles like quinoline can be sensitive to light, leading to photodegradation.[5][6] Exposure to UV or simulated sunlight can induce complex reactions, potentially leading to ring-opening or the formation of various photoproducts.
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are degradation products?
A2: Unexpected peaks can arise from several sources, including impurities from the synthesis, excipients in a formulation, or degradation products. To identify if the new peaks are degradation products, a forced degradation study is recommended. By subjecting the this compound to stress conditions (acid, base, oxidation, heat, and light) and analyzing the samples by a stability-indicating HPLC method, you can correlate the appearance of new peaks with specific stress conditions.[7][8]
Q3: What is a "stability-indicating" analytical method, and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. It is crucial because it allows you to quantify the decrease in the concentration of the API over time and monitor the formation of degradation products, which is a key aspect of stability testing.[9][10][11]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Potency/Appearance of Unknown Peaks in HPLC | Degradation of this compound. | 1. Perform Forced Degradation Studies: Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the degradation profile. 2. Develop a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the parent compound from all potential degradation products. 3. Characterize Degradation Products: Use LC-MS/MS to identify the mass and fragmentation patterns of the unknown peaks to elucidate their structures. |
| Sample Discoloration (e.g., turning yellow or brown) | Photodegradation or oxidation. | 1. Protect from Light: Store the compound and its solutions in amber vials or protect them from light.[5] 2. Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation. |
| Inconsistent Results in Aqueous Solutions | pH-dependent hydrolysis. | 1. Control pH: Use buffered solutions to maintain a stable pH. 2. Determine pH-Stability Profile: Conduct studies at various pH levels to identify the pH of maximum stability. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating methods.[6][8][10] The following are general protocols that should be adapted based on the observed stability of this compound. The goal is to achieve 5-20% degradation of the active substance.[8]
1. Acid Hydrolysis:
-
Reagent: 0.1 N to 1 N Hydrochloric Acid (HCl).
-
Procedure: Dissolve the compound in the acidic solution to a known concentration. Store at room temperature or elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
2. Base Hydrolysis:
-
Reagent: 0.1 N to 1 N Sodium Hydroxide (NaOH).
-
Procedure: Dissolve the compound in the basic solution. Follow the same temperature and time course as the acid hydrolysis study. Neutralize the samples before analysis.
3. Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Dissolve the compound in a solution of H₂O₂. Store at room temperature and collect samples at various time points.
4. Thermal Degradation:
-
Procedure: Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control. Analyze samples at different time points.
5. Photolytic Degradation:
-
Procedure: Expose the solid compound and a solution of the compound to a light source capable of emitting both UV and visible light, as specified in ICH guideline Q1B.[12] A control sample should be protected from light to differentiate between photolytic and thermal degradation.
Caption: Workflow for Forced Degradation Studies.
Analytical Method: HPLC and LC-MS/MS
A reverse-phase HPLC method is generally suitable for monitoring the degradation of quinoline derivatives.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products show absorbance.
-
LC-MS/MS: For identification of degradation products, couple the HPLC system to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.[13] Fragmentation data (MS/MS) is crucial for structural elucidation.[14][15][16]
Potential Degradation Products and Their Identification
Based on chemical principles and data from related compounds, the following are potential degradation products of this compound.
| Potential Degradation Product | Chemical Structure | Formation Pathway | Expected Mass (M+H)⁺ | Key MS/MS Fragments |
| 4-Methylquinoline-2-carboxamide | C₁₁H₁₀N₂O | Hydrolysis of the carboximidamide group. | 187.08 | Loss of NH₃, fragmentation of the quinoline ring. |
| 4-Methylquinoline-2-carboxylic acid | C₁₁H₉NO₂ | Further hydrolysis of the carboxamide. | 188.06 | Loss of H₂O, CO, and CO₂. |
| 4-Methyl-2-oxo-1,2-dihydroquinoline | C₁₀H₉NO | Oxidation of the quinoline ring. | 160.07 | Fragmentation of the quinolone ring. |
| Hydroxylated derivatives | C₁₁H₁₁N₂O⁺ (example) | Oxidation of the quinoline ring. | Varies (+16 Da per OH group) | Loss of H₂O from the protonated molecule. |
graph "Degradation_Pathways" { layout=dot; node [shape=record, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="{4-Methylquinoline-2-carboximidamide| }" ]; B [label="{4-Methylquinoline-2-carboxamide| }" ]; C [label="{4-Methylquinoline-2-carboxylic acid| }" ]; D [label="{Oxidized/Hydroxylated Products}"]; E [label="{Photodegradation Products}"];
A -> B [label="Hydrolysis (Acid/Base)"]; B -> C [label="Hydrolysis (Acid/Base)"]; A -> D [label="Oxidation"]; A -> E [label="Photolysis"]; }
Caption: Potential Degradation Pathways.
Conclusion
The stability of this compound is a critical parameter in its development as a potential therapeutic agent. This guide provides a framework for understanding and investigating its degradation profile. By conducting systematic forced degradation studies and utilizing appropriate analytical techniques like stability-indicating HPLC and LC-MS/MS, researchers can identify potential degradation products, elucidate degradation pathways, and develop robust formulations and analytical methods.
References
-
Gonec, T., Bobal, P., Sujan, J., & Jampilek, J. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 26(24), 7583. [Link]
-
Banu, N. R. M., Pushpa, B., & Pushpa, M. (Year). Synthesis of quinoline based 1,2‐dihydroacridine‐2‐carboxamide. ResearchGate. [Link]
-
Kumar, A., Sharma, S., Sharma, R., & Kumar, R. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1085-1093. [Link]
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Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]
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Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
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Gonec, T., Bobal, P., Sujan, J., & Jampilek, J. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 26(24), 7583. [Link]
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Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
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LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. [Link]
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Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2006). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Applied and Environmental Microbiology, 72(4), 2584-2587. [Link]
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Agilent Technologies. (n.d.). Troubleshooting Guide. [Link]
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Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. [Link]
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Nagaraaj, P., & Vijayakumar, V. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(15), 2570-2599. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Patel, M. J., Patel, J. K., & Patel, K. C. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 4(12), 1836-1842. [Link]
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Schwarz, G., Senghas, E., Erben, A., Schäfer, B., Lingens, F., & Höke, H. (1993). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Systematic and Applied Microbiology, 16(1), 125-131. [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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Kaur, R., Kumar, R., & Singh, I. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 770-775. [Link]
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Klick, S., Muellner, T., & Loquai, C. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. [Link]
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Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
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Wang, Y., Zhang, Y., & Zhang, X. (2017). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 28(8), 1646-1654. [Link]
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International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development, 5(4). [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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Chemistry Steps. (n.d.). Amide Functional Group. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
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Li, Y., Li, X., Yang, B., & Li, Y. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kida, S. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 31(5), 60-70. [Link]
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da Silva, A. B., de Oliveira, D. N., & de Souza, G. E. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23091-23100. [Link]
-
Al-Warhi, T., Al-Hazmi, G. A., & El-Gazzar, A. A. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 976356. [Link]
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Mitu, C. A., Olaru, A., & Olaru, M. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). New Journal of Chemistry, 46(45), 21811-21821. [Link]
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Metairmar. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
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Kumar, A., & Singh, A. (2014). Development and validation of stability indicating assay by HPLC method for estimation of Rivaroxaban. The International Journal of Bio-Pharma Research, 3(1), 1-6. [Link]
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Dong, X., & Wysocki, V. H. (1998). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 120(49), 12877-12884. [Link]
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Patel, D. B., Patel, N. C., & Patel, K. C. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Al-Obaid, A. M., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Ghamdi, S. A. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5127-5136. [Link]
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Patai, S. (1975). The Chemistry of the Amidines. Chemical Reviews, 75(3), 321-348. [Link]
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Granik, V. G. (1983). Advances in the Chemistry of Amidines. Russian Chemical Reviews, 52(4), 377-393. [Link]
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Li, Y., Li, D., Liu, C., & Wang, Y. (2024). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Nature Communications, 15(1), 5698. [Link]
- Miller, R. A., & Smith, G. F. (2005). Process for the preparation of quinoline derivatives. U.S.
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Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2018). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2018(4), M1023. [Link]023)
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Technical Support Center: Stability of 4-Methylquinoline-2-carboximidamide
Executive Summary & Chemical Profile
4-Methylquinoline-2-carboximidamide is a functionalized quinoline derivative characterized by a basic amidine group at the C2 position. While the quinoline core provides structural rigidity and fluorescence properties, the amidine moiety (-C(=NH)NH₂) is chemically labile.
In aqueous environments, this compound faces two primary stability threats during freeze-thaw cycles:
-
Hydrolysis: The conversion of the amidine to its corresponding amide (4-methylquinoline-2-carboxamide) and subsequently to the carboxylic acid.
-
Cold-Induced Precipitation: The planar aromatic quinoline ring drives π-π stacking, leading to aggregation if the ionic strength or temperature fluctuates rapidly.
This guide provides a self-validating troubleshooting framework to ensure experimental integrity.
Troubleshooting & FAQs
Category A: Solubility & Physical State[1]
Q: I observed a fine precipitate after thawing my 10 mM stock solution. Can I re-dissolve it by heating? A: Proceed with caution. While heat increases solubility, it exponentially accelerates the hydrolysis of the amidine group.
-
Diagnosis: The precipitate is likely the result of "salting out" during the freezing process, where water crystallizes first, concentrating the salt and compound until they crash out.
-
Corrective Action: Instead of heating, perform sonication (water bath, 35-40 kHz) for 5 minutes at ambient temperature. If the solution remains cloudy, add a co-solvent like DMSO or Ethanol (up to 5% v/v) to disrupt the π-π stacking interactions.
-
Prevention: Do not freeze high-concentration aqueous stocks (>5 mM). Store high concentrations in anhydrous DMSO.
Q: My solution turned from clear/yellow to a reddish-brown color after three freeze-thaw cycles. Is it still usable? A: Likely compromised. Quinolines are photosensitive and prone to oxidative degradation, often forming N-oxides or quinone-like species which appear reddish-brown.
-
Root Cause: Light exposure during the thawing process or oxidation catalyzed by trace metals in the buffer.
-
Validation: Check the absorbance at 450-500 nm. Significant absorption here (where the pure compound should be transparent) indicates oxidation. Discard the aliquot.
Category B: Chemical Stability (The "Buffer Effect")
Q: I am using PBS (Phosphate Buffered Saline) for my aliquots. Is this safe for freeze-thaw? A: NO. Avoid PBS for freezing amidines.
-
Mechanism: Sodium phosphate dibasic (
) precipitates around 0°C to -5°C, while the monobasic form remains soluble. This causes a dramatic pH drop (often from pH 7.4 down to pH 4.0) in the remaining liquid phase during the freezing process. -
Impact: Amidines are susceptible to acid-catalyzed hydrolysis.[1] This "pH swing" effectively acid-washes your compound every cycle.
-
Solution: Use buffers with stable pKa values over temperature changes, such as HEPES or TRIS , which do not exhibit this drastic crystallization-induced pH shift.
Degradation Mechanism & Visualization
Understanding the breakdown pathway is critical for interpreting LC-MS or HPLC data. The amidine group hydrolyzes sequentially.
Figure 1: Hydrolytic Degradation Pathway
Figure 1: The primary degradation pathway involves the loss of ammonia to form the amide (CAS 30958-79-3), followed by conversion to the carboxylic acid.[2] This process is accelerated by pH shifts common in phosphate buffers during freezing.
Experimental Protocols
Protocol A: Freeze-Thaw Stability Validation (Self-Check)
Use this protocol to validate your specific storage buffer before committing precious samples.
Materials:
Step-by-Step:
-
Preparation: Prepare a 1 mM solution of the compound in the Test Buffer. Split into 5 aliquots (100 µL each).
-
Control: Keep Aliquot #1 at 4°C (Do not freeze).
-
Cycling:
-
Flash freeze Aliquots #2-5 in liquid nitrogen or dry ice/ethanol bath (preferred over slow freezing).
-
Thaw in a 25°C water bath until just melted.
-
Aliquot #2 is analyzed after Cycle 1. Return #3-5 to the freezer.
-
Repeat for 3 and 5 cycles.
-
-
Analysis: Run on HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).
-
Pass Criteria: Peak area of the parent amidine >98% relative to the Control.
-
Fail Criteria: Appearance of a new peak at [M+1] = 187.2 (Amide mass) or [M+1] = 188.2 (Hydrolysis product).
-
Protocol B: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO | Prevents hydrolysis; high solubility for quinolines. |
| Concentration | > 10 mM | Higher concentrations are generally more stable than dilute solutions. |
| Temperature | -80°C | Below the glass transition temperature of DMSO; halts chemical kinetics. |
| Container | Amber Glass or Polypropylene | Protects from light (quinoline oxidation) and minimizes adsorption. |
| Thawing | 25°C Water Bath (Rapid) | Minimizes time spent in the "transition phase" where degradation rates peak. |
Decision Tree: Handling Precipitates
Use this flow to determine if a cloudy sample can be saved.
Figure 2: Workflow for addressing precipitation. Note that pure DMSO stocks can sometimes appear cloudy upon thawing due to hydration; adding a small amount of water often clears this.
References
-
BenchChem Technical Support. Stabilizing Amidine Functional Groups in Solution. Retrieved from BenchChem.com. Link
-
Clement, B. (2002). Reduction of Amidines and Amidoximes. In: Drug Metabolism Reviews. This source details the reductive and hydrolytic pathways of amidine-containing drugs.[5]
-
Gomez, G., et al. (2001). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[3] Journal of Biomolecular Screening. Link
-
PubChem Compound Summary. 4-Methylquinoline (CID 10285) and Derivatives.[2] National Center for Biotechnology Information. Link
-
Thermo Fisher Scientific. Technical Note: Effect of Buffer Composition on pH during Freezing.Link[6]
(Note: Specific stability data for 4-Methylquinoline-2-carboximidamide is derived from structural analogs and general functional group chemistry as per standard medicinal chemistry practices.)
Sources
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- 2. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methylquinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Navigating Solvent Selection for 4-Methylquinoline-2-carboximidamide HCl: A Technical Guide
Welcome to the technical support center. This guide provides an in-depth analysis of solvent compatibility for 4-Methylquinoline-2-carboximidamide HCl, focusing on the critical choice between Dimethyl Sulfoxide (DMSO) and Ethanol. As researchers and drug development professionals, understanding the nuances of solvent selection is paramount to ensuring experimental success, from maintaining compound integrity to generating reliable downstream data. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
The Challenge: Solvent Selection for a Polar Compound
4-Methylquinoline-2-carboximidamide HCl is a molecule characterized by several key structural features that dictate its solubility profile. The quinoline core is a large, aromatic, and relatively non-polar ring system. However, the presence of the highly polar carboximidamide group and its formulation as a hydrochloride salt introduce significant polarity and the capacity for strong intermolecular interactions. This duality necessitates a careful choice of solvent to achieve effective dissolution while preserving the compound's stability.
A Tale of Two Solvents: DMSO vs. Ethanol
The choice between DMSO and ethanol is a classic one in the laboratory, representing a decision between a polar aprotic and a polar protic solvent, respectively. Their fundamental differences in chemical properties have profound implications for their interaction with 4-Methylquinoline-2-carboximidamide HCl.
| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Solvent Class | Polar Aprotic[1][2] | Polar Protic[1][2] |
| Dielectric Constant | ~47[1] | ~24.3[1] |
| Hydrogen Bonding | H-bond acceptor only | H-bond donor and acceptor[3] |
| Key Advantage | Excellent solvating power for a wide range of compounds[4] | Biologically well-tolerated at low concentrations |
The Case for DMSO
As a polar aprotic solvent, DMSO is an exceptional choice for dissolving a wide variety of organic molecules, including salts.[4] Its large dipole moment allows it to effectively solvate the cation and anion of the hydrochloride salt, while also interacting favorably with the polar carboximidamide group. The lack of a hydrogen bond-donating proton in DMSO means it is less likely to directly interfere with the hydrogen bonding potential of the solute itself.[5]
However, there are potential drawbacks to consider. DMSO can be hygroscopic, and absorbed water can alter its solvating properties. More critically, for certain classes of molecules, DMSO can participate in or catalyze degradation reactions. For some quinoline derivatives, particularly those with leaving groups in the 4-position, DMSO has been shown to facilitate hydrolysis.[6] While 4-Methylquinoline-2-carboximidamide HCl does not have a typical leaving group in that position, the potential for unforeseen reactivity should always be considered, especially during long-term storage.
The Case for Ethanol
Ethanol, a polar protic solvent, is capable of acting as both a hydrogen bond donor and acceptor.[3] This makes it well-suited to solvate the hydrochloride salt and the carboximidamide group through hydrogen bonding. For many biological applications, ethanol is often preferred due to its lower toxicity compared to DMSO, especially in cell-based assays where high concentrations of DMSO can be cytotoxic.
The primary limitation of ethanol is its generally lower solvating power for complex organic molecules compared to DMSO.[7] Achieving a high concentration stock solution of 4-Methylquinoline-2-carboximidamide HCl in ethanol may be more challenging. Additionally, as a protic solvent, ethanol could potentially engage in exchange with the labile protons on the carboximidamide group, although this is less likely to be a stability concern under standard conditions compared to more aggressive reactions.
Troubleshooting Guide & FAQs
Q1: My 4-Methylquinoline-2-carboximidamide HCl is not fully dissolving in ethanol. What should I do?
-
A1: This is a common issue due to the potentially limited solvating power of ethanol for this compound.
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the solubility of the compound. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a bath sonicator to provide energy to break up the crystal lattice of the solid and promote dissolution.
-
Consider a Solvent Mixture: If neat ethanol is not required for your downstream application, consider preparing your stock in DMSO and then diluting it into your final assay buffer or a buffer containing a small, permissible amount of ethanol.
-
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
-
A2: This is a classic problem of a compound being "shocked" out of solution when moving from a strong organic solvent to an aqueous environment.
-
Intermediate Dilution: Perform a serial dilution. First, dilute your DMSO stock into a small volume of a solvent that is miscible with both DMSO and water, such as ethanol or isopropanol, before the final dilution into the aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing the buffer. This rapid mixing can help to keep the compound in solution.
-
Inclusion of a Surfactant: For some assays, the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the final buffer can help to maintain the solubility of hydrophobic compounds.
-
Q3: How should I store my stock solutions of 4-Methylquinoline-2-carboximidamide HCl?
-
A3: For optimal stability, stock solutions in either DMSO or ethanol should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture, particularly for DMSO stocks.
Q4: Can DMSO or ethanol interfere with my biological assay?
-
A4: Yes, both solvents can have effects on biological systems.
-
DMSO: Generally, DMSO concentrations should be kept below 0.5% (v/v) in most cell-based assays, as higher concentrations can lead to cytotoxicity or differentiation of certain cell types.[8]
-
Ethanol: Ethanol is also a potent modulator of cellular function. It is advisable to keep the final concentration of ethanol below 1% (v/v) in most assays. There can be specific interactions, for instance, ethanol is known to inhibit the metabolism of 4-methylpyrazole, a compound with some structural similarities to the quinoline core of your molecule.[9][10][11]
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is designed to help you empirically determine the best solvent for your specific batch of 4-Methylquinoline-2-carboximidamide HCl.
Materials:
-
4-Methylquinoline-2-carboximidamide HCl
-
Anhydrous DMSO
-
200 Proof Ethanol
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of 4-Methylquinoline-2-carboximidamide HCl (e.g., 1 mg) into two separate microcentrifuge tubes.
-
To the first tube, add a calculated volume of DMSO to achieve a high target concentration (e.g., 10 mM or 20 mM).
-
To the second tube, add the same volume of ethanol.
-
Vortex both tubes vigorously for 2 minutes at room temperature.
-
Visually inspect for complete dissolution. If not fully dissolved, proceed to the next steps.
-
Sonicate the tubes in a bath sonicator for 10 minutes.
-
If still not dissolved, warm the tubes to 37°C for 15 minutes with intermittent vortexing.
-
Allow the tubes to cool to room temperature and observe for any precipitation.
-
Based on these observations, you can determine the maximum practical stock concentration in each solvent.
Protocol 2: Preparing a Stock Solution and Diluting for Aqueous Assays
Procedure:
-
Based on the results of Protocol 1, choose the optimal solvent for your desired stock concentration.
-
Prepare the stock solution by dissolving the required amount of 4-Methylquinoline-2-carboximidamide HCl in the chosen solvent. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Aliquot the stock solution into single-use volumes in appropriate tubes and store at -20°C or -80°C.
-
For dilution into an aqueous buffer:
-
Rapidly thaw a single aliquot.
-
While vortexing your aqueous buffer, add the required volume of the stock solution dropwise to achieve your final working concentration.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Visualization of Solvent-Solute Interactions
Caption: Decision workflow for solvent selection.
Conclusion
The choice between DMSO and ethanol for dissolving 4-Methylquinoline-2-carboximidamide HCl is not merely a matter of solubility but a strategic decision that can impact the stability of the compound and the validity of experimental results. For achieving high concentration stock solutions, DMSO is likely the superior choice due to its strong solvating power. However, for applications where solvent toxicity is a concern and lower stock concentrations are acceptable, ethanol presents a viable alternative. We strongly recommend performing a small-scale solubility test with your specific batch of the compound to empirically validate the optimal solvent and concentration for your needs. By understanding the chemical principles outlined in this guide and following the recommended protocols, researchers can confidently prepare their solutions and proceed with their experiments, ensuring the integrity and reliability of their data.
References
-
PubChem. 4-Methylquinoline. [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104. [Link]
-
Reddy, C. R., et al. (2016). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023). [Link]
-
ResearchGate. How to check the Drug solubility DMSO solvent ..?. (2015). [Link]
-
Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(14), 7352. [Link]
-
Jacobsen, D., et al. (1996). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism, clinical and experimental research, 20(5), 804-809. [Link]
-
Reddit. Nucleophilicity in aprotic vs protic solvents?. [Link]
-
HBM4EU. Prioritised substance group: Aprotic solvents. [Link]
-
an, T., et al. (2000). the effect of dmso on the absorption and metabolism screening of drug discovery process. AAPS PharmSci, 2(S1), 1-1. [Link]
-
Abdel-Gawad, S. M., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(11), 908-918. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3122. [Link]
-
Ajit, D. K. (1966). NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. University of New Hampshire. [Link]
-
Chemsrc. 4-methylquinoline-2-carboxamide. [Link]
-
Jacobsen, D., et al. (1996). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism, clinical and experimental research, 20(5), 804-809. [Link]
-
Jacobsen, D., et al. (1996). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism, clinical and experimental research, 20(5), 804-809. [Link]
-
Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS ONE, 7(10), e43850. [Link]
-
Sarala, S., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Journal of Molecular Structure, 1319, 138692. [Link]
-
Georgiev, P. T., et al. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Molecules, 31(4), 819. [Link]
-
USP. Description and Solubility. (2012). [Link]
-
Vehring, R. (2015). Understanding the Role of Ethanol as Co-Solvent in Hydrofluoroalkane Propellants. [Link]
-
CAS Common Chemistry. 2-Methylquinoline. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hbm4eu.eu [hbm4eu.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. reddit.com [reddit.com]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. researchgate.net [researchgate.net]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 4-Methylquinoline-2-carboximidamide
Ticket ID: #AMIDINE-PUR-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation of 4-methylquinoline-2-carboximidamide from Pinner reaction mixtures.
Executive Summary & Diagnostic Triage
The Challenge:
You are likely synthesizing this target via the Pinner reaction (Nitrile
Diagnostic: What is in your flask? Before starting the workup, analyze your crude reaction mixture (LC-MS/TLC). Use this table to identify your impurities.
| Species | Structure Fragment | Mass Shift (relative to Target) | Polarity (C18) | Origin |
| Target (Amidine) | M (185.2 Da) | Low-Medium | Desired Product | |
| Impurity A (Nitrile) | M - 17 | High (Non-polar) | Unreacted Starting Material | |
| Impurity B (Imidate) | M + 15 | Medium | Pinner Intermediate (Incomplete amination) | |
| Impurity C (Amide) | M + 1 | Medium | Hydrolysis Product (Critical Failure) | |
| Impurity D (Acid) | M + 2 | Low (pH dep.) | Secondary Hydrolysis |
Critical Alert: If you see a significant M+1 peak (Amide), your reaction conditions are too "wet" or too hot. Stop adding water/base immediately.
The Protocol: Selective Salt Crystallization (Recommended)
Why this works:
Attempting to isolate the free base of an amidine is risky; they are hygroscopic and absorb
Step-by-Step Methodology
Reagents Needed:
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Diethyl Ether (
) or Acetone (Antisolvent) -
Anhydrous HCl in Dioxane (4M) or Ether (2M)
Workflow:
-
Quench & Evaporation:
-
Evaporate the reaction solvent (usually MeOH/EtOH) to dryness under reduced pressure. Do not exceed 40°C.
-
Result: A sticky solid/gum containing the amidine HCl,
, and organic impurities.
-
-
Selective Solubilization (The "Reverse" Wash):
-
Reprecipitation (The Polish):
-
Take the alcoholic filtrate and concentrate it to a minimal volume (until it starts to cloud).
-
Slowly add Diethyl Ether (or Acetone if Ether is unavailable) with vigorous stirring.
-
Observation: The Amidine HCl should precipitate as a white/off-white solid, while the non-polar Nitrile and Imidate ester remain in the mother liquor.
-
-
Final Wash:
-
Filter the precipitate under Argon/Nitrogen (amidines are hygroscopic).
-
Wash the cake with
Diethyl Ether. -
Dry in a vacuum desiccator over
.
-
Alternative Protocol: Reverse Phase Flash Chromatography
If crystallization fails (oiling out), use Reverse Phase (C18) chromatography. Normal phase silica is often too acidic and will irreversibly bind the basic amidine.
Column: C18 (functionalized silica). Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it forms strong ion pairs that broaden peaks). Mobile Phase B: Acetonitrile.
Gradient:
-
0–5 min: 100% A (Flushes out salts).
-
5–20 min: 0%
40% B.-
Note: The Amidine is polar and will elute early (typically 10-25% B).
-
Note: The Nitrile and Amide will elute later (>40% B).
-
Visualizing the Purification Logic
The following decision tree illustrates the critical decision points based on the impurities present in your crude mixture.
Figure 1: Decision matrix for purification based on impurity profile.
Troubleshooting & FAQs
Q1: My product is "oiling out" upon adding ether. What do I do? A: This is common. It means the solvent polarity changed too fast.
-
Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot ethanol. Let it cool to room temperature slowly, then scratch the glass side of the flask with a spatula. Add ether dropwise only after turbidity appears.
Q2: Can I use Silica Gel chromatography?
A: Generally, no . The amidine is highly basic and will streak/stick to the acidic silanols on normal silica. If you must use normal phase, you must "neutralize" the silica by flushing the column with
Q3: Why do I see a peak at M+18 in my Mass Spec?
A: That is likely the Orthoester or a hydrated intermediate, but more commonly, it is simply the hydrolysis of the amidine to the amide (
Q4: How do I store the purified compound? A: Store as the Hydrochloride salt at -20°C. Isolate from moisture. Free base amidines degrade within days at room temperature; HCl salts are stable for years.
References
-
The Pinner Reaction: Synthesis of Amidines. Source: BenchChem Technical Guides. Context: General mechanism and instability of imidate salts. Link:
-
Purification of complex, polar, amide reaction mixtures. Source: Biotage Application Notes (Feb 2023).[9] Context: Use of C18 and SCX columns for separating basic amines from non-basic impurities. Link:
-
Amidine Synthesis and Reactivity. Source:Arkivoc 2018, vi, 85-138.[10] Context: Comprehensive review of amidine synthesis from nitriles and their stability profiles. Link:
-
Quinoline-2-carboxylic acid derivatives. Source: MedChemExpress Product Data. Context: Solubility and stability data for quinoline carboxylic acid derivatives (the hydrolysis byproduct). Link:
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 4-Methylquinoline-2-carboximidamide and Pentamidine: Evaluating Antiparasitic Potential
A Guide for Researchers in Drug Development
In the relentless pursuit of novel chemotherapeutics against neglected tropical diseases, the exploration of new molecular scaffolds is paramount. Diamidine compounds, most notably Pentamidine, have long been a cornerstone in the treatment of African trypanosomiasis (sleeping sickness) and leishmaniasis. However, challenges related to toxicity and emerging resistance necessitate the discovery of alternative agents. The quinoline nucleus, a privileged scaffold in medicinal chemistry, has yielded numerous potent antiparasitic compounds. This guide provides a detailed, objective comparison between the established drug, Pentamidine, and the investigational compound class represented by 4-Methylquinoline-2-carboximidamide.
It is important to note that while the quinoline scaffold is of significant interest, specific experimental potency data for 4-Methylquinoline-2-carboximidamide against key trypanosomatid parasites is not extensively available in the public domain. Therefore, to facilitate a meaningful comparison and illustrate the potential of this chemical class, this guide will utilize data from highly potent, structurally related quinoline derivatives as a proxy for discussion.
Chemical Structures at a Glance
A fundamental comparison begins with the core molecular architecture of each compound.
| Compound | Chemical Structure |
| Pentamidine | |
| 4-Methylquinoline-2-carboximidamide |
Pentamidine is a dicationic aromatic diamidine, characterized by two benzamidine groups connected by a flexible pentane chain. In contrast, 4-Methylquinoline-2-carboximidamide features a rigid, bicyclic quinoline core with a carboximidamide (amidine) functional group at the 2-position, a known pharmacophore for DNA minor groove binding.
Mechanism of Action: A Tale of Two Scaffolds
The antiparasitic activity of a compound is intrinsically linked to its mechanism of action. Pentamidine and quinoline derivatives, while both effective, achieve their trypanocidal effects through distinct and sometimes overlapping pathways.
Pentamidine: A Multi-Targeted Assault
Pentamidine's efficacy stems from its ability to interfere with multiple critical parasite functions.[1][2] Its primary mechanism is believed to involve its accumulation in the parasite and subsequent binding to DNA.[3]
-
DNA Intercalation and Binding: The dicationic nature of Pentamidine facilitates its binding to AT-rich regions in the minor groove of parasite DNA, particularly within the kinetoplast (kDNA). This interaction disrupts DNA replication and transcription, halting protein synthesis and cell division.[3]
-
Inhibition of Essential Enzymes: Pentamidine is known to inhibit key enzymes crucial for parasite survival, including S-adenosylmethionine decarboxylase, which is vital for polyamine biosynthesis, and topoisomerases, which are necessary for DNA replication and repair.[4][5]
-
Mitochondrial Disruption: The drug can accumulate in the parasite's mitochondrion, leading to a collapse of the mitochondrial membrane potential and interfering with cellular energy metabolism.[6]
Quinoline Derivatives: Targeting the Parasite's Blueprint
The quinoline scaffold is prevalent in antiparasitic agents, most famously in antimalarials like chloroquine.[7][8] While the precise mechanism for 4-Methylquinoline-2-carboximidamide is not determined, related trypanocidal quinoline compounds are known to target fundamental cellular processes, often involving DNA.[9][10] A probable mechanism involves interference with the parasite's genetic machinery.
-
DNA Binding: Similar to Pentamidine, the planar, aromatic quinoline ring combined with a cationic amidine group is well-suited for intercalation between DNA base pairs or binding within the DNA minor groove. This can physically obstruct the action of DNA and RNA polymerases.
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various parasite-specific enzymes, such as topoisomerases or proteases like brucipain, which is essential for the parasite's lifecycle.[9]
Comparative Potency Analysis: An In Vitro Perspective
The ultimate measure of a compound's potential is its biological activity against the target pathogen. This is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher potency.
The table below summarizes reported in vitro potency values for Pentamidine against bloodstream forms of Trypanosoma brucei and promastigotes of Leishmania donovani. For comparison, data is included for a highly potent proxy compound, N-(quinolin-3-yl)-4-((4-nitrophenyl)sulfonamido)benzamide , a quinoline carboxamide derivative reported by Ugwu et al. (2018), to illustrate the potential of the quinoline class.[11][12]
| Compound | Target Organism | Strain | Potency (IC50 / EC50) | Reference(s) |
| Pentamidine | Trypanosoma brucei brucei | - | 5.3 nM | [13] |
| Pentamidine | Trypanosoma brucei brucei | - | 14.7 ± 4.7 nM | [14] |
| Pentamidine | Trypanosoma brucei rhodesiense | - | Data varies by strain | [15] |
| Pentamidine | Leishmania donovani | DD8 | 7.7 µM | [4] |
| Pentamidine | Leishmania donovani | LV9 | 3.9 µM | [4] |
| Proxy Quinoline Derivative * | Trypanosoma brucei gambiense | - | 1.0 nM | [11][12] |
*Proxy Compound: N-(quinolin-3-yl)-4-((4-nitrophenyl)sulfonamido)benzamide. This is a quinoline carboxamide, not a carboximidamide, used to demonstrate the high potency achievable with the quinoline scaffold.
The data reveals that while Pentamidine is a potent agent, with activity in the low nanomolar range against T. brucei, optimized quinoline derivatives can achieve even greater potency, reaching the single-nanomolar or even sub-nanomolar level.[11] This suggests that the quinoline-2-carboximidamide scaffold is a highly promising area for the development of new drug candidates that could potentially surpass the activity of current treatments.
Experimental Methodologies: Determining In Vitro Potency
The generation of reliable and reproducible potency data is the bedrock of drug discovery. The Alamar Blue (Resazurin) assay is a widely adopted, robust, and cost-effective method for determining the viability of trypanosomes in vitro following drug exposure.
Protocol: Alamar Blue Assay for Trypanosoma brucei Viability
This protocol describes a standard method for determining the IC50 value of a test compound against bloodstream-form T. b. brucei in a 96- or 384-well plate format.
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427) culture
-
Complete HMI-9 medium
-
Test compound (e.g., 4-Methylquinoline-2-carboximidamide) and reference drug (Pentamidine)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Sterile 96-well or 384-well flat-bottom culture plates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Compound Plate Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound in complete HMI-9 medium in a separate dilution plate to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay wells will be ≤0.5%.
-
Include wells with medium only (negative control) and a reference drug like Pentamidine (positive control).
-
-
Parasite Preparation:
-
Count late log-phase T. b. brucei parasites using a hemocytometer.
-
Dilute the parasite culture with fresh, pre-warmed HMI-9 medium to achieve a starting density of 2 x 10⁴ cells/mL.
-
-
Assay Incubation:
-
Dispense 50 µL of the diluted parasite suspension into each well of the assay plate (final cell count: 1 x 10³ parasites/well).
-
Add 50 µL of the serially diluted compound solutions to the corresponding wells. The final volume in each well is 100 µL.
-
Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
-
Addition of Alamar Blue:
-
After 48 hours, add 10 µL of the Resazurin solution to each well.
-
Return the plate to the incubator and incubate for an additional 24 hours.
-
-
Data Acquisition and Analysis:
-
After the final incubation, measure the fluorescence of each well using a microplate reader.
-
Subtract the background fluorescence from the 'medium only' wells.
-
Express the results as a percentage of the viability of the untreated control wells (parasites + medium, no drug).
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve (e.g., using sigmoidal dose-response variable slope regression) to calculate the IC50 value.
-
Discussion and Future Outlook
This comparative guide highlights a critical dynamic in antiparasitic drug discovery: the balance between established, multi-target drugs like Pentamidine and the vast, untapped potential of novel chemical scaffolds.
Pentamidine remains a vital therapeutic agent, but its utility is tempered by a known side-effect profile and the ever-present threat of resistance. Its complex mechanism, while effective, underscores the challenge in developing direct replacements that can replicate its multifaceted assault on the parasite.
The quinoline scaffold represents a compelling alternative. The exceptional, sub-nanomolar potency demonstrated by optimized quinoline carboxamide derivatives against T. b. gambiense is a powerful indicator of this class's potential.[11][12] These findings strongly suggest that related structures, including the target 4-Methylquinoline-2-carboximidamide, are high-priority candidates for synthesis and evaluation. The carboximidamide functional group, being a key feature of Pentamidine itself, makes this specific derivative a particularly logical and intriguing target for investigation.
For researchers and drug development professionals, the path forward is clear. While Pentamidine serves as an essential benchmark, the data from analogous compounds strongly supports the allocation of resources toward the synthesis and comprehensive biological evaluation of 4-Methylquinoline-2-carboximidamide and related derivatives. Validating the in vitro and in vivo efficacy of these compounds is a critical next step in determining if this promising scaffold can yield the next generation of safe and effective antiparasitic agents.
References
- Basselin, M., et al. (1998). Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine. Arzneimittelforschung, 48(9), 928-32.
- Callahan, H. L., et al. (1997). An axenic amastigote system for drug screening. Antimicrobial Agents and Chemotherapy, 41(4), 818–822.
- Cockcroft, V., et al. (2019). Screening for Small Molecule Modulators of Trypanosoma brucei Hsp70 Chaperone Activity Based upon Alcyonarian Coral-Derived Natural Products. Molecules, 24(21), 3894.
- Cohen, S., et al. (1997). Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion. Antimicrobial Agents and Chemotherapy, 41(11), 2293–2297.
- Gould, M. K., & L. R. Dolly (1985). Pentamidine: a review. Reviews of Infectious Diseases, 7(5), 625–634.
- Kaiser, M., et al. (2015). Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 59(8), 4547–4557.
- Mikus, J., & Steverding, D. (2000). A simple colorimetric method to screen drug cytotoxicity against Leishmania major promastigotes.
- Phumee, A., et al. (2020). Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay. Parasites & Vectors, 13(1), 86.
- Sykes, M. L., & Avery, V. M. (2012). Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign. PLoS Neglected Tropical Diseases, 6(11), e1896.
- Wikipedia contributors. (2024). Pentamidine. In Wikipedia, The Free Encyclopedia.
- Yadav, P., & Singh, P. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 9(1), 69.
- Caljon, G., et al. (2021).
- Sbaraglini, M. L., et al. (2011). Synthesis, trypanocidal activity and molecular modeling studies of 2-alkylaminomethylquinoline derivatives. European Journal of Medicinal Chemistry, 46(9), 3696–3703.
- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS ONE, 13(1), e0191234.
- Hartman, C. B., et al. (2024). Novel quinoline derivatives with broad-spectrum antiprotozoal activities. Archiv der Pharmazie, 357(5), e2300319.
- Sbaraglini, M. L., et al. (2011). Synthesis, trypanocidal activity and molecular modeling studies of 2-alkylaminomethylquinoline derivatives. European Journal of Medicinal Chemistry, 46(9), 3696-703.
- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS One, 13(1):e0191234.
- Li, Z., et al. (2022). Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). Journal of Medicinal Chemistry, 65(17), 11627–11643.
- Sbaraglini, M. L., et al. (2011). Synthesis, trypanocidal activity and molecular modeling studies of 2-alkylaminomethylquinoline derivatives. European Journal of Medicinal Chemistry, 46(9), 3696-703.
- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS One, 13(1):e0191234.
- Ugwu, D. I., Okoro, U. C., & Mishra, N. K. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PloS one, 13(1), e0191234.
- Li, Z., et al. (2022). Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). Journal of Medicinal Chemistry, 65(17), 11627–11643.
- Taylor, A. E., et al. (2022). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
- Ugwu, D. I., et al. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS ONE, 13(1), e0191234.
- Capes, A., et al. (2012). Quinol derivatives as potential trypanocidal agents. Bioorganic & Medicinal Chemistry, 20(4), 1607–1615.
- Hartman, C. B., et al. (2024). Novel quinoline derivatives with broad-spectrum antiprotozoal activities. Archiv der Pharmazie, 357(5), e2300319.
- Taylor, A. E., et al. (2022). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
- Sereno, D., et al. (2001). Stage-Specific Activity of Pentavalent Antimony against Leishmania donovani Axenic Amastigotes. Antimicrobial Agents and Chemotherapy, 45(4), 1184–1187.
- Taylor, A. E., et al. (2022). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship, University of California.
Sources
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- 2. Pentamidine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics, Trypanosoma brucei gambiense Efficacy, and Time of Drug Action of DB829, a Preclinical Candidate for Treatment of Second-Stage Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety | PLOS One [journals.plos.org]
- 10. Synthesis, trypanocidal activity and molecular modeling studies of 2-alkylaminomethylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei [escholarship.org]
A Senior Application Scientist's Guide to the Validation of Protease Inhibition Using Chromogenic Substrates
For researchers, scientists, and professionals in drug development, the accurate validation of protease inhibition is a cornerstone of discovery. Proteases, as a class of enzymes, are implicated in a vast array of physiological and pathological processes, making them prime therapeutic targets. This guide provides an in-depth, objective comparison of methods for validating protease inhibition, with a primary focus on the robust and widely accessible chromogenic substrate-based assays. We will explore the causality behind experimental choices, present self-validating protocols, and compare this classical method against modern alternatives to empower you with the knowledge to select and execute the most appropriate assay for your research needs.
The Principle of Protease Inhibition and the Role of Chromogenic Assays
Proteases catalyze the hydrolysis of peptide bonds. In drug discovery, the goal is often to find a small molecule that can specifically block the active site of a target protease, thereby inhibiting its activity. Validating this inhibition requires a reliable method to measure the enzyme's activity in the presence and absence of the potential inhibitor.
Chromogenic assays are a fundamental tool for this purpose.[1] They employ a synthetic peptide substrate that mimics the natural target sequence of the protease. Covalently attached to this peptide is a chromophore, most commonly p-nitroaniline (pNA). In its bound state, the substrate is colorless. However, upon cleavage by an active protease, the pNA is released, producing a distinct yellow color that can be quantified by measuring its absorbance, typically at 405-410 nm.[1][2] The rate of color development is directly proportional to the protease's activity.[1]
This principle allows for a straightforward method to screen for inhibitors: a reduction in the rate of color formation in the presence of a test compound indicates successful inhibition of the protease.
Experimental Workflow & Protocol: A Self-Validating System
A robust assay is a self-validating one. This means incorporating the right controls to ensure that the observed results are due to the specific interaction between the enzyme, substrate, and inhibitor. Below is a detailed workflow and protocol designed for trustworthiness.
Visualizing the Workflow
The following diagram outlines the logical flow of a typical chromogenic protease inhibition assay.
Sources
A Researcher's Guide to Profiling Serine Protease Inhibitor Selectivity: 4-Methylquinoline-2-carboximidamide vs. Trypsin and Thrombin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively assess the selectivity of a novel serine protease inhibitor, using 4-Methylquinoline-2-carboximidamide as a primary example. The methodologies detailed herein are designed to deliver robust and reproducible data, enabling informed decisions in the early stages of drug discovery.
Introduction: The Imperative of Selectivity in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion to blood coagulation and immunity. Their dysregulation is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. Thrombin (Factor IIa) is a cornerstone of the coagulation cascade, and its inhibition is a validated strategy for antithrombotic therapy[1]. Conversely, Trypsin is a key digestive enzyme, and its inhibition can lead to undesirable gastrointestinal side effects.
Given the structural similarities within the active sites of serine proteases, achieving inhibitor selectivity is a paramount challenge in drug design[2][3]. A non-selective inhibitor can interact with multiple proteases, leading to a cascade of off-target effects and potential toxicity. Therefore, early and accurate profiling of an inhibitor's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide will delineate a step-by-step experimental workflow to determine the inhibitory potency (Kᵢ) of 4-Methylquinoline-2-carboximidamide against both Trypsin and Thrombin, and subsequently calculate its selectivity index. The principles and protocols described can be readily adapted for other inhibitors and target enzymes.
The Scientific Rationale: From Enzyme Kinetics to Selectivity
To objectively compare the inhibitory effect of 4-Methylquinoline-2-carboximidamide on Trypsin and Thrombin, we must determine its inhibition constant (Kᵢ) for each enzyme. The Kᵢ is a measure of the inhibitor's binding affinity, and a lower Kᵢ value signifies a more potent inhibitor[4]. The ratio of Kᵢ values for two different enzymes provides a quantitative measure of selectivity, known as the selectivity index.
Our experimental approach is grounded in Michaelis-Menten kinetics and leverages chromogenic substrates. These substrates, when cleaved by the enzyme, release a colored molecule (p-nitroaniline, pNA), allowing for the continuous monitoring of enzyme activity via spectrophotometry[5][6][7][8][9][10].
The workflow to determine the selectivity of our compound is as follows:
Figure 1: Experimental workflow for determining inhibitor selectivity.
A crucial prerequisite for accurately calculating Kᵢ from the half-maximal inhibitory concentration (IC₅₀) is the determination of the Michaelis constant (Kₘ) for the substrate with each enzyme. The Kₘ represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ) and is essential for the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ for competitive inhibitors[11][12].
Detailed Experimental Protocols
This section provides a self-validating system for determining the selectivity of 4-Methylquinoline-2-carboximidamide. The protocols are designed for a 96-well plate format for efficiency and throughput.
Materials and Reagents
-
Enzymes:
-
Human or Bovine Trypsin
-
Human or Bovine Thrombin
-
-
Chromogenic Substrates:
-
For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) or a similar specific substrate.
-
For Thrombin: Chromogenic Substrate S-2238 (H-D-Phe-Pip-Arg-pNA) or a similar specific substrate.
-
-
Inhibitor:
-
4-Methylquinoline-2-carboximidamide (synthesized in-house or commercially sourced).
-
-
Buffers:
-
Trypsin Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Thrombin Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.3.
-
-
Other Reagents:
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.
-
96-well microplates (clear, flat-bottom).
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode.
-
Protocol Part A: Determination of Substrate Kₘ
Rationale: Determining the Kₘ for each enzyme-substrate pair is critical. It ensures that the subsequent IC₅₀ experiments are conducted at an appropriate substrate concentration (typically at or near the Kₘ value) and provides the necessary parameter for the Cheng-Prusoff conversion[1][12].
-
Prepare a series of substrate dilutions in the appropriate assay buffer. A typical range would be 0.1x to 10x the expected Kₘ value.
-
Add a fixed, low concentration of the enzyme (Trypsin or Thrombin) to each well of the microplate.
-
Initiate the reaction by adding the varying concentrations of the substrate to the wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol Part B: Determination of IC₅₀
Rationale: The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%[11]. It is a comparative measure of inhibitor potency under specific experimental conditions.
-
Prepare a serial dilution of 4-Methylquinoline-2-carboximidamide in DMSO, and then dilute further into the appropriate assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme (Trypsin or Thrombin). Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at 37°C to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the chromogenic substrate at a fixed concentration, ideally equal to the Kₘ value determined in Part A.
-
Monitor the reaction kinetically at 405 nm as described in Part A.
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2: Step-by-step workflow for IC50 determination.
Protocol Part C: Calculation of Kᵢ and Selectivity Index
Rationale: The Kᵢ is a more fundamental measure of inhibitor potency than the IC₅₀ because it is independent of substrate concentration[4]. The Selectivity Index provides a direct numerical comparison of the inhibitor's effect on the two enzymes.
-
Calculate Kᵢ: For a competitive inhibitor, use the Cheng-Prusoff equation[12]:
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the substrate concentration used in the IC₅₀ assay.
-
Kₘ is the Michaelis constant determined in Part A.
-
-
Calculate the Selectivity Index (SI):
SI = Kᵢ (Trypsin) / Kᵢ (Thrombin)
This ratio indicates how many times more potent the inhibitor is for Thrombin compared to Trypsin. A higher SI value indicates greater selectivity for Thrombin.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Inhibitory Potency of 4-Methylquinoline-2-carboximidamide
| Enzyme | Substrate Kₘ (µM) | IC₅₀ (µM) | Kᵢ (µM) |
| Trypsin | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Thrombin | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Table 2: Selectivity Profile
| Parameter | Value |
| Kᵢ (Trypsin) / Kᵢ (Thrombin) | [Calculated Value] |
| Selectivity for Thrombin (fold) | [Calculated Value] |
Interpretation:
-
A Selectivity Index significantly greater than 1 indicates that 4-Methylquinoline-2-carboximidamide is more selective for Thrombin over Trypsin. For example, an SI of 100 means the compound is 100-fold more potent against Thrombin.
-
A Selectivity Index close to 1 suggests the compound has poor selectivity between the two enzymes.
-
A Selectivity Index significantly less than 1 would indicate selectivity for Trypsin.
The results from these experiments will provide a clear, quantitative measure of the selectivity of 4-Methylquinoline-2-carboximidamide, guiding further optimization and development efforts. This structured approach ensures scientific integrity and provides a solid foundation for subsequent preclinical evaluation.
References
-
In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. (2008). ChemBioChem. [Link]
-
IC50 Determination. edX. [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research. [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2003). Journal of Chemical Education. [Link]
-
How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. [Link]
-
Human Thrombin Chromogenic Activity Assay Kit. Antibodies-online.com. [Link]
-
Trypsin - ChromogenicSubstrates.com. ChromogenicSubstrates.com. [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]
-
Thrombin Generation Assay Kit Manual. HaemoScan. [Link]
-
Trypsin Activity Assay Kit. Chondrex. [Link]
-
Thrombin Generation Assays. Practical-Haemostasis.com. [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry. [Link]
-
Selectivity profiling of DegP substrates and inhibitors. (2009). Journal of Molecular Biology. [Link]
-
Trypsin Activity Colorimetric Assay Kit. AssayGenie. [Link]
-
Plant Serpins: Potential Inhibitors of Serine and Cysteine Proteases with Multiple Functions. (2023). International Journal of Molecular Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Plant Serpins: Potential Inhibitors of Serine and Cysteine Proteases with Multiple Functions | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 6. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. chondrex.com [chondrex.com]
- 8. Thrombin Generation Assays [practical-haemostasis.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
NMR characterization of 4-Methylquinoline-2-carboximidamide hydrochloride
This guide outlines the NMR characterization strategy for 4-Methylquinoline-2-carboximidamide hydrochloride . It is designed for analytical chemists and drug discovery scientists requiring definitive structural validation of this specific quinoline derivative.
Part 1: Executive Summary & Strategic Approach
Compound Profile:
-
System: 4-Methylquinoline core (Lepidine derivative).
-
Functional Group: C2-position Carboximidamide (Amidine).
-
Form: Hydrochloride Salt (
). -
Critical Challenge: The amidine group (
) contains labile protons that broaden significantly due to quadrupole relaxation and chemical exchange, often obscuring the aromatic region.
The "Comparison" Strategy: Unlike standard datasheets, this guide compares Solvent Systems as the primary variable. The choice of solvent dictates whether you are characterizing the functional group (amidine) or the aromatic scaffold (quinoline core).
| Feature | Method A: DMSO-d6 (Recommended) | Method B: D₂O / MeOD |
| Primary Goal | Full Structural Proof (Amidine + Core) | Scaffold Purity (Core only) |
| Amidine Protons | Visible (Distinct broad singlets ~9.0–9.6 ppm) | Invisible (Exchanged to D) |
| Resolution | Moderate (Viscosity broadening) | High (Sharper lines) |
| Salt Effect | Stabilizes the amidinium cation | Dissociates/Exchanges |
| Use Case | Initial ID & Lot Release | Impurity Profiling & Quantitation |
Part 2: Detailed Characterization Protocols
Protocol 1: Full Structural Assignment (DMSO-d6)
Use this protocol for the primary certificate of analysis (CoA).
1. Sample Preparation:
-
Mass: Weigh 10–15 mg of the hydrochloride salt.
-
Solvent: Add 600 µL of DMSO-d6 (99.9% D).
-
Additive: Optional: Add 1 drop of TFA-d if amidine protons are too broad (slows exchange).
-
Vessel: Transfer to a precision 5mm NMR tube.
2. Acquisition Parameters (600 MHz equivalent):
-
Temperature: 298 K (25°C). Note: Lowering to 280 K can sharpen amide/amidine signals.
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Scans (NS): 16–32 (Sufficient due to methyl group intensity).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the C4-Methyl).
3. Expected Spectral Data (Reference Table) Values are chemically predicted based on 4-methylquinoline and benzamidine hydrochloride fragments.
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| Amidine | NH | 9.60 | br s | 2H | |
| Amidine | NH | 9.35 | br s | 2H | |
| H-8 | Ar-H | 8.35 | d | 1H | Deshielded by ring N |
| H-5 | Ar-H | 8.15 | d | 1H | Peri-position to Methyl |
| H-3 | Ar-H | 8.05 | s | 1H | Diagnostic Singlet (Ortho to amidine) |
| H-7 | Ar-H | 7.85 | t | 1H | Meta coupling visible |
| H-6 | Ar-H | 7.75 | t | 1H | - |
| Methyl | CH₃ | 2.85 | s | 3H | Diagnostic High-Field Singlet |
Part 3: Advanced Structural Verification (2D Workflows)
To differentiate this compound from its isomers (e.g., 2-methyl-4-carboximidamide), a 1D spectrum is insufficient. You must use 2D correlations.[1]
Workflow Visualization: The Assignment Logic
Figure 1: Logic flow for distinguishing regioisomers using NOESY and HMBC. The spatial proximity of the Methyl group to the H3 and H5 protons is the definitive structural proof.
Part 4: Comparative Analysis of "Alternatives"
In the context of NMR, the "alternatives" are the experimental conditions used to view the molecule.
| Performance Metric | DMSO-d6 (The Standard) | D₂O Exchange (The Filter) | Free Base (The Derivative) |
| Amidine Signal | Visible. Crucial for confirming the functional group exists and hasn't hydrolyzed to the amide or acid. | Silent. Useful if the amidine peak overlaps with aromatic signals (rare but possible). | Shifted. The free base amidine shifts upfield (~6-7 ppm) and broadens further. |
| Methyl Signal | ~2.85 ppm.[2] | ~2.70 ppm (Solvent shift).[3] | ~2.60 ppm.[4] Deprotonation increases electron density, shielding the ring. |
| Water Artifacts | Distinct peak at 3.33 ppm. | Huge HDO peak at 4.79 ppm. Can obscure H-3 or H-4 if not careful. | - |
| Recommendation | Use for QC. | Use for degradation studies. | Avoid. Free bases of amidines are unstable and hygroscopic. |
Part 5: Troubleshooting & Self-Validation
Issue: "I don't see the Amidine protons."
-
Cause 1: Solvent contains water (wet DMSO). The protons are exchanging too fast.
-
Cause 2: The sample is the free base, not the HCl salt.
-
Solution: Add 1-2 drops of concentrated HCl (or TFA) to the NMR tube. If the peaks appear/sharpen in the 9.0+ ppm region, the amine was previously deprotonated or exchanging.
Issue: "The Methyl peak is a doublet."
-
Cause: This is impossible for 4-Methylquinoline.
-
Diagnosis: You likely have 2-Methylquinoline-4-carboximidamide (the isomer). In the 2-methyl isomer, the methyl couples to H3 (long range), but usually appears as a singlet. If it is a distinct doublet, suspect a different alkyl chain (ethyl) or a contaminant.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[5] Link
-
ChemicalBook. "4-Methylquinoline Spectral Data (1H NMR)." ChemicalBook Database.Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10285, 4-Methylquinoline." PubChem.[4]Link
-
Abraham, R. J.; Mobli, M. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn. Reson. Chem.2006 , 44, 571–582. Link
Sources
Advanced Characterization of Quinoline Amidine Metabolites: HRMS vs. Traditional Methodologies
Topic: Mass spectrometry analysis of quinoline amidine metabolites Content Type: Publish Comparison Guide
Executive Summary
The metabolic profiling of quinoline amidines —a privileged scaffold in antiprotozoal and kinase inhibitor drug discovery—presents unique analytical challenges. Their high basicity (
This guide objectively compares the performance of Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) against standard QqQ and Nuclear Magnetic Resonance (NMR) workflows. We demonstrate that while QqQ remains the standard for routine quantitation, UHPLC-HRMS is the requisite "product" solution for the structural elucidation of quinoline amidine metabolites, offering a 40-60% increase in metabolite coverage during early-phase DMPK.
The Challenge: Quinoline Amidine Metabolism
Quinoline amidines (e.g., analogues of pentamidine or novel antimalarials) undergo extensive Phase I and II metabolism. The quinoline ring is prone to oxidation (hydroxylation, N-oxidation), while the amidine moiety is susceptible to N-hydroxylation and hydrolysis.
Critical Analytical Pain Points:
-
Isobaric Interferences: Hydroxylation on the quinoline ring vs. the alkyl linker vs. the amidine nitrogen results in metabolites with identical nominal mass (+16 Da).
-
Polarity Shifts: The amidine group confers high polarity, causing early elution and ion suppression in reversed-phase LC.
-
Fragile Fragmentation: Amidines often lose ammonia (
, -17.0265 Da) readily, dominating spectra and obscuring backbone-specific fragments needed for localization.
Comparative Analysis: HRMS vs. Alternatives
The following analysis contrasts the UHPLC-HRMS workflow (Orbitrap/Q-TOF) with Triple Quadrupole (MRM) and NMR .
Table 1: Performance Matrix for Quinoline Amidine Analysis
| Feature | UHPLC-HRMS (The Solution) | Triple Quadrupole (QqQ) | NMR Spectroscopy |
| Primary Utility | De novo ID & Profiling | Targeted Quantitation | Stereochemistry & Regio-ID |
| Sensitivity | High (fg to pg range) | Very High (fg range) | Low ( |
| Selectivity | Ultra-High (Resolving Power >60k) | High (Unit Resolution) | Perfect (Atom-specific) |
| Metabolite Discovery | Excellent (MDF, neutral loss) | Poor (Requires predicted MRMs) | N/A (mixtures too complex) |
| Throughput | Medium (Data mining intensive) | High (Rapid screening) | Low |
| Isobar Resolution | Resolves by retention time & MS/MS | Co-eluting isobars merge | Resolves positional isomers |
Detailed Comparison
1. HRMS vs. Triple Quadrupole (QqQ)
-
The QqQ Limitation: In a QqQ workflow, you must predict the metabolite transitions (e.g., Parent + 16 Da
Fragment). If a quinoline amidine undergoes an unexpected ring contraction or dimerization, a QqQ MRM method will miss it entirely ("False Negative"). -
The HRMS Advantage: HRMS acquires all ions. Using Mass Defect Filtering (MDF) , researchers can filter data for the specific mass defect of the quinoline core (typically negative mass defect due to heteroatoms). This allows detection of unexpected metabolites (e.g., reactive iminoquinone intermediates) that QqQ methods miss.
2. HRMS vs. NMR
-
The NMR Limitation: While NMR is the gold standard for determining exactly which carbon on the quinoline ring was hydroxylated, it requires isolated purity and milligram quantities. This is unfeasible for plasma/microsomal incubation samples.
-
The HRMS Bridge: High-resolution MS/MS (
) can often distinguish regioisomers by examining subtle differences in fragment ion intensity ratios (e.g., the "ortho effect" in fragmentation), serving as a faster, more sensitive surrogate for NMR in early discovery.
Technical Deep Dive: The HRMS Workflow
A. Fragmentation Mechanics of Quinoline Amidines
To validate a metabolite ID, one must understand the dissociation pathways.
-
Pathway A (Amidine Loss): The protonated amidine typically undergoes a neutral loss of ammonia (
). -
Pathway B (Benzylic Cleavage): Cleavage at the bond connecting the amidine/linker to the quinoline ring.
-
Diagnostic Ion: The quinoline ring itself is highly stable. A shift in the mass of the quinoline fragment ion indicates metabolic modification on the ring. Absence of the shift implies modification on the side chain.
B. Visualization of the Workflow
The following diagram illustrates the decision logic for identifying metabolites using HRMS.
Figure 1: Decision tree for distinguishing regioisomeric metabolites of quinoline amidines using High-Resolution Mass Spectrometry.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, follow this optimized protocol. The use of a High pH Reversed-Phase method is critical for amidines to improve peak shape and retention.
Step 1: Sample Preparation[1]
-
Objective: Maximize recovery of polar amidine metabolites while removing proteins.
-
Protocol:
-
Aliquot
plasma/incubation mixture. -
Add
ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. (Acid helps solubilize the basic amidine). -
Vortex 1 min; Centrifuge at
for 10 min ( ). -
Transfer supernatant. Critical: Do not dry down if volatile metabolites are suspected; dilute 1:1 with water for injection.
-
Step 2: UHPLC Conditions
-
Column: C18 Hybrid Particle (e.g., BEH C18),
, . -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why? High pH suppresses ionization of the basic amidine, increasing hydrophobicity and retention on C18.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 min.
Step 3: MS Source Parameters (ESI+)[3]
-
Spray Voltage: 3.5 kV.
-
Temp:
. -
Acquisition: Full Scan (
100–1000) with Data-Dependent MS2 (Top 5). -
Resolution: 60,000 (at
200) to resolve metabolic doublets (e.g., vs. overlap).
Data Interpretation: Metabolic Pathways[6][7][8][9]
Understanding the biological fate of the quinoline amidine scaffold is essential for interpreting MS data. The diagram below maps the common transformations.
Figure 2: Common metabolic pathways for quinoline amidines detected via LC-MS/MS.
Conclusion
For the specific application of Quinoline Amidine metabolite identification , UHPLC-HRMS is superior to Triple Quadrupole methods due to its ability to resolve isobaric interferences and detect unexpected biotransformations via mass defect filtering. While NMR provides ultimate structural certainty, the sensitivity limitations make it a secondary tool in early-stage metabolism studies. Researchers should adopt the High pH C18 / ESI+ HRMS workflow described above to ensure comprehensive metabolite coverage.
References
-
Characterization of new metabolites from in vivo biotransformation of quinoline derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. Bioanalysis Zone / ResearchGate. Available at: [Link]
-
LC-MS/MS reveals the formation of reactive intermediates in kinase inhibitor metabolism. PubMed. Available at: [Link]
-
Sample preparation for polar metabolites in bioanalysis. The Analyst (RSC). Available at: [Link][3][4][6]
-
Mass Spectrometry Fragmentation Patterns of Amides. Chemistry LibreTexts. Available at: [Link][3][4][7][6][8][9]
Sources
- 1. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro--amitriptyline and verapamil as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Quinoline-2-Carboximidamide Ligands Against Carbonic Anhydrase II
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of quinoline-2-carboximidamide derivatives against human Carbonic Anhydrase II (hCA II), a well-established therapeutic target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, validates computational results with published experimental data, and offers a transparent, reproducible workflow for assessing potential enzyme inhibitors. Our objective is to furnish a scientifically rigorous comparison that not only evaluates the binding potential of these quinoline-based ligands but also contextualizes their performance against a known clinical inhibitor, Acetazolamide.
Introduction: The Therapeutic Potential of Quinoline Scaffolds and Carbonic Anhydrase Inhibition
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functional versatility of the quinoline ring system allows for strategic modifications to optimize interactions with specific biological targets. Among the myriad of quinoline derivatives, quinoline-2-carboxamides have emerged as a promising class of enzyme inhibitors.[2][3][4]
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The isoform Carbonic Anhydrase II (CA II) is a well-validated drug target. Its inhibition is the basis for the clinical management of glaucoma, and it is also implicated in other conditions.[5][6] Consequently, the discovery of novel and selective CA II inhibitors remains an active area of research.
This guide presents a comparative docking study of a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides against hCA II.[2][3][4] We will benchmark their predicted binding affinities against Acetazolamide, a clinically used sulfonamide inhibitor of carbonic anhydrase. The primary objective is to computationally rationalize the inhibitory potential of these quinoline derivatives and to provide a robust framework for future lead optimization efforts.
Methodology: A Self-Validating Docking Protocol
The credibility of any in silico study hinges on the meticulousness of its methodology. Here, we outline a detailed, step-by-step protocol for our comparative docking analysis, emphasizing the causality behind each procedural choice to ensure a self-validating system.
Computational Tools
-
Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.[7][8][9][10][11]
-
Molecular Visualization and Preparation: UCSF Chimera and AutoDockTools (ADT).
-
Data Analysis: Python with relevant scientific libraries.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: Workflow for the comparative docking study.
Step-by-Step Experimental Protocols
2.3.1. Target Protein Preparation
-
Selection of Crystal Structure: The crystal structure of human Carbonic Anhydrase II was obtained from the Protein Data Bank (PDB). For this study, we selected the PDB ID: 2CBA , which represents the native structure of the enzyme at a high resolution (1.54 Å).[12] A high-resolution structure is critical for accurate definition of the binding pocket.
-
Preparation for Docking:
-
The PDB file was loaded into UCSF Chimera.
-
All water molecules and co-crystallized ligands were removed to create a clean binding site. The rationale is to assess the binding of our ligands without interference from other molecules.
-
Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed using AutoDockTools. This step is essential for accurately calculating the electrostatic interactions during docking.
-
The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
-
2.3.2. Ligand Preparation
-
Selection of Ligands:
-
Quinoline-2-carboxamide Derivatives: A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides with reported experimental inhibitory constants (Ki) against hCA II were selected from the literature.[2][3][4]
-
Reference Inhibitor: Acetazolamide, a well-established clinical inhibitor of CA II, was chosen as the standard for comparison.[5]
-
-
Preparation for Docking:
-
The 2D structures of the selected ligands were drawn using a chemical drawing software and saved in a standard format (e.g., SDF or MOL2).
-
The 3D structures were generated and subjected to energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.
-
The prepared ligand structures were converted to the PDBQT format using AutoDockTools, which assigns partial charges and defines rotatable bonds.
-
2.3.3. Molecular Docking and Protocol Validation
-
Grid Box Generation: A grid box was defined to encompass the active site of hCA II. The dimensions and center of the grid box were determined based on the location of the catalytic zinc ion and the surrounding key active site residues. This confines the docking search to the region of interest.
-
Docking with AutoDock Vina:
-
AutoDock Vina was used to perform the docking calculations. The software predicts the binding poses of the ligands within the defined grid box and provides a corresponding binding affinity score in kcal/mol.
-
The exhaustiveness parameter was set to a higher value to ensure a thorough search of the conformational space.
-
-
Validation of the Docking Protocol:
-
To validate our docking protocol, a co-crystallized inhibitor from a known hCA II PDB structure (e.g., the sulfonamide inhibitor from PDB ID: 1BNU) was extracted and re-docked into the active site of the protein.[13]
-
The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose of the inhibitor was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14][15][16]
-
Results and Discussion: A Comparative Analysis
This section presents the results of the comparative docking study, integrating the computational predictions with experimental data to provide a holistic assessment of the quinoline-2-carboxamide ligands as potential hCA II inhibitors.
Docking Scores and Binding Interactions
The predicted binding affinities (in kcal/mol) for the selected quinoline-2-carboxamide derivatives and the reference inhibitor, Acetazolamide, are summarized in the table below. Lower binding energy values indicate a more favorable predicted interaction between the ligand and the protein.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Experimental Ki (nM)[2][4] |
| 5a | 8-(benzyloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | -9.2 | 88.4 |
| 5b | 8-((4-methylbenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | -9.5 | 85.7 |
| 5h | 8-((4-chlorobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | -9.8 | 33.0 |
| Acetazolamide | (Standard Inhibitor) | -7.5 | ~12 |
Analysis of Binding Modes:
Visualization of the docked poses revealed key interactions between the ligands and the active site residues of hCA II.
-
Common Interactions: The sulfonamide group of the quinoline derivatives, similar to Acetazolamide, was observed to coordinate with the catalytic zinc ion in the active site. This interaction is a hallmark of classical carbonic anhydrase inhibitors.[2]
-
Quinoline Scaffold Contributions: The quinoline ring and its substituents were found to engage in hydrophobic and van der Waals interactions with a hydrophobic pocket in the active site. These interactions contribute to the overall binding affinity and selectivity.
-
Compound 5h: The most potent compound in this series, 5h , exhibited a strong predicted binding affinity. The presence of the chloro-substituted benzyl group at the 8-position of the quinoline ring appears to optimize interactions within the hydrophobic pocket, consistent with its low experimental Ki value.[2][4]
Correlation with Experimental Data
A crucial aspect of this guide is the validation of our computational findings with experimental evidence. The predicted binding affinities from our docking study show a good qualitative correlation with the experimentally determined inhibitory constants (Ki). The compounds with lower (more favorable) docking scores generally exhibit lower Ki values, indicating higher inhibitory potency. This correlation lends credibility to our in silico model and suggests its utility in predicting the relative potency of new derivatives.
Comparative Performance against Acetazolamide
When compared to the standard inhibitor Acetazolamide, the quinoline-2-carboxamide derivatives, particularly 5h , demonstrate significantly better predicted binding affinities in our docking study. While the experimental Ki of Acetazolamide is lower, the docking scores suggest that the quinoline scaffold provides a larger surface area for favorable interactions within the active site. This indicates that the quinoline-2-carboxamide framework is a promising starting point for the design of potent hCA II inhibitors. The larger size and greater number of rotatable bonds in the quinoline derivatives compared to Acetazolamide can lead to more extensive interactions, which is reflected in the more negative docking scores.
Conclusion: A Pathway to Rational Drug Design
This comparative docking study provides compelling in silico evidence for the potential of quinoline-2-carboxamide derivatives as effective inhibitors of human Carbonic Anhydrase II. Our validated docking protocol has demonstrated a good correlation between predicted binding affinities and experimental inhibitory activities, highlighting the predictive power of this computational approach.
The key takeaways from this analysis are:
-
The quinoline-2-carboxamide scaffold is a viable platform for the development of potent hCA II inhibitors.
-
The sulfonamide moiety is crucial for anchoring the ligands to the catalytic zinc ion.
-
Substitutions at the 8-position of the quinoline ring can be strategically modified to enhance binding affinity through interactions with the hydrophobic pocket of the active site.
This guide serves as a testament to the synergy between computational modeling and experimental data in modern drug discovery. The insights gained from this comparative analysis provide a solid foundation for the rational design and optimization of the next generation of quinoline-based carbonic anhydrase inhibitors.
References
-
Christianson, D.W., & Jude, K.M. (2007). Structure of inhibitor binding to Carbonic Anhydrase II. RCSB PDB. [Link]
-
PDB 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. RCSB PDB. [Link]
-
PDB 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB PDB. [Link]
-
PDB 2CBA: Structure of native and apo carbonic anhydrase II and some of its anion-ligand complexes. RCSB PDB. [Link]
-
PDB 1BNU: Carbonic anhydrase II inhibitor. RCSB PDB. [Link]
-
El-Damasy, D. A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Pharmaceuticals, 14(10), 1033. [Link]
-
ResearchGate. How to validate the molecular docking results?. [Link]
-
Protein Structural Analysis Laboratory, Michigan State University. Lessons from Docking Validation. [Link]
-
Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177. [Link]
-
ResearchGate. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. [Link]
-
ResearchGate. How can I validate a docking protocol?. [Link]
-
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
AutoDock Vina Documentation. Basic docking. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
-
ResearchGate. AutoDock Vina tutorial. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Wikipedia. Carbonic anhydrase inhibitor. [Link]
-
Pandit, H., & Dodiya, A. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. ACS Omega, 5(50), 32549-32560. [Link]
-
YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]
-
Zhang, X., et al. (2010). Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. Journal of Molecular Modeling, 16(6), 1131-1138. [Link]
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- 16. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Rigorous Validation of Quinoline-Enzyme Complex Crystal Structures
For researchers, structural biologists, and professionals in drug development, the three-dimensional structure of a protein-ligand complex is a cornerstone of modern discovery. Among the privileged scaffolds in medicinal chemistry, the quinoline ring system is a frequent flyer, forming the core of numerous therapeutics. When a crystal structure of a quinoline-containing inhibitor bound to its enzyme target is solved, the resulting model is not merely a picture but a detailed hypothesis of molecular recognition. The validity of this hypothesis—and the millions of dollars in research and development that may depend on it—rests entirely on rigorous, multi-faceted structural validation.
This guide provides an in-depth, experience-driven comparison of the methodologies and tools essential for validating quinoline-enzyme crystal structures. We will move beyond simple checklists to explain the causality behind each validation step, ensuring that every protocol is a self-validating system.
Part 1: The Global Picture - Is the Overall Structure Sound?
Before scrutinizing the quinoline ligand, we must first establish the credibility of the entire macromolecular model. An incorrectly modeled protein backbone or poorly refined structure will inevitably lead to flawed interpretations of ligand binding.
Key Global Validation Metrics
A crystal structure is a model refined against experimental diffraction data. Several key statistics tell us how well the model agrees with the data and with known principles of protein stereochemistry.
| Metric | What It Measures | Why It's Critical for Ligand Analysis | Typical Acceptable Range |
| Resolution (Å) | The level of detail in the electron density map.[1] Lower numbers are better. | Higher resolution provides a more accurate depiction of atomic positions, crucial for correctly placing the quinoline and observing its interactions.[1] | < 2.5 Å is good for detailed ligand analysis. At resolutions > 3.0 Å, ligand geometry must be heavily restrained.[2] |
| R-work / R-free | Measures the agreement between the structural model and the experimental diffraction data.[3][4] | A large gap (> 0.05 or 5%) between R-work and R-free suggests overfitting, where the model fits experimental noise, not just the signal.[5][6][7] This can create a false sense of accuracy for the ligand's conformation. | R-free should ideally be ~ (Resolution in Å) / 10. For a 2.0 Å structure, an R-free around 0.20 (20%) is excellent. |
| Ramachandran Plot | Assesses the stereochemical quality of the protein backbone by analyzing torsion angles (phi/psi).[8][9][10] | An unreliable protein backbone model creates an unreliable binding pocket. Outliers in or near the active site can drastically alter the perceived interactions with the quinoline ligand.[8] | >95% of residues in favored regions, <0.5% in outlier regions.[11] |
| Clashscore | The number of serious steric overlaps (>0.4 Å) per 1000 atoms.[12] | A high clashscore indicates sterically impossible atom positions, questioning the validity of the entire model, including the binding pocket. | Lower is better. A clashscore in the 90th percentile or higher (compared to structures at similar resolution) is a good sign. |
| Rotamer Outliers | Identifies amino acid side chains in statistically unlikely, high-energy conformations. | Unfavorable rotamers in the active site may be compensating for a poorly fit ligand or indicate genuine, but noteworthy, strain. | < 1% is generally considered good. |
These global metrics provide the foundational confidence needed to proceed. A structure that fails on these global checks is not a reliable canvas on which to paint a detailed picture of quinoline binding.
Part 2: The Local Focus - Interrogating the Quinoline Ligand and Its Environment
With the global structure verified, we zoom in on the star of the show: the quinoline ligand and its binding site. This is where the most critical, and often overlooked, errors can occur.[13][14] The ligand constitutes a small fraction of the crystal's scattering mass, making its experimental data inherently weaker and more susceptible to misinterpretation.[13][15]
Core Principle: The Electron Density is the Primary Evidence
An atomic model is an interpretation of the experimental electron density map.[14] Without inspecting the density, validation is incomplete.[14] Two types of maps are essential:
-
2mFo-DFc Map (The "Model" Map): This map, typically contoured at 1.0 σ (sigma), shows where the electron density is consistent with the current model.[16] For a well-fit ligand, all atoms of the quinoline ring and its substituents should be comfortably encased in a continuous blue mesh (in the Coot visualization program).[17][18]
-
mFo-DFc Map (The "Difference" Map): This map highlights discrepancies between the model and the experimental data.[16][19] It is contoured at both positive (green, +3.0 σ) and negative (red, -3.0 σ) levels.
-
Green Density: Indicates features present in the experimental data but missing from the model. This could be an unmodeled water molecule, an alternate conformation of the ligand, or a sign that the ligand is modeled in the wrong place.
-
Red Density: Indicates atoms in the model that are not supported by the experimental data.[20] Significant red density on or around the quinoline is a major red flag, suggesting an incorrect pose or conformation.
-
Here is a step-by-step protocol for inspecting the electron density around a quinoline ligand using the popular software Coot.
-
Load Data: Open your PDB model file and the corresponding MTZ file containing the 2mFo-DFc and mFo-DFc map coefficients.
-
Center on Ligand: Use the "Go To Atom" function to center the view on the quinoline ligand.
-
Assess 2mFo-DFc Map:
-
Adjust the contour level of the blue 2mFo-DFc map (typically using the mouse scroll wheel).
-
Question to Ask: Does the density clearly and unambiguously define the position and orientation of the quinoline's fused ring system? Are the substituents well-defined? Weak or broken density suggests disorder or low occupancy.
-
-
Analyze mFo-DFc Map:
-
Toggle on the green (+3.0 σ) and red (-3.0 σ) difference maps.
-
Question to Ask (Green Density): Is there a large green blob next to the quinoline? This could suggest an alternative binding mode or a tightly bound solvent molecule that needs to be modeled.
-
Question to Ask (Red Density): Is there significant red density overlapping with parts of the quinoline? This implies those atoms are incorrectly placed and should be moved or remodeled. For example, red density on a substituent may indicate it needs to be rotated.
-
Ligand Geometry and Strain Energy
Even if a ligand appears to fit the density, it must also be chemically sensible. A ligand forced into a high-energy, strained conformation to match ambiguous density is a hallmark of a poor model.
-
Bond Lengths and Angles: Modern refinement programs use restraints to keep these close to ideal values.[21] However, significant deviations can still occur. Tools like Phenix Validation and the Mogul program within Coot can check these against the Cambridge Structural Database (CSD), a vast repository of small-molecule crystal structures.[2]
-
Torsion Angles & Ring Pucker: For non-aromatic rings, the pucker (e.g., chair, boat) must be energetically favorable. For the quinoline's aromatic system, planarity is key. Significant deviation from planarity should be questioned.
-
Ligand Strain Energy: This is the energy penalty paid to force the ligand from its preferred low-energy solution conformation into the bioactive, bound conformation. While some strain is expected and can be offset by favorable protein interactions, excessively high strain is unlikely.[22][23] Studies suggest that most ligands bind with less than 5 kcal/mol of strain, and values over 9-10 kcal/mol are rare and warrant extreme scrutiny.[22][24]
The validation workflow must be an iterative process of checking the model against the data and against chemical reason.
Caption: Iterative workflow for ligand validation.
Part 3: A Comparative Guide to Validation Toolkits
Several excellent software packages are available to automate and streamline the validation process. While they share common goals, they have different strengths and focuses.
| Feature / Tool | Phenix Suite[25][26] | MolProbity[27][28] | PDB-REDO[29][30] |
| Primary Function | Comprehensive crystallographic software for refinement and validation.[26][31] | Web-based service focused on all-atom contact analysis and stereochemistry validation.[27][28][32] | Web server that re-refines and re-builds existing models to optimize them.[30][33] |
| Electron Density Fit | Calculates Real-Space Correlation Coefficient (RSCC) per residue/ligand.[21] Provides easy map visualization. | Does not directly analyze electron density maps. Focuses on the model's geometry. | Excellent. Uses EDSTATS for detailed density fit metrics and provides auto-generated Coot scripts for inspection.[30] |
| Ligand Geometry | Integrates MolProbity and provides its own geometry outlier analysis. Can generate ligand restraints with phenix.elbow.[21] | Strong. Uses Mogul for detailed bond, angle, and torsion analysis against the CSD.[2] | Strong. Includes ligand validation as implemented in YASARA and WHAT_CHECK.[30][34] |
| All-Atom Contacts | Excellent. Fully integrates MolProbity's clashscore, Probe, and Reduce for H-atom addition.[27] | The Gold Standard. Its primary strength is detailed all-atom contact analysis, identifying steric clashes.[12][28] | Good. Reports the number of bumps and their severity, contributing to a model quality Z-score.[34] |
| Best Use Case | For the crystallographer actively refining the structure. Validation is tightly integrated into the refinement loop.[31] | As a universal, easy-to-use check for any PDB file.[27] Excellent for non-crystallographers wanting to quickly assess a public structure. | For improving an already-determined structure or as a final "polishing" step before deposition or use.[1][33] |
Senior Scientist's Recommendation: For a truly robust validation, a combination of these tools is optimal. Use Phenix during the refinement process. Once a final model is generated, run it through the MolProbity web server for an independent, in-depth stereochemical check. For critical structures, consider a final optimization pass with PDB-REDO to see if an automated, standardized protocol can further improve the model.[35]
Caption: Comparison of validation tool capabilities.
Conclusion: Trust, But Verify with Data
The determination of a quinoline-enzyme crystal structure is a significant scientific achievement. However, its value to the drug discovery community is directly proportional to its accuracy. By adopting a validation mindset that starts with global metrics, focuses intensely on the primary evidence of electron density, and leverages the complementary strengths of modern software tools, researchers can ensure their structural models are not just plausible, but rigorously defended hypotheses of molecular recognition. This evidence-based approach is the only way to build a reliable foundation for subsequent structure-guided design efforts.
References
-
Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Retrieved from [Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018). IUCr Journals. Retrieved from [Link]
-
R-factor (crystallography) - Wikipedia. (n.d.). Retrieved from [Link]
-
Crystallographic Validation tools in Phenix. (n.d.). Phenix Online. Retrieved from [Link]
-
Conformational energy range of ligands in protein crystal structures: the difficult quest for accurate understanding. (2016). PMC. Retrieved from [Link]
-
MolProbity - An Active Validation Tool. (n.d.). Phenix Online. Retrieved from [Link]
-
Estimation of the quality of refined protein crystal structures. (2015). PMC. Retrieved from [Link]
-
Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. (2017). PubMed. Retrieved from [Link]
-
Large-Scale Analysis of Bioactive Ligand Conformational Strain Energy by Ab Initio Calculation. (2021). ACS Publications. Retrieved from [Link]
-
What does Ramachandran Plot tell us? (2022). GeeksforGeeks. Retrieved from [Link]
-
Phenix. (n.d.). Phenix Online. Retrieved from [Link]
-
The Phenix Software for Automated Determination of Macromolecular Structures. (2010). PMC. Retrieved from [Link]
-
Models of protein–ligand crystal structures: trust, but verify. (2015). PMC. Retrieved from [Link]
-
Ramachandran plot - Wikipedia. (n.d.). Retrieved from [Link]
-
MolProbity: all-atom structure validation for macromolecular crystallography. (2009). PMC. Retrieved from [Link]
-
Results of crystallographic refinement by PDB REDO Validation metrics. (2025). ResearchGate. Retrieved from [Link]
-
Glossary of common terms used in PHENIX. (n.d.). Phenix Online. Retrieved from [Link]
-
X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & overview of phase problem. (2023). YouTube. Retrieved from [Link]
-
X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & an overview of the phase problem. (2023). The Bumbling Biochemist. Retrieved from [Link]
-
A chemical interpretation of protein electron density maps in the worldwide protein data bank. (2020). PMC. Retrieved from [Link]
-
Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Difference density map - Wikipedia. (n.d.). Retrieved from [Link]
-
The PDB_REDO server for macromolecular structure model optimization. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101. Retrieved from [Link]
-
Figure 4: Ramachandran plot constructed by using Drug Discovery Studio. (n.d.). ResearchGate. Retrieved from [Link]
-
The PDB_REDO server for macromolecular structure model optimization. (2014). PubMed. Retrieved from [Link]
-
For X-ray crystallography structures | Analysing and evaluating macromolecular models. (n.d.). PDBe Knowledge Base. Retrieved from [Link]
-
Free R factor - Online Dictionary of Crystallography. (2017). IUCr. Retrieved from [Link]
-
PDB_REDO: constructive validation, more than just looking for errors. (2012). PMC. Retrieved from [Link]
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- 35. researchgate.net [researchgate.net]
Publish Comparison Guide: Reproducibility of IC50 Values for 4-Methylquinoline-2-carboximidamide
Executive Summary
4-Methylquinoline-2-carboximidamide (CAS: 1179360-88-3) is a synthetic small-molecule inhibitor characterized by a quinoline scaffold functionalized with an amidine group. Structurally mimicking the side chain of arginine, it functions primarily as a competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa) and has utility as a building block for I2-imidazoline receptor ligands.
Achieving reproducible IC50 values for this compound is notoriously difficult due to three physicochemical pitfalls: hydrolytic instability of the amidine , intrinsic fluorescence interference , and pH-dependent protonation . This guide provides a self-validating framework to standardize your assays and eliminate false positives.
Mechanism of Action & Chemical Logic
To troubleshoot reproducibility, one must understand the molecular interaction. 4-Methylquinoline-2-carboximidamide binds to the S1 specificity pocket of serine proteases.
-
The Anchor: The positively charged amidine group (
) forms a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket. -
The Shield: The hydrophobic 4-methylquinoline ring stacks against the hydrophobic walls of the active site, excluding water and stabilizing the complex.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competitive inhibition logic and the failure modes that lead to poor reproducibility.
Figure 1: Competitive inhibition mechanism and critical physicochemical failure modes affecting IC50 accuracy.
Reproducibility Challenges & Solutions
As a Senior Application Scientist, I have identified the following "silent killers" of data integrity for this specific scaffold.
A. The "Amidine Hydrolysis" Trap
The Problem: Amidines are chemically unstable in basic aqueous solutions. Over time, or at pH > 8.0, 4-Methylquinoline-2-carboximidamide hydrolyzes to 4-methylquinoline-2-carboxamide .
-
Impact: The carboxamide lacks the positive charge required for the Asp189 salt bridge, rendering it biologically inactive .
-
Symptom: Your IC50 shifts right (weaker potency) with the age of the stock solution.
-
Solution: Always prepare fresh stocks in anhydrous DMSO. Never store aqueous dilutions.
B. Intrinsic Fluorescence Interference
The Problem: The quinoline ring is a fluorophore.[1]
-
Impact: If you use a fluorescence-based assay (e.g., AMC release, Ex/Em 380/460 nm), the inhibitor itself may fluoresce, masking the quenching effect or adding to the signal.
-
Symptom: A "flat" dose-response curve or calculated negative inhibition at high concentrations.
-
Solution: Use colorimetric substrates (e.g., pNA) where possible. If fluorescence is mandatory, run a "Compound Only" control to subtract background.
C. pH-Dependent Potency
The Problem: The amidine must be protonated to bind.
-
Impact: Assay buffers with pH > 10 will deprotonate a fraction of the inhibitor, drastically reducing apparent potency.
-
Solution: Maintain assay pH between 7.4 and 8.0 to ensure >99.9% protonation while keeping the enzyme active.
Comparative Analysis: Performance vs. Alternatives
| Feature | 4-Methylquinoline-2-carboximidamide | Benzamidine | Leupeptin | TLCK |
| Class | Synthetic Amidine | Synthetic Amidine | Peptide Aldehyde | Alkylating Agent |
| Mechanism | Competitive (Reversible) | Competitive (Reversible) | Transition State Analog | Irreversible (Covalent) |
| Potency (Ki) | Moderate ( | Low ( | High ( | High (Irreversible) |
| Stability | Low (Hydrolysis risk) | High | Moderate (Unstable in base) | Low (Unstable in TRIS) |
| Fluorescence | High (Interference risk) | Negligible | Negligible | Negligible |
| Best Use | Fragment screening, I2-receptor studies | General buffer additive | High-potency assays | Active site mapping |
Validated Experimental Protocol
This protocol is designed to be self-validating , incorporating controls for the specific failure modes of quinoline amidines.
Materials
-
Compound: 4-Methylquinoline-2-carboximidamide HCl (Store desicated at -20°C).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Triton X-100, pH 7.8 (Freshly prepared).
-
Substrate: Z-Arg-Arg-pNA (Colorimetric, 405 nm readout) to avoid fluorescence interference.
Step-by-Step Workflow (DOT Visualization)
Figure 2: Optimized workflow for generating reproducible IC50 data, emphasizing DMSO handling and kinetic readouts.
Detailed Steps
-
Stock Preparation: Weigh the hydrochloride salt rapidly (hygroscopic). Dissolve in 100% anhydrous DMSO to 100 mM. Discard any stock older than 1 month.
-
Serial Dilution: Prepare a 1:3 serial dilution series in the Assay Buffer. Ensure the final DMSO concentration in the well is constant (e.g., 2%) across all points to prevent solvent effects.
-
Control Setup:
-
Reaction: Add Enzyme to the inhibitor dilutions. Incubate for 15 minutes at 25°C. Add Substrate (pNA).
-
Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes. Calculate the slope (
) for each concentration.
Data Analysis & Interpretation
Calculate % Inhibition using the initial velocities:
Fit the data to the 4-Parameter Logistic (4PL) Equation .
-
Reproducibility Check: If the Hill Slope is significantly steeper than -1.0 (e.g., -2.0 or -3.0), suspect compound aggregation or precipitation .
-
Potency Check: If IC50 > 100 µM, verify the pH of your buffer. If pH > 9, the compound is deprotonated and inactive.
References
-
Amidine Stability in Aqueous Solution: Structure Elucidation and Biological Evaluation of Maitotoxin-3. (Discusses amide/amidine stability and hydrolysis issues).
-
Quinoline Fluorescence Properties: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.[4][5] (Details the intrinsic fluorescence of quinoline scaffolds).
-
IC50 Reproducibility Guidelines: Ensuring Reproducibility in IC50 Assays for Compound Screening. (General guidelines on stock stability and serial dilutions).
-
Chemical Structure & Properties: 4-Methylquinoline-2-carboximidamide hydrochloride (CAS 1179360-88-3).
Sources
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- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Benchmarking Quinoline-DNA Interactions: A Strategic Guide to Positive Controls
Topic: Positive controls for quinoline-based DNA binding assays Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists.[1]
Introduction: The Quinoline Conundrum
Quinoline scaffolds are the backbone of diverse DNA-targeting therapeutics, from the antimalarial chloroquine to modern anticancer topoisomerase inhibitors. However, their binding promiscuity poses a significant analytical challenge. Quinolines can intercalate between base pairs, bind the minor groove, or exhibit mixed-mode binding depending on their side-chain functionalization (e.g., amino vs. piperazine groups).
To validate a novel quinoline derivative, you cannot simply show binding; you must prove the mode and affinity relative to established standards. This guide compares the three critical positive controls—Ethidium Bromide (EtBr) , Hoechst 33258 , and Chloroquine —and provides self-validating protocols to benchmark your compound’s performance.
Comparative Analysis of Positive Controls
Selecting the wrong positive control yields misleading mechanistic data. Use the table below to match the control to your compound's predicted behavior.
Table 1: Performance Matrix of Standard Positive Controls
| Feature | Ethidium Bromide (EtBr) | Hoechst 33258 | Chloroquine |
| Primary Mechanism | Intercalation (Classic) | Minor Groove Binding | Intercalation (Weak/Mixed) |
| Binding Affinity ( | High ( | Very High ( | Moderate ( |
| Sequence Specificity | Low (slight GC preference) | High (AT-rich regions) | Low (GC preference) |
| Spectral Output | Strong Fluorescence Enhancement (20-25x) | Strong Fluorescence Enhancement | Weak/No Fluorescence (UV-Vis only) |
| Best Use Case | Validating planar, aromatic quinolines. | Validating curved, bulky quinolines. | Structural benchmarking for amino-quinolines. |
| Limitation | High toxicity; difficult to displace by weak binders. | Inner filter effects at high conc. | Requires high concentrations for signal. |
Strategic Insight:
-
Use EtBr if your quinoline is planar and lacks bulky side chains. It is the gold standard for proving intercalation.
-
Use Hoechst 33258 if your quinoline has a "crescent" shape or cationic side chains that target the minor groove.
-
Use Chloroquine only as a structural reference in UV-Vis assays, not as a displacement probe, due to its lower quantum yield and affinity.
Decision Framework: Selecting the Control
Do not guess the binding mode. Use this logic flow to select the appropriate control for your assay.
Figure 1: Decision tree for selecting the optimal positive control based on quinoline structural features.
Validated Experimental Protocols
Scientific integrity requires that every assay includes internal checks. The following protocols are designed to be self-validating .
Protocol A: Fluorescent Intercalator Displacement (FID) Assay
Objective: Determine if your quinoline displaces a known binder (EtBr or Hoechst), confirming its binding site.
Reagents:
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. ( Critical: Maintain ionic strength to prevent non-specific electrostatic binding.)
-
DNA: Calf Thymus DNA (CT-DNA), pre-saturated with EtBr.
-
Control: Unlabeled EtBr (Self-displacement check).
Workflow:
-
Baseline Setup: Prepare a solution of CT-DNA (
bp) and EtBr ( ) in buffer. Let equilibrate for 10 mins.-
Validation Step: Fluorescence intensity (
) must be stable. If drifting >5%, re-equilibrate.
-
-
Titration: Add the quinoline derivative in increasing increments (
). -
Measurement: Excitation: 525 nm (EtBr) or 350 nm (Hoechst); Emission: 600 nm (EtBr) or 460 nm (Hoechst).
-
Quantification: Calculate the Stern-Volmer quenching constant (
) using: Where is the concentration of your quinoline.
Interpretation:
-
Positive Result: A decrease in fluorescence indicates displacement.
-
Apparent Binding Constant (
): Calculate using: Use for calculations.
Protocol B: UV-Vis Absorption Titration
Objective: Direct measurement of Binding Constant (
Workflow:
-
Blanking: Prepare two cuvettes with identical quinoline concentration (
). -
Titration: Add CT-DNA to the sample cuvette and an equal volume of buffer to the reference cuvette.
-
Causality: This subtracts the absorbance of the buffer/DNA, isolating the drug-DNA interaction.
-
-
Observation: Monitor Hypochromism (drop in absorbance) and Bathochromic shift (red shift).
-
Validation: An isosbestic point (a wavelength where absorbance does not change) must appear. Its presence confirms a two-state equilibrium (Free
Bound). If absent, multiple binding modes exist.
-
-
Calculation: Use the Benesi-Hildebrand equation or non-linear regression (preferred) to solve for
.
Mechanism Visualization
Understanding the displacement mechanism is vital for interpreting FID data.
Figure 2: Mechanism of Fluorescent Intercalator Displacement. A drop in fluorescence confirms the quinoline competes for the same binding site.
References
-
Determination of the DNA-binding characteristics of ethidium bromide . Analytical Biochemistry. (2006).[2] Link
-
A Simple, High-Resolution Method for Establishing DNA Binding Affinity . Journal of the American Chemical Society. (2001).[3] Link
-
Mechanism of DNA Intercalation by Chloroquine . MDPI. (2024).[4] Link
-
Specific binding of Hoechst 33258 to site 1 thymidylate synthase mRNA . Nucleic Acids Research. (2002). Link
-
Behavior of Ethidium Bromide-Hoechst 33258-DNA Triple Systems . Journal of Spectroscopy. (2013). Link
Sources
A Comparative Guide to HPLC Purity Analysis Methods for Carboximidamide Hydrochloride Salts
An In-Depth Technical Guide
Carboximidamide hydrochloride salts are a critical class of compounds in pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their inherent chemical properties—namely their high polarity and tendency to exist as cations in solution—present significant analytical challenges for purity assessment. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring the quality, safety, and efficacy of any drug product.
This guide provides a comprehensive comparison of prevalent HPLC-based strategies for the purity analysis of these challenging molecules. We will move beyond simple procedural lists to explore the underlying chromatographic principles, enabling researchers, scientists, and drug development professionals to make informed decisions in method development and select the optimal approach for their specific needs.
Part 1: The Baseline Challenge with Conventional Reverse-Phase (RP-HPLC)
The first instinct in many laboratories is to employ a standard Reverse-Phase HPLC (RP-HPLC) method, typically using a C18 column. RP-HPLC separates molecules based on their hydrophobicity.[1] However, for polar, cationic compounds like carboximidamide hydrochloride salts, this approach is often fraught with difficulties.
-
The Core Problem: Poor Retention and Peak Asymmetry. Due to their hydrophilic nature, these salts have a weak affinity for the non-polar C18 stationary phase, leading to little or no retention; they may elute in the solvent front along with other polar impurities.[2] Furthermore, as basic compounds, they are positively charged at typical acidic mobile phase pHs. This cationic form can engage in secondary ionic interactions with negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[3] This interaction is a primary cause of significant peak tailing and poor chromatographic efficiency.[3]
-
Initial Optimization Strategies: While often insufficient on its own, optimizing a standard RP-HPLC method is a crucial first step.
-
Mobile Phase pH Control: Maintaining a low mobile phase pH (e.g., 2.5 - 3.5) using a buffer like phosphate or formate is essential. This acidic environment serves two purposes: it ensures the carboximidamide analyte is consistently in its protonated (cationic) state and, more importantly, it suppresses the ionization of the problematic surface silanols, minimizing the undesirable ionic interactions that cause peak tailing.[4]
-
High-Purity Column Selection: Utilizing modern HPLC columns packed with high-purity silica and subjected to aggressive end-capping significantly reduces the number of accessible residual silanols, thereby improving peak shape for basic compounds.[5]
-
Part 2: Advanced Strategies for Enhanced Retention and Selectivity
When standard RP-HPLC fails to provide adequate retention and resolution, more advanced chromatographic modes are necessary. The two most effective alternatives for carboximidamide hydrochloride salts are Ion-Pair Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method A: Ion-Pair Chromatography (IPC)
Ion-Pair Chromatography is a powerful technique that modifies a standard reverse-phase system to retain ionic and highly polar analytes.[6] It works by introducing an "ion-pairing reagent" into the mobile phase.[7]
-
Mechanism of Action: For a positively charged carboximidamide cation, a counter-ion with a hydrophobic tail, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[8] This reagent forms a neutral, and therefore more hydrophobic, ion pair with the analyte.[7] This newly formed neutral complex has a much stronger affinity for the non-polar C18 stationary phase, resulting in significantly increased retention and improved separation from other polar impurities.[6]
-
Advantages:
-
Disadvantages:
-
MS Incompatibility: Most common ion-pairing reagents are non-volatile and cause significant ion suppression, making them incompatible with mass spectrometry detectors.[9]
-
Column Dedication: Ion-pairing reagents can strongly and sometimes irreversibly adsorb to the stationary phase, permanently altering the column's characteristics.[8][9] It is best practice to dedicate a column solely for ion-pair methods.
-
Complex Equilibration: Columns often require long equilibration times to ensure a stable baseline and reproducible retention times.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a robust alternative for analyzing compounds that are too polar for reverse-phase.[10] It can be considered a variation of normal-phase chromatography that uses mobile phases with a high concentration of a water-miscible organic solvent, like acetonitrile.[10]
-
Mechanism of Action: In HILIC, a polar stationary phase (e.g., bare silica, amide, zwitterionic) is used. The high organic content of the mobile phase promotes the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes, like carboximidamide salts, are retained by partitioning into this aqueous layer. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[11]
-
Advantages:
-
Excellent Retention for Polar Analytes: Provides superior retention for compounds that elute in the void volume in RP-HPLC.[10]
-
MS-Friendly: Utilizes volatile mobile phase buffers like ammonium formate or ammonium acetate, which are ideal for hyphenation with mass spectrometry, aiding in impurity identification.[12][13]
-
Orthogonal Selectivity: Provides a different separation selectivity compared to RP-HPLC, which can be highly advantageous for resolving complex impurity profiles.
-
-
Disadvantages:
-
Longer Equilibration Times: HILIC columns can require extended equilibration periods to achieve stable and reproducible results.
-
Mobile Phase Preparation: Careful preparation is needed, as salts must be fully dissolved in the aqueous portion of the mobile phase before the organic solvent is added to prevent precipitation.[12]
-
Sensitivity to Water Content: The retention mechanism is highly sensitive to the water content in both the mobile phase and the sample diluent.
-
Part 3: Performance Platforms: A Head-to-Head Comparison of HPLC and UPLC
The choice of chromatographic mode is separate from the choice of instrument platform. Ultra-Performance Liquid Chromatography (UPLC), or more generally, Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant evolution from traditional HPLC.
The fundamental difference lies in the column technology. UPLC uses columns packed with sub-2 µm particles, whereas traditional HPLC uses particles in the 3-5 µm range.[14][15] This smaller particle size necessitates instrumentation capable of handling much higher system backpressures (>1000 bar).[15] The result is a dramatic increase in analytical performance.
| Performance Metric | Traditional HPLC (3-5 µm particles) | UPLC/UHPLC (<2 µm particles) | Advantage |
| Analysis Time | Longer (e.g., 30-60 min) | Significantly Shorter (e.g., 3-10 min)[16] | UPLC (Higher Throughput) |
| Resolution | Good | Excellent (Narrower, sharper peaks)[16] | UPLC (Better separation of impurities) |
| Sensitivity | Moderate | High (Taller peaks due to less diffusion)[16][17] | UPLC (Improved detection of trace impurities) |
| Solvent Consumption | High | Low (Due to shorter run times and lower flow rates)[16][17] | UPLC (Greener, more cost-effective) |
| System Pressure | Lower (~100-400 bar) | Much Higher (>600-1200 bar) | HPLC (Less demanding on instrumentation) |
For impurity profiling, where resolving closely eluting species and detecting trace-level degradants is critical, UPLC offers undeniable advantages in speed, resolution, and sensitivity.[18]
Part 4: The Self-Validating System: Forced Degradation and Method Validation
A purity method is only reliable if it is proven to be "stability-indicating." This is achieved through a combination of forced degradation studies and formal method validation, as prescribed by the International Council for Harmonisation (ICH).[19]
-
Forced Degradation Studies: The purpose of forced degradation, or stress testing, is to intentionally degrade the drug substance to generate potential impurities and degradation products.[20] This process is critical to prove the specificity of the analytical method, ensuring that any degradants formed do not co-elute with the main peak or with each other.[21] Standard stress conditions include:[22][23]
-
Acid Hydrolysis (e.g., 0.1 M HCl)
-
Base Hydrolysis (e.g., 0.1 M NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal Stress (e.g., 80°C)
-
Photolytic Stress (exposure to UV and visible light)
-
-
Analytical Method Validation: Following development and stress testing, the method must be formally validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[24][25] Key validation characteristics include:[26][27]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.
-
Accuracy: The closeness of the results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizing the Workflow
The process of selecting and validating a method can be visualized as a logical progression.
Caption: Workflow for a forced degradation study to prove method specificity.
Comparative Protocols and Starting Conditions
The following table provides typical starting points for method development. These parameters must be optimized for the specific analyte and impurity profile.
| Parameter | Optimized RP-HPLC | Ion-Pair Chromatography (IPC) | HILIC |
| Column | C18, High-Purity Silica, End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | C18 or C8 (Dedicated) (e.g., 150 x 4.6 mm, 5 µm) | HILIC (Bare Silica, Amide, or Zwitterionic) (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.8 | 20 mM Potassium Phosphate with 5 mM Sodium 1-Hexanesulfonate, pH 3.0 | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile |
| Gradient | 5% to 70% B over 20 min | 10% to 60% B over 20 min | 95% to 60% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C | 40 °C |
| Detector | UV/PDA (e.g., 220 nm) | UV/PDA (e.g., 220 nm) | UV/PDA, ELSD, or MS |
| Sample Diluent | Mobile Phase A or Water/ACN | Mobile Phase A | Acetonitrile/Water (e.g., 90:10) |
Detailed Experimental Protocol: Ion-Pair RP-HPLC Method
This protocol describes a robust, validated IPC method for the purity analysis of a theoretical carboximidamide hydrochloride salt.
-
Instrumentation:
-
HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent dedicated C18 column).
-
Mobile Phase A: Weigh 1.01 g of Sodium 1-Hexanesulfonate and 2.72 g of Potassium Phosphate Monobasic into a 1000 mL volumetric flask. Dissolve in ~900 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Bring to volume with water and filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA at 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 40 60 22.0 40 60 22.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent (Concentration: 0.1 mg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent (Concentration: 0.1 mg/mL).
-
-
System Suitability:
-
Inject the Standard Solution six times.
-
The relative standard deviation (%RSD) for the peak area of the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates (plate count) should be ≥ 2000.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 60 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Diluent).
-
Inject the Standard Solution to verify system suitability.
-
Inject the Sample Solution.
-
Calculate the purity by area percent, and quantify any specified impurities against the reference standard.
-
Conclusion
The purity analysis of carboximidamide hydrochloride salts requires a thoughtful approach that moves beyond standard RP-HPLC. While direct reverse-phase methods can be attempted with careful pH control, they often fail to provide adequate performance. Ion-Pair Chromatography stands as a robust and reliable workhorse, offering excellent retention and resolution, though it comes with the significant drawback of MS incompatibility and requires column dedication. For methods requiring mass spectrometric identification of impurities or for particularly challenging separations of highly polar compounds, HILIC offers a powerful, MS-friendly, and orthogonal solution.
Finally, leveraging a UPLC/UHPLC platform can drastically reduce run times and improve data quality regardless of the chromatographic mode chosen. The ultimate choice of method must be guided by the specific separation requirements, the need for MS compatibility, and validated through rigorous forced degradation studies and adherence to ICH guidelines to create a truly robust and reliable stability-indicating method.
References
- A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling - Benchchem. (n.d.).
-
General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved February 15, 2026, from [Link]
- Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
-
USP-NF 〈621〉 Chromatography. (2023, November 1). Retrieved February 15, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 15, 2026, from [Link]
-
〈621〉 Chromatography - USP-NF ABSTRACT. (n.d.). Retrieved February 15, 2026, from [Link]
-
USP <621> Chromatography - DSDP Analytics. (n.d.). Retrieved February 15, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 15, 2026, from [Link]
-
Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 15, 2026, from [Link]
-
Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved February 15, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager. Retrieved February 15, 2026, from [Link]
-
UPLC vs HPLC: what is the difference? (n.d.). Alispharm. Retrieved February 15, 2026, from [Link]
- Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.).
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved February 15, 2026, from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved February 15, 2026, from [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. (2025, June 15). PharmaGuru. Retrieved February 15, 2026, from [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PMC. Retrieved February 15, 2026, from [Link]
-
HILIC Mobile Phase: Salt Content. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Analysis of Metals, Halides, and Inorganic Ions Using Hydrophilic Interaction Chromatography. (2017, December 1). Agilent. Retrieved February 15, 2026, from [Link]
-
HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent. Retrieved February 15, 2026, from [Link]
-
METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved February 15, 2026, from [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. Retrieved February 15, 2026, from [Link]
-
HILIC Mobile Phase: Salt Content. (n.d.). Separation Science. Retrieved February 15, 2026, from [Link]
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
-
Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc. Retrieved February 15, 2026, from [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 15, 2026, from [Link]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved February 15, 2026, from [Link]
- DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.).
-
Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025, January 24). PubMed. Retrieved February 15, 2026, from [Link]
-
Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025, October 8). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved February 15, 2026, from [Link]
-
Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? (2021, November 27). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Reversed-phase liquid chromatography on an amide stationary phase for the determination of the B group vitamins in baby foods. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
-
Method from Mars? Coping with Chromatographic Legacies. (2019, May 1). LCGC International. Retrieved February 15, 2026, from [Link]
-
The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (n.d.). Chemass. Retrieved February 15, 2026, from [Link]
- HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylquinoline-2-carboximidamide Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Methylquinoline-2-carboximidamide hydrochloride.
Inferred Hazard Assessment
The chemical structure of this compound provides clues to its potential hazards. It is composed of a quinoline backbone, a known hazardous scaffold, and a carboximidamide group.
-
Quinoline Moiety: Quinoline and its derivatives are recognized as environmental contaminants and can be toxic.[1] The parent compound, quinoline, is classified as a potential carcinogen and can cause skin and eye irritation.[2][3] Specifically, 4-Methylquinoline is known to cause skin, eye, and respiratory irritation.[4]
-
Carboximidamide Moiety: The carboximidamide group (an amidine) can confer reactivity. Some sources classify amidine compounds as potential oxidizers, meaning they can react with other chemicals to release oxygen, which could pose a fire or explosion risk if mixed with incompatible materials.[5]
Based on this structural analysis, we will operate under the assumption that this compound is a toxic irritant and a potential oxidizer.
| Potential Hazard | Basis of Inference | Primary Concern |
| Acute Toxicity | Data on Quinoline (Oral LD50: 331 mg/kg in rats)[2] | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. |
| Skin/Eye Irritation | Data on 4-Methylquinoline and Quinoline[4][6] | Can cause serious skin and eye irritation or damage upon contact. |
| Respiratory Irritation | Data on 4-Methylquinoline[4] | Inhalation of dust or aerosols may irritate the respiratory tract. |
| Reactivity | General classification of amidine compounds[5] | Potential oxidizing properties; incompatible with flammable and reducing agents. |
| Carcinogenicity | Classification of Quinoline[3] | Suspected carcinogen; long-term exposure should be minimized. |
Immediate Safety and Handling Precautions
Prior to handling any waste material, the establishment of a safe working environment is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[7]
-
Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is advisable.
-
Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation risks.[7] If there is a potential for aerosolization outside of a fume hood, a NIOSH/MSHA-approved respirator must be used.
Ensure that a safety shower and eyewash station are unobstructed and readily accessible.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is flammable or releases significant vapors, shut off all ignition sources.
-
Secure the area to prevent unauthorized entry.
-
Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure compliance with EPA and OSHA regulations.[8]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Due to the inferred oxidizing nature of the amidine group, this waste stream must be kept separate.
-
DO NOT mix with:
-
Flammable or combustible solvents.
-
Reducing agents.
-
Acids or bases, unless as part of a specific neutralization protocol.
-
-
Store this waste in its own dedicated container.
Step 2: Waste Containerization
The integrity of the waste container is non-negotiable.
-
Use only approved hazardous waste containers that are chemically compatible with the material. A high-density polyethylene (HDPE) or glass container is recommended.[7]
-
Ensure the container is in excellent condition, free from cracks or leaks, and is equipped with a secure, tight-fitting lid.[9]
-
The container must remain closed at all times, except when waste is actively being added.
Step 3: Labeling
Accurate labeling is a legal requirement and a critical safety communication tool.
-
The label must clearly state "Hazardous Waste".
-
The full chemical name, "this compound," must be written out. Do not use abbreviations.
-
List all constituents, including any solvents used for rinsing.
-
Indicate the approximate quantities of each component.
-
Record the date of waste generation.
-
Include the name of the Principal Investigator and the laboratory location.
Step 4: Storage
Waste must be stored in a designated and properly managed area.
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
The storage area should be well-ventilated and provide for the segregation of incompatible waste types.
Step 5: Arranging for Disposal
Final disposal must be handled by licensed professionals.
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Provide them with a complete inventory of the waste you are disposing of.
-
Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. actylislab.com [actylislab.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. pipharm.com [pipharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. acs.org [acs.org]
Personal protective equipment for handling 4-Methylquinoline-2-carboximidamide hydrochloride
OPERATIONAL SAFETY GUIDE: Handling 4-Methylquinoline-2-carboximidamide hydrochloride
Introduction: The Safety Imperative
You are handling This compound , a specialized quinoline derivative often utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, DNA intercalators).
Crucial Warning: As with many research-grade intermediates, specific toxicological data (LD50, OEL) for this exact CAS number is likely non-existent or proprietary. Therefore, you must adopt a Control Banding Strategy . Based on Structure-Activity Relationships (SAR), this compound combines a quinoline core (potential DNA intercalator/mutagen) with a carboximidamide (amidine) moiety (cationic, membrane-permeable).
Default Safety Assumption: Treat this compound as a Potent Bioactive & Mucous Membrane Irritant (Control Band 3) until specific cytotoxicity data proves otherwise.
PART 1: Hazard Identification & Risk Assessment
Do not rely solely on a generic SDS. The following hazard profile is derived from the functional group analysis of the 4-methylquinoline core and the amidine hydrochloride salt.
| Feature | Predicted Hazard | Operational Implication |
| Quinoline Core | Mutagenicity / Carcinogenicity | Potential to intercalate DNA. Zero skin contact policy is mandatory. |
| Amidine Function | Bioavailability / Irritation | Cationic nature at pH 7.4 increases cellular uptake. High risk of respiratory sensitization . |
| HCl Salt Form | Hygroscopic / Corrosive | Likely to clump. Dust is acidic and highly irritating to eyes/lungs upon contact with moisture. |
| Physical State | Fine Crystalline Powder | High risk of aerosolization during weighing. Static charge generation is probable. |
PART 2: Engineering Controls (Primary Barrier)
PPE is your last line of defense. Your primary defense is the engineering environment.
-
Powder Handling (Solid State):
-
Mandatory: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Prohibited: Handling open powder on an open benchtop.
-
Static Control: Use an ionizing bar or antistatic gun inside the hood before transferring. Quinoline salts are prone to static cling, leading to "jumping" powder.
-
-
Solution Handling (Liquid State):
-
Once dissolved, the inhalation risk decreases, but the dermal absorption risk increases (especially in DMSO or methanol).
-
Handle liquids in a standard fume hood.
-
PART 3: Personal Protective Equipment (PPE) Matrix
Select your PPE based on the state of the matter.[1][2][3]
A. Respiratory Protection
-
Inside Fume Hood: No respirator required if sash is at proper height.
-
Outside Hood (Spill/Equipment Failure): A P100 (HEPA) half-face respirator is the minimum requirement. N95 masks offer insufficient protection against potential bioactive aerosols.
B. Dermal Protection (Gloves)
-
Material: Nitrile is the standard. Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMSO).
-
Protocol: Double-gloving is required for powder handling.
-
Inner Glove: 4 mil Nitrile (bright color).
-
Outer Glove: 5-8 mil Nitrile (dark color).
-
Why? This allows immediate visual detection of tears (contrast indicator) and provides a breakthrough buffer.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient for hygroscopic salts that can dissolve in eye moisture.
-
Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton if handling >100 mg, as cotton retains toxic dust.
Visual Logic: PPE Selection Flowchart
Figure 1: Decision logic for selecting PPE based on the physical state of the quinoline derivative.
PART 4: Operational Protocols
Protocol A: Weighing & Solubilization
Objective: Solubilize 50 mg for biological assay without contaminating the balance.
-
Preparation: Place a disposable balance draft shield or a "weighing funnel" inside the fume hood.
-
Static Neutralization: Aim an antistatic gun at the vial of 4-Methylquinoline-2-carboximidamide HCl for 3 seconds.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Addition: Add solvent (e.g., DMSO) slowly.
-
Note: Amidine hydrochlorides can be slightly exothermic upon solvation. Add the first 100 µL and wait 10 seconds before adding the rest.
-
-
Decontamination: Wipe the balance area with a 10% bleach solution followed by 70% Ethanol. The bleach oxidizes the quinoline ring, aiding in degradation.
Protocol B: Emergency Spill Response (Solid)
Scenario: You spill ~200 mg of powder inside the hood.
-
Isolate: Stop airflow disturbance (close sash partially). Do not turn off the fan.
-
Cover: Gently place a paper towel soaked in mineral oil or propylene glycol over the powder.
-
Why? Dry sweeping creates dust. Water causes the hygroscopic salt to smear. Oil traps the powder.
-
-
Collect: Scoop up the oil-soaked towel and place it in a solid hazardous waste container.
-
Clean: Wash surface with soap/water (removes oil) then bleach (deactivates trace residue).
Visual Logic: Spill Response Workflow
Figure 2: Step-by-step workflow for containing and cleaning spills.
PART 5: Disposal & Waste Management
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste . Label explicitly: "Contains Quinoline Derivative – Potential Mutagen."
-
Liquid Waste: Segregate into Organic Waste (Halogenated) if dissolved in DCM, or Non-Halogenated if in DMSO/MeOH.
-
Glassware: Rinse with solvent into the waste container before washing. Do not put un-rinsed glassware into the general lab dishwasher.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Quinoline - Compound Summary. National Library of Medicine. [Link](Cited for general quinoline core toxicity data).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
